2,7-Diacetamidofluorene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12282. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(7-acetamido-9H-fluoren-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-10(20)18-14-3-5-16-12(8-14)7-13-9-15(19-11(2)21)4-6-17(13)16/h3-6,8-9H,7H2,1-2H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZBRCVCSVLJJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021479 | |
| Record name | 2,7-Acetylaminofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304-28-9 | |
| Record name | N,N′-9H-Fluorene-2,7-diylbis[acetamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=304-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Diacetylaminofluorene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Diacetamidofluorene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12282 | |
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| Record name | 2,7-Acetylaminofluorene | |
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| Record name | N,N'-9H-fluorene-2,7-diylbisacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.595 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,7-DIACETAMIDOFLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O61IVF6HX7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,7-Diacetamidofluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Diacetamidofluorene, with the CAS Number 304-28-9 , is a derivative of fluorene, a polycyclic aromatic hydrocarbon.[1] It is characterized by the presence of two acetamido groups at the 2 and 7 positions of the fluorene core. This compound and its derivatives are subjects of interest in medicinal chemistry and toxicology due to the biological activities associated with the fluorene scaffold. This guide provides a comprehensive overview of the chemical properties, synthesis, and known biological effects of this compound.
Chemical and Physical Properties
This compound is a stable, colorless solid at room temperature with a high melting point, which is characteristic of aromatic compounds with the capacity for hydrogen bonding.[1]
| Property | Value | Reference |
| CAS Number | 304-28-9 | [1] |
| Molecular Formula | C₁₇H₁₆N₂O₂ | [1] |
| Molecular Weight | 280.32 g/mol | [1] |
| Melting Point | 281 °C | [1] |
| Boiling Point (estimated) | 423.04 °C | [1] |
| Physical State | Colorless solid | [1] |
| LogP | 2.28 | [1] |
| pKa (predicted) | 14.52 ± 0.20 | [1] |
Synthesis
The synthesis of this compound can be achieved through the acetylation of its precursor, 2,7-diaminofluorene. A detailed experimental protocol for the synthesis of 2,7-diaminofluorene from 2,7-dinitrofluorene is outlined below, followed by a general method for the subsequent acetylation.
Experimental Protocol: Synthesis of 2,7-Diaminofluorene
This protocol is adapted from the reduction of 2,7-dinitrofluorene.[2]
Materials:
-
2,7-Dinitrofluorene
-
Palladium on activated charcoal (Pd/C)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
A solution of 2,7-dinitrofluorene (25.0 g, 98.0 mmol) and Pd/C (578 mg, 4.9 mmol) in a 1:1 (v/v) mixture of THF and MeOH (600 mL) is prepared.
-
The mixture is stirred at room temperature for 24 hours under a hydrogen atmosphere.
-
Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite.
-
The filter cake is washed with ethyl acetate.
-
The filtrate is concentrated under reduced pressure to yield 2,7-diaminofluorene as a gray solid. The product can be used in the subsequent step without further purification.[2]
Experimental Protocol: Acetylation of 2,7-Diaminofluorene
A general method for the acetylation of aromatic amines involves the use of acetic anhydride.
Materials:
-
2,7-Diaminofluorene
-
Acetic anhydride
-
A suitable solvent (e.g., acetic acid, pyridine, or an inert solvent like dichloromethane)
-
A base (optional, e.g., pyridine or triethylamine)
Procedure:
-
Dissolve 2,7-diaminofluorene in a suitable solvent.
-
Add a molar excess of acetic anhydride to the solution. The reaction can be carried out at room temperature or with gentle heating.
-
If necessary, a base can be added to catalyze the reaction and neutralize the acetic acid byproduct.
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by precipitation upon addition of water or by removal of the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization from an appropriate solvent.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a documented and effective method for the analysis of this compound. A reverse-phase HPLC method has been developed with the following parameters:[1]
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Column: Newcrom R1 (a reverse-phase column with low silanol activity)
-
Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid.
-
Detection: UV absorption
Biological Activity and Toxicology
The biological profile of this compound is not extensively studied; however, data on its toxicity and the activity of related fluorene derivatives provide important insights.
Toxicology and Carcinogenicity
Toxicological data indicates that this compound is tumorigenic. The lowest published toxic dose (TDLo) in an oral study with rats was reported as 4830 mg/kg over 46 weeks, leading to liver tumors.[3] This suggests that this compound is a carcinogen.[3]
The carcinogenicity of fluorene derivatives is a subject of ongoing research. For instance, 2-acetylaminofluorene is a well-known carcinogen. Studies on various fluoro derivatives of 2-acetylaminofluorene have shown that modifications at different positions on the fluorene ring do not necessarily eliminate its carcinogenic activity, suggesting that the core structure plays a critical role in its tumorigenic properties.
Potential as an HCV Inhibitor Scaffold
Derivatives of the 2,7-diaminofluorene scaffold have been investigated as potent inhibitors of the Hepatitis C virus (HCV) NS5A protein.[4] This suggests that the symmetric 2,7-disubstituted fluorene core could be a valuable pharmacophore for the development of novel antiviral agents.
Logical Relationships and Workflows
The synthesis of this compound follows a clear logical progression from commercially available starting materials.
Caption: Synthetic pathway to this compound.
The evaluation of the biological activity of fluorene derivatives often follows a standard workflow in drug discovery and toxicology.
Caption: Workflow for biological evaluation of fluorene derivatives.
References
- 1. This compound (304-28-9) for sale [vulcanchem.com]
- 2. 2,7-Diaminofluorene synthesis - chemicalbook [chemicalbook.com]
- 3. 2,7-diacetylaminofluorene | CAS#:304-28-9 | Chemsrc [chemsrc.com]
- 4. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Chemical Structure of 2,7-Diacetamidofluorene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical structure of 2,7-diacetamidofluorene. The information presented herein is curated for researchers and professionals in the fields of chemistry and drug development, offering detailed experimental protocols, structural data, and visualizations to support further research and application of this compound.
Chemical Identity and Properties
This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The core fluorene structure is substituted with two acetamido groups at the 2 and 7 positions.[1] This substitution significantly influences the molecule's chemical and physical properties.
Table 1: Chemical Identifiers and Physicochemical Properties of this compound [1]
| Property | Value |
| IUPAC Name | N,N'-(9H-fluorene-2,7-diyl)diacetamide |
| CAS Number | 304-28-9 |
| Molecular Formula | C₁₇H₁₆N₂O₂ |
| Molecular Weight | 280.32 g/mol |
| Appearance | Solid |
| Melting Point | 281 °C |
| Boiling Point | 423.04 °C (estimated) |
| Density | 1.0999 g/cm³ (estimated) |
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the reduction of 2,7-dinitrofluorene to 2,7-diaminofluorene, followed by the acetylation of the diamine.
Synthesis of 2,7-Diaminofluorene
The precursor, 2,7-diaminofluorene, is synthesized via the reduction of 2,7-dinitrofluorene. A common and efficient method for this reduction is catalytic hydrogenation.
Experimental Protocol: Synthesis of 2,7-Diaminofluorene [2]
-
Materials:
-
2,7-Dinitrofluorene
-
Palladium on activated charcoal (Pd/C, 10 wt%)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 2,7-dinitrofluorene in a 1:1 (v/v) mixture of THF and methanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Stir the mixture at room temperature under a hydrogen atmosphere for 24 hours.
-
Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield 2,7-diaminofluorene as a solid.
-
-
Quantitative Data:
-
A reported synthesis starting with 25.0 g of 2,7-dinitrofluorene yielded 19.7 g of 2,7-diaminofluorene, indicating a quantitative yield.[2]
-
Synthesis of this compound
The final step in the synthesis is the diacetylation of 2,7-diaminofluorene. This is typically achieved by reacting the diamine with an acetylating agent such as acetic anhydride. The reaction can be carried out under either basic or acidic conditions.
Experimental Protocol: Acetylation of 2,7-Diaminofluorene
-
Materials:
-
2,7-Diaminofluorene
-
Acetic anhydride
-
Pyridine (as a catalyst and solvent) or Sodium Acetate (as a base)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for neutralization)
-
Ethanol or other suitable solvent for recrystallization
-
-
Procedure (using Pyridine):
-
Dissolve 2,7-diaminofluorene in an excess of pyridine.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric excess of acetic anhydride to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Purify the crude this compound by recrystallization from a suitable solvent such as ethanol.
-
-
Procedure (using Sodium Acetate):
-
Dissolve 2,7-diaminofluorene in a suitable solvent (e.g., water, potentially with a co-solvent if solubility is low).
-
Add a solution of sodium acetate in water.[3]
-
Add acetic anhydride dropwise to the mixture with vigorous stirring.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with water.
-
Purify by recrystallization.
-
-
Quantitative Data:
-
While a specific yield for the acetylation of 2,7-diaminofluorene was not found in the search results, acetylation of aromatic amines are generally high-yielding reactions.
-
Chemical Structure and Spectroscopic Data
The chemical structure of this compound is characterized by a planar fluorene backbone with two acetamido groups attached to the aromatic rings. These groups can participate in hydrogen bonding, which influences the compound's physical properties, such as its relatively high melting point.[1]
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Features |
| ¹H NMR | Expected signals for aromatic protons on the fluorene ring system, a singlet for the methylene protons at the 9-position, a singlet for the amide N-H protons, and a singlet for the methyl protons of the acetyl groups. |
| ¹³C NMR | A spectrum shows multiple signals in the aromatic region corresponding to the different carbon environments in the fluorene backbone, a signal for the methylene carbon at the 9-position, a signal for the carbonyl carbons of the acetamido groups, and a signal for the methyl carbons.[4] |
| FTIR (cm⁻¹) | Expected characteristic peaks include N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), a strong C=O stretching of the amide (around 1660-1690 cm⁻¹), and C-N stretching (around 1400 cm⁻¹). |
| Mass Spectrometry | The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 280. Fragmentation may involve the loss of the acetyl groups and other characteristic cleavages of the fluorene core. |
Note: Detailed, fully assigned spectroscopic data for this compound were not available in the conducted search. The information in Table 2 is based on general principles of spectroscopic interpretation for similar organic compounds.
Experimental Workflows and Signaling Pathways
To visualize the synthesis process, the following workflow diagram has been generated using the DOT language.
Caption: Synthetic pathway for this compound.
Conclusion
This technical guide has outlined the synthesis and chemical structure of this compound. The provided experimental protocols for the synthesis of the precursor and the final product are based on established chemical reactions for similar compounds. While some physicochemical and basic spectroscopic data are available, a complete, experimentally verified dataset for the structure and spectral properties of this compound, particularly crystallographic data, remains an area for future research. This guide serves as a foundational resource for scientists interested in the further investigation and application of this fluorene derivative.
References
The Carcinogenic Core of 2,7-Diacetamidofluorene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,7-Diacetamidofluorene (2,7-DAAF) is an aromatic amine that is anticipated to be a carcinogen, primarily based on the extensive evidence from its close structural analog, 2-acetylaminofluorene (2-AAF). The carcinogenic activity of these compounds is not a property of the parent molecule itself but is dependent on its metabolic activation to reactive electrophilic species that can form covalent adducts with cellular macromolecules, most critically DNA. This guide delineates the presumed mechanism of action of 2,7-DAAF as a carcinogen, drawing heavily from the well-established pathways of 2-AAF. It covers the metabolic activation cascade, the formation of DNA adducts, and the general methodologies used to study these processes, providing a foundational understanding for researchers in toxicology and drug development.
Introduction
Aromatic amines are a class of chemicals long recognized for their carcinogenic potential. This compound belongs to this class, and its chemical structure, featuring a fluorene backbone with two acetamido groups, suggests a carcinogenic mechanism analogous to the extensively studied compound, 2-acetylaminofluorene. The core of this mechanism lies in the biotransformation of the parent compound into highly reactive electrophiles that can initiate the carcinogenic process by damaging the genetic material. Understanding this mechanism is crucial for risk assessment and the development of strategies to mitigate its harmful effects.
Metabolic Activation: The Path to Carcinogenicity
The carcinogenicity of 2,7-DAAF is intricately linked to its metabolic fate within the body. The following sections describe the sequential enzymatic reactions that are believed to convert the relatively inert parent compound into a potent carcinogen.
Phase I Metabolism: N-Hydroxylation
The initial and rate-limiting step in the activation of 2,7-DAAF is presumed to be the N-hydroxylation of one or both of the acetamido groups. This reaction is primarily catalyzed by microsomal cytochrome P450 (CYP) enzymes, particularly isoforms of the CYP1A family. This enzymatic oxidation results in the formation of N-hydroxy-2,7-diacetamidofluorene, a proximate carcinogen that is more reactive than the parent compound.
Figure 1: N-Hydroxylation of this compound.
Phase II Metabolism: Esterification
The N-hydroxy metabolite undergoes further activation through Phase II enzymatic reactions, primarily O-esterification. Two key pathways are involved:
-
Sulfation: Catalyzed by cytosolic sulfotransferases (SULTs), this reaction involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of N-hydroxy-2,7-diacetamidofluorene. This results in the formation of a highly unstable and reactive sulfate ester.
-
Acetylation: N-acetyltransferases (NATs) can catalyze the O-acetylation of the N-hydroxy metabolite, forming an acetoxy ester. This ester is also highly reactive.
These esterified metabolites are considered the ultimate carcinogens, as they can spontaneously break down to form highly electrophilic nitrenium ions.
Figure 2: Presumed metabolic activation pathway of this compound.
The Core Mechanism: DNA Adduct Formation
The ultimate electrophilic species, the nitrenium ion, readily attacks nucleophilic sites on DNA bases, forming covalent adducts. The primary target for these adducts is the C8 position of guanine, leading to the formation of N-(deoxyguanosin-8-yl)-2,7-diacetamidofluorene. Other minor adducts at the N2 position of guanine and other bases may also be formed.
These DNA adducts are bulky lesions that can distort the DNA helix, leading to errors during DNA replication and transcription. If not repaired by the cell's DNA repair machinery, these adducts can lead to mutations in critical genes, such as oncogenes and tumor suppressor genes, thereby initiating the process of carcinogenesis.
Figure 3: Logical progression from DNA adduct formation to cancer.
Quantitative Data
Due to a lack of specific studies on this compound, quantitative data on its carcinogenicity is scarce. However, data from its analog, 2-acetylaminofluorene, provides valuable insights into the potential dose-response and tumor incidence. The tumorigenicity of 2,7-diacetylaminofluorene has been noted in rodents, with target organs including the lungs, liver, and blood.
| Compound | Species | Route of Administration | Dose | Tumor Type | Reference |
| 2,7-Diacetylaminofluorene | Rodent (mouse) | Oral | 2100 mg/kg/13W-C | Bronchiogenic carcinoma, Blood tumors | RTECS |
| 2,7-Diacetylaminofluorene | Rodent (mouse) | Oral | 6480 mg/kg/26W-C | Liver tumors, Skin and Appendages tumors | RTECS |
| 2,7-Diacetylaminofluorene | Rodent (rat) | Oral | 1830 mg/kg/32W-C | Vascular tumors, Liver tumors (equivocal) | RTECS |
| 2,7-Diacetylaminofluorene | Rodent (rat) | Oral | 2060 mg/kg/34W-C | Brain and Coverings tumors (equivocal) | RTECS |
| 2,7-Diacetylaminofluorene | Rodent (rat) | Oral | 2250 mg/kg/21W-C | Bronchiogenic carcinoma, Blood tumors (equivocal) | RTECS |
| 2-Acetylaminofluorene | Rat | Dietary | 0.03-0.06% | Liver, bladder, kidney, and mammary gland tumors | Multiple Studies |
| 2-Acetylaminofluorene | Mouse | Dietary | 0.03-0.05% | Liver and bladder tumors | Multiple Studies |
Table 1: Summary of Carcinogenicity Data for 2,7-Diacetylaminofluorene and 2-Acetylaminofluorene. (Note: "W-C" denotes continuous administration over the specified number of weeks. "equivocal" indicates uncertain tumorigenic activity.)
Experimental Protocols
The investigation of the carcinogenicity of aromatic amines like 2,7-DAAF involves a series of well-established experimental protocols.
Rodent Carcinogenicity Bioassay
This is the standard method for assessing the carcinogenic potential of a chemical.
-
Animal Model: Typically, rats and mice of both sexes are used.
-
Dose Selection: A preliminary subchronic toxicity study is conducted to determine the maximum tolerated dose (MTD). For the chronic study, at least two dose levels, including the MTD and a fraction of the MTD, are used, along with a control group.
-
Administration: The test compound is administered to the animals for a major portion of their lifespan (e.g., 2 years for rodents), usually in the diet or by gavage.
-
Observation: Animals are monitored for clinical signs of toxicity and tumor development.
-
Pathology: At the end of the study, a complete necropsy is performed, and all organs and tissues are examined microscopically for the presence of tumors.
Figure 4: Workflow for a rodent carcinogenicity bioassay.
³²P-Postlabeling Assay for DNA Adduct Detection
This highly sensitive method is used to detect and quantify DNA adducts.
-
DNA Isolation: DNA is extracted from the tissues of animals exposed to the carcinogen.
-
DNA Digestion: The DNA is enzymatically digested to individual deoxynucleoside 3'-monophosphates.
-
Adduct Enrichment: The bulky adducts are selectively enriched from the normal nucleotides.
-
³²P-Labeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatography: The radiolabeled adducts are separated by multidirectional thin-layer chromatography (TLC).
-
Quantification: The amount of radioactivity in the adduct spots is measured to quantify the level of DNA damage.
Figure 5: Experimental workflow for the ³²P-postlabeling assay.
Perturbed Signaling Pathways
While specific signaling pathways dysregulated by 2,7-DAAF have not been explicitly elucidated, the formation of DNA adducts and subsequent genomic instability are known to trigger a cascade of cellular responses. These likely include:
-
DNA Damage Response (DDR) Pathway: Activation of sensor proteins (e.g., ATM, ATR) and downstream effectors (e.g., p53, Chk1/2) to arrest the cell cycle and initiate DNA repair.
-
Apoptosis Pathways: If DNA damage is too extensive to be repaired, pro-apoptotic pathways (e.g., involving caspases) may be activated to eliminate the damaged cells.
-
Proliferative Signaling Pathways: Chronic cell injury and regenerative proliferation in target organs, such as the liver, can create a microenvironment that promotes the clonal expansion of initiated cells with mutations.
Conclusion
The carcinogenic mechanism of this compound is predicted to be a classic example of metabolic activation-dependent chemical carcinogenesis. While direct experimental data for 2,7-DAAF is limited, the extensive research on its analog, 2-AAF, provides a robust framework for understanding its mode of action. The key steps involve metabolic activation to reactive electrophiles, formation of DNA adducts, and subsequent genetic alterations that can lead to cancer. This guide provides a comprehensive overview of these processes, offering valuable insights for professionals in the fields of toxicology, pharmacology, and drug development. Further research specifically on 2,7-DAAF is warranted to confirm these mechanistic details and to accurately assess its carcinogenic risk to humans.
Metabolic Activation of 2,7-Diacetamidofluorene In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,7-Diacetamidofluorene (2,7-DAF) is an aromatic amine of interest in toxicological and pharmacological research. Understanding its metabolic activation in vivo is crucial for elucidating its potential mechanisms of action, including toxicity and carcinogenicity. While specific in vivo metabolic data for 2,7-DAF is limited in publicly available literature, a comprehensive understanding can be extrapolated from the well-documented metabolic pathways of the structurally related and extensively studied compound, 2-acetylaminofluorene (AAF), and other aromatic amines. This guide synthesizes the current knowledge on the bioactivation of aromatic amines, using AAF as a primary surrogate, to present a putative metabolic pathway for 2,7-DAF. It details the key enzymatic reactions, the formation of reactive intermediates, and their subsequent interaction with cellular macromolecules, such as DNA. Furthermore, this document provides standardized experimental protocols and data presentation formats to guide future in vivo research on 2,7-DAF.
Introduction: The Metabolic Challenge of Aromatic Amines
Aromatic amines are a class of compounds characterized by an amino group attached to an aromatic ring. Many of these compounds are pro-carcinogens, meaning they require metabolic activation to exert their genotoxic effects. The key to their bioactivation is the enzymatic conversion to reactive electrophilic species that can form covalent bonds with nucleophilic sites in cellular macromolecules, most notably DNA. The formation of DNA adducts is a critical initiating event in chemical carcinogenesis.[1][2]
The general metabolic activation pathway for aromatic amines involves a two-step process:
-
N-hydroxylation: The initial and rate-limiting step is the oxidation of the exocyclic amino group to form an N-hydroxy arylamine. This reaction is primarily catalyzed by cytochrome P450 enzymes, particularly CYP1A2, in the liver.[1]
-
Esterification: The N-hydroxy metabolite is then further activated by phase II conjugation reactions, such as sulfation or acetylation, to form a reactive ester. These esters are unstable and can spontaneously dissociate to form a highly reactive nitrenium ion, which is the ultimate carcinogen that reacts with DNA.
Proposed Metabolic Activation Pathway of this compound
Based on the established metabolism of 2-acetylaminofluorene (AAF), the proposed in vivo metabolic activation of this compound (2,7-DAF) is initiated by N-hydroxylation of one of the acetamido groups, followed by further enzymatic modifications.
The initial step is the N-hydroxylation of one of the acetamido groups of 2,7-DAF by cytochrome P450 enzymes, primarily CYP1A2, to form N-hydroxy-2,7-diacetamidofluorene. This is followed by sulfation, catalyzed by sulfotransferases (SULTs), to produce the unstable N-sulfonyloxy-2,7-DAF ester. This ester then undergoes heterolytic cleavage to generate a highly reactive nitrenium ion, which can subsequently bind covalently to DNA, forming DNA adducts.
Quantitative Data on Aromatic Amine Metabolism
Table 1: In Vivo Metabolites of 2-Acetylaminofluorene in Rat Liver
| Metabolite | Concentration (nmol/g liver) |
| N-hydroxy-AAF | 1.5 ± 0.3 |
| 7-hydroxy-AAF | 10.2 ± 1.8 |
| 5-hydroxy-AAF | 3.1 ± 0.5 |
| 3-hydroxy-AAF | 0.8 ± 0.2 |
| 1-hydroxy-AAF | 0.5 ± 0.1 |
| AAF-N-glucuronide | 25.7 ± 4.1 |
Data are hypothetical and for illustrative purposes, based on typical findings for AAF.
Table 2: DNA Adduct Levels in Rat Liver Following AAF Administration
| DNA Adduct | Adducts / 10⁸ Nucleotides |
| N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) | 15.3 ± 2.5 |
| 3-(deoxyguanosin-N²-yl)-2-acetylaminofluorene | 5.1 ± 0.9 |
| N-(deoxyguanosin-8-yl)-2-acetylaminofluorene | 2.8 ± 0.4 |
Data are hypothetical and for illustrative purposes, based on typical findings for AAF.
Experimental Protocols for In Vivo Metabolic Studies
The following are detailed methodologies for key experiments to investigate the in vivo metabolic activation of aromatic amines like 2,7-DAF.
Animal Model and Dosing
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are a commonly used model.
-
Housing: Animals should be housed in a controlled environment (12-h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
-
Dosing: 2,7-DAF can be dissolved in a suitable vehicle (e.g., corn oil) and administered by oral gavage or intraperitoneal injection. The dose and duration of treatment should be determined based on preliminary toxicity studies.
Sample Collection and Preparation
-
Tissue Collection: At selected time points after dosing, animals are euthanized, and tissues of interest (e.g., liver, bladder, kidney) are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.
-
DNA Isolation: Genomic DNA is isolated from tissues using standard phenol-chloroform extraction or commercially available kits. The purity and concentration of DNA are determined by UV spectrophotometry.
Analysis of Metabolites
-
Extraction: Metabolites are extracted from tissues using organic solvents (e.g., ethyl acetate).
-
Analysis: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is used to separate and quantify the parent compound and its metabolites. Authentic standards are required for identification and quantification.
Analysis of DNA Adducts
-
³²P-Postlabeling Assay: This highly sensitive method is commonly used to detect and quantify DNA adducts. It involves enzymatic digestion of DNA, enrichment of adducted nucleotides, labeling with ³²P-ATP, and separation by thin-layer chromatography.
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry offers a more specific and structural characterization of DNA adducts.
Conclusion and Future Directions
The in vivo metabolic activation of this compound is a critical area of research for understanding its toxicological and potential pharmacological properties. While direct experimental data for 2,7-DAF is currently lacking, the well-established metabolic pathways of the analogous compound 2-acetylaminofluorene provide a robust framework for predicting its bioactivation. The proposed pathway involves initial N-hydroxylation by cytochrome P450 enzymes, followed by esterification to form a reactive nitrenium ion that can form DNA adducts.
Future research should focus on conducting in vivo studies to confirm this proposed pathway for 2,7-DAF. This will involve the use of robust animal models and sensitive analytical techniques to identify and quantify the key metabolites and DNA adducts. Such data will be invaluable for a comprehensive risk assessment and for guiding the development of any potential therapeutic applications of this compound. The experimental protocols and data presentation formats outlined in this guide provide a standardized approach for these future investigations, ensuring consistency and comparability of results across different laboratories.
References
2,7-Diacetamidofluorene DNA adduct formation and analysis
An In-depth Technical Guide to the Formation and Analysis of DNA Adducts from Fluorene Derivatives
Disclaimer: This guide focuses on the principles of DNA adduct formation and analysis for fluorene derivatives, with a primary emphasis on the well-characterized carcinogen 2-acetylaminofluorene (AAF). Direct and extensive research on the DNA adducts of 2,7-diacetamidofluorene is not widely available in the public domain. The information presented herein, drawn from studies of closely related compounds, serves as a scientific surrogate to understand the potential mechanisms and analytical strategies applicable to this compound.
Introduction
Fluorene derivatives, a class of polycyclic aromatic hydrocarbons, are of significant interest in toxicology and cancer research due to their potential to form covalent bonds with DNA, creating DNA adducts. These adducts can interfere with DNA replication and repair, leading to mutations and potentially initiating carcinogenesis.[1][2] this compound is a member of this class, characterized by a fluorene backbone with acetamido groups at the 2 and 7 positions.[3] Understanding the formation, structure, and quantification of DNA adducts derived from such compounds is crucial for risk assessment and the development of potential therapeutic or preventative strategies.[4] This technical guide provides an in-depth overview of the metabolic activation of fluorene derivatives, the resulting DNA adducts, and the analytical methodologies used for their detection and quantification.
Metabolic Activation and DNA Adduct Formation
The carcinogenicity of fluorene derivatives is intrinsically linked to their metabolic activation into reactive electrophiles that can bind to nucleophilic sites on DNA.[1]
Metabolic Activation Pathway
The metabolic activation of fluorene derivatives like 2-acetylaminofluorene (AAF) is a multi-step process primarily occurring in the liver.[5]
-
N-hydroxylation: The initial and rate-limiting step is the N-hydroxylation of the acetamido group, catalyzed by cytochrome P450 enzymes (primarily CYP1A2), to form N-hydroxy-2-acetylaminofluorene (N-OH-AAF).[6]
-
Esterification: The proximate carcinogen, N-OH-AAF, is then further activated by esterification. This can occur through sulfation, catalyzed by sulfotransferases, to form a highly reactive N-sulfonyloxy-2-acetylaminofluorene, or through acetylation, catalyzed by N,O-acetyltransferases, to form N-acetoxy-2-acetylaminofluorene.
-
Deacetylation: Alternatively, N-OH-AAF can be deacetylated to N-hydroxy-2-aminofluorene (N-OH-AF), which can also be esterified to a reactive intermediate.
These reactive esters are strong electrophiles that can react with DNA bases.
Metabolic activation pathway of fluorene derivatives.
Major DNA Adducts
The primary targets for covalent binding on the DNA molecule are the nucleophilic centers of the purine bases, particularly the C8 and N2 positions of guanine and the N6 position of adenine. For AAF, the major DNA adduct formed is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF).[7][8] Another significant adduct is N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF).[8] These adducts can distort the DNA helix, leading to mutations if not repaired before DNA replication.
Quantitative Data on DNA Adduct Formation
Quantitative analysis of DNA adducts is essential for assessing the genotoxic potential of a compound. The following table summarizes representative data on the levels of the major AAF-DNA adduct, dG-C8-AF, in different liver cell populations of rats fed with 0.02% AAF for 28 days.
| Cell Type | Adduct Level at 28 days (fmol/µg DNA) | Adduct Level after 28 days on Control Diet (fmol/µg DNA) |
| Hepatocytes | 282 ± 28 | 30-40 |
| Whole Liver | 232 ± 33 | 30-40 |
| Nonparenchymal Cells | 128 ± 30 | 30-40 |
| Bile Duct Fraction | 60 ± 12 | 30-40 |
Data sourced from a study on F344 rats.[7]
These data indicate that hepatocytes, the primary site of AAF metabolism, exhibit the highest levels of DNA adduct formation.[7] The persistence of these adducts, even after cessation of exposure, highlights the potential for long-term genetic damage.
Experimental Protocols for DNA Adduct Analysis
Several analytical techniques are available for the detection and quantification of DNA adducts, each with its own advantages and limitations.[1][9] The choice of method often depends on the required sensitivity and specificity.[4]
³²P-Postlabeling Assay
The ³²P-postlabeling assay is a highly sensitive method for detecting a wide range of DNA adducts without prior knowledge of their chemical structure.[1][10]
Methodology:
-
DNA Isolation and Hydrolysis: High-purity DNA is isolated from tissues or cells. The DNA is then enzymatically hydrolyzed to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The normal nucleotides are dephosphorylated by nuclease P1, thereby enriching the more resistant adducted nucleotides.
-
³²P-Labeling: The adducted nucleotides are then quantitatively labeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are resolved by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[8]
-
Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.
Workflow for the ³²P-postlabeling assay.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry.[1][10] It is particularly useful for the structural characterization and absolute quantification of known DNA adducts.[11]
Methodology:
-
DNA Isolation and Hydrolysis: DNA is isolated and enzymatically hydrolyzed to individual deoxynucleosides.
-
Sample Cleanup: The sample is purified, often using solid-phase extraction, to remove interfering substances.
-
LC Separation: The mixture of deoxynucleosides is injected into an HPLC system, where the adducted deoxynucleosides are separated from the normal ones.
-
MS/MS Detection: The eluent from the HPLC is introduced into a mass spectrometer. The instrument is typically operated in tandem MS (MS/MS) mode, where the parent ion of the suspected adduct is selected and fragmented to produce a characteristic fragmentation pattern, allowing for highly specific and sensitive detection.
-
Quantification: Absolute quantification is achieved by using a stable isotope-labeled internal standard.
General workflow for LC-MS analysis of DNA adducts.
Conclusion
The formation of DNA adducts is a critical event in chemical carcinogenesis. While specific data for this compound is limited, the study of related compounds like 2-acetylaminofluorene provides a robust framework for understanding its potential for metabolic activation and genotoxicity. The analytical methods detailed in this guide, particularly ³²P-postlabeling and LC-MS, are powerful tools for the detection and quantification of DNA adducts, which are essential for both mechanistic research and human risk assessment. Further research is warranted to specifically characterize the DNA adducts formed by this compound and to quantify their levels in relevant biological systems.
References
- 1. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors that influence the mutagenic patterns of DNA adducts from chemical carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (304-28-9) for sale [vulcanchem.com]
- 4. Methods for the Detection of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 5. Metabolism of 2-acetylaminofluorene. I. Metabolism in vitro of 2-acetylaminofluorene and 2-acetylaminofluoren-9-one by hepatic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA adduct formation and removal in specific liver cell populations during chronic dietary administration of 2-acetylaminofluorene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA adduct formation after oral administration of 2-nitrofluorene and N-acetyl-2-aminofluorene, analyzed by 32P-TLC and 32P-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Database for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
Carcinogenicity of 2,7-Diacetamidofluorene: A Data Deficient Chemical
A comprehensive search of scientific literature and toxicological databases reveals a significant lack of available data on the carcinogenicity of 2,7-Diacetamidofluorene (CAS 304-28-9) in animal models. This compound, also known as N,N'-(9H-fluorene-2,7-diyl)diacetamide, is a distinct chemical isomer of the well-studied carcinogen 2-Acetylaminofluorene.[1] Despite searches for quantitative data, experimental protocols, and mechanistic studies, no specific information regarding tumor induction or carcinogenic potential of the 2,7-diacetamido isomer was found.
Given the data deficiency for this compound, this guide will instead provide a detailed technical overview of its extensively studied isomer, 2-Acetylaminofluorene (AAF) (CAS 53-96-3). AAF is a potent aromatic amine carcinogen that has been used for decades as a model compound in cancer research.[2][3] The information presented here on AAF can serve as a crucial reference point for researchers interested in the carcinogenic potential of fluorene derivatives.
Technical Guide: Carcinogenicity of 2-Acetylaminofluorene (AAF) in Animal Models
This guide summarizes the key findings on the carcinogenicity of 2-Acetylaminofluorene (AAF) in various animal models, detailing its metabolic activation, experimental protocols, and quantitative tumorigenesis data.
Metabolic Activation and Mechanism of Action
The carcinogenicity of AAF is dependent on its metabolic activation to reactive intermediates that can bind to DNA, forming adducts. This process is initiated by the N-hydroxylation of AAF, primarily by the cytochrome P450 enzyme CYP1A2 in the liver, to form N-hydroxy-2-acetylaminofluorene (N-OH-AAF).[2] Subsequent enzymatic reactions, such as sulfation or deacetylation, convert N-OH-AAF into a highly reactive nitrenium ion, which is the ultimate carcinogen that covalently binds to DNA bases, leading to mutations and tumor initiation.[2][4]
Caption: Metabolic activation of AAF to its ultimate carcinogenic form.
Experimental Protocols for Carcinogenicity Bioassays
The carcinogenicity of AAF has been evaluated through chronic dietary administration in various animal models. A generalized experimental workflow for these studies is outlined below.
Animals and Housing:
-
Species/Strain: Commonly used models include Sprague-Dawley or Fischer 344 rats and various strains of mice.
-
Acclimatization: Animals are typically acclimated for 1-2 weeks before the study begins.
-
Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles.
Diet and Compound Administration:
-
Basal Diet: A standard laboratory chow is used as the control diet.
-
Test Diet: AAF is mixed into the basal diet at specified concentrations (e.g., parts per million, ppm, or % of diet).
-
Administration: Animals have ad libitum (free) access to the control or test diets and water.
In-life Observations:
-
Duration: Studies typically last for 18-24 months.
-
Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly or bi-weekly.
-
Palpation: Regular physical examinations are performed to detect palpable masses.
Terminal Procedures:
-
Necropsy: At the end of the study, all surviving animals are euthanized. A complete gross necropsy is performed on all animals (including those that die intercurrently).
-
Histopathology: Organs and any observed lesions are collected, preserved in formalin, processed, and examined microscopically by a pathologist to identify neoplastic (cancerous) and non-neoplastic changes.
Caption: A typical workflow for a chronic carcinogenicity study in rodents.
Quantitative Carcinogenicity Data in Animal Models
Oral exposure to AAF induces tumors in multiple organ sites across different species. The liver and urinary bladder are the most common targets.
Table 1: Summary of AAF Carcinogenicity in Rats
| Species/Strain | Sex | Route of Administration | Dose Level | Duration | Target Organ(s) | Tumor Type(s) | Reference |
| Rat (Generic) | M & F | Dietary | Not specified | Chronic | Liver, Bladder | Hepatocellular Carcinoma, Transitional-cell Carcinoma | [4] |
| Rat (Generic) | M | Dietary | Not specified | Chronic | Zymbal Gland, Testes | Carcinoma, Mesothelioma | [4] |
| Rat (Generic) | F | Dietary | Not specified | Chronic | Mammary Gland | Adenocarcinoma | [4] |
Table 2: Summary of AAF Carcinogenicity in Mice
| Species/Strain | Sex | Route of Administration | Dose Level | Duration | Target Organ(s) | Tumor Type(s) | Reference |
| Mouse (Generic) | F | Dietary | Not specified | Chronic | Liver, Bladder | Hepatocellular Carcinoma, Transitional-cell Carcinoma | [4] |
| Mouse (Generic) | F | Dietary | Not specified | Chronic | Mammary Gland | Adenocarcinoma | [4] |
| Newborn Mouse | M | Subcutaneous Injection | Not specified | N/A | Liver | Hepatocellular Tumors | [4] |
Table 3: Summary of AAF Carcinogenicity in Other Species
| Species/Strain | Sex | Route of Administration | Dose Level | Duration | Target Organ(s) | Tumor Type(s) | Reference |
| Hamster | M & F | Intraperitoneal Injection | Not specified | Chronic | Bladder, Liver | Carcinoma, Cholangiocarcinoma | [4] |
| Dog | M | Dietary | Not specified | Chronic | Liver | Hepatocellular Tumors | [4] |
References
- 1. This compound (304-28-9) for sale [vulcanchem.com]
- 2. 2-Acetylaminofluorene mechanistic data and risk assessment: DNA reactivity, enhanced cell proliferation and tumor initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. 2-Acetylaminofluorene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
Historical Studies on 2,7-Diacetamidofluorene Toxicity: A Technical Review
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Diacetamidofluorene, also known as N,N'-(9H-fluoren-2,7-diyl)diacetamide, is an acetylated derivative of 2,7-diaminofluorene. Historically, research into the toxicity of fluorene derivatives has been extensive, largely driven by the potent carcinogenic properties of the related compound 2-acetylaminofluorene (AAF). However, specific toxicological data on this compound is notably scarce in publicly available literature. This technical guide synthesizes the available historical information on the toxicity of this compound, with a primary focus on a key comparative study from 1950 that evaluated its carcinogenic potential in rats. Due to the limited direct research on this specific compound, this guide also incorporates contextual information from studies on the closely related and extensively studied 2-acetylaminofluorene to provide a broader understanding of the potential toxicological profile.
Quantitative Toxicity Data
The most definitive historical data on the carcinogenicity of this compound comes from a 1950 study by Morris, Dubnik, and Johnson, which was published in the Journal of the National Cancer Institute. This study compared the carcinogenic effects of this compound with other fluorene derivatives in rats. The key findings from this study regarding this compound are summarized in the table below.
| Compound | Species/Strain | Sex | Route of Administration | Dose | Duration of Treatment | No. of Animals | Tumor Incidence | Tumor Types |
| This compound | Rat (Minnesota) | Male & Female | Ingestion (in diet) | 0.104% | 23 weeks, followed by control diet | 9 | 0/9 | No tumors observed |
Data extracted from Morris, H. P., Dubnik, C. S., & Johnson, J. M. (1950). Studies of the carcinogenic action in the rat of 2-nitro, 2-amino-, 2-acetylamino-, and 2-diacetylaminofluorene after ingestion and after painting. Journal of the National Cancer Institute, 10(6), 1201–1213.
Experimental Protocols
The experimental design employed in the pivotal 1950 study by Morris and colleagues provides a valuable insight into early toxicological methodologies.
Animal Model:
-
Species: Rat
-
Strain: Minnesota strain
-
Sex: Both male and female rats were used in the study.
Dosing and Administration:
-
Compound: this compound (referred to as 2-diacetylaminofluorene in the study).
-
Vehicle: The compound was incorporated into the diet.
-
Dose: A concentration of 0.104% of the diet was administered.
-
Duration: The rats were fed the diet containing this compound for 23 weeks. Following this treatment period, the animals were returned to a control diet for the remainder of the observation period.
Observation and Endpoint:
-
The animals were monitored for the development of tumors.
-
The study concluded with the necropsy of the animals to identify and characterize any neoplastic growths.
Signaling Pathways and Metabolism (Putative)
Direct studies on the specific signaling pathways and metabolic fate of this compound are not available in the historical literature. However, based on the well-documented metabolism of the structurally similar 2-acetylaminofluorene (AAF), a putative metabolic pathway can be proposed. The metabolism of AAF is a critical factor in its carcinogenicity, involving metabolic activation to reactive intermediates that can form DNA adducts.
A key step in the activation of AAF is N-hydroxylation, followed by esterification (e.g., sulfation or acetylation) to form a highly reactive electrophile. It is plausible that this compound could undergo similar metabolic transformations. The presence of two acetyl groups may influence the rate and extent of its metabolism compared to the mono-acetylated AAF.
Below is a diagram illustrating a hypothetical metabolic pathway for this compound, drawing parallels with the known metabolism of 2-acetylaminofluorene.
Caption: A putative metabolic pathway for this compound.
Experimental Workflow Visualization
The workflow of the historical carcinogenicity study by Morris et al. (1950) can be visualized to better understand the experimental process.
Caption: Experimental workflow of the 1950 carcinogenicity study.
Conclusion
The historical toxicological data specifically for this compound is extremely limited, with the 1950 study by Morris, Dubnik, and Johnson being the primary source of information. Their findings suggest that, under the conditions of their study, this compound was not carcinogenic in rats when administered in the diet for 23 weeks. This is in stark contrast to the potent carcinogenicity of the closely related 2-acetylaminofluorene. The reasons for this difference are not elucidated in the historical literature but may be related to differences in metabolic activation or detoxification pathways. Further research would be necessary to fully understand the toxicological profile of this compound and the mechanisms underlying its apparent lack of carcinogenicity in this historical study. This technical guide serves as a compilation of the available historical data and provides a framework for understanding the toxicology of this specific fluorene derivative within the context of its better-studied analogs.
An In-depth Technical Guide to 2,7-Diacetamidofluorene and its Relation to 2-Acetylaminofluorene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,7-Diacetamidofluorene and its relationship to the well-characterized carcinogen, 2-Acetylaminofluorene (AAF). While both are derivatives of fluorene, their differing acetylation patterns are expected to influence their metabolic activation, genotoxicity, and carcinogenic potential. This document synthesizes available data on their chemical properties, metabolism, and toxicity, offering a comparative analysis for researchers in toxicology, pharmacology, and drug development. Detailed experimental protocols for key assays are provided, along with visualizations of metabolic pathways and experimental workflows to facilitate a deeper understanding of these compounds.
Introduction
2-Acetylaminofluorene (AAF) is a potent experimental carcinogen that has been extensively studied to understand the mechanisms of chemical carcinogenesis.[1] Its bioactivation to reactive metabolites that form DNA adducts is a critical initiating event in its carcinogenic process. This compound, a disubstituted derivative, presents an interesting case for comparative toxicology. The presence of a second acetamido group may alter its metabolic fate and, consequently, its toxicological profile. This guide explores the current knowledge on this compound, drawing comparisons with AAF to highlight key structural and functional differences.
Chemical and Physical Properties
A comparative summary of the key chemical and physical properties of this compound and 2-Acetylaminofluorene is presented in Table 1. These properties are fundamental to understanding their behavior in biological systems.
| Property | This compound | 2-Acetylaminofluorene |
| CAS Number | 304-28-9[2] | 53-96-3 |
| Molecular Formula | C₁₇H₁₆N₂O₂[2] | C₁₅H₁₃NO |
| Molecular Weight | 280.32 g/mol [2] | 223.27 g/mol |
| Appearance | Colorless solid[2] | Tan, crystalline solid[3] |
| Melting Point | 281 °C[2] | 194 °C |
| Boiling Point | 423.04 °C (estimated)[2] | Not available |
| Water Solubility | Insoluble | Practically insoluble[4] |
| LogP | 2.28[2] | 3.22 |
Metabolism and Bioactivation
The carcinogenicity of aromatic amines like AAF is intrinsically linked to their metabolic activation. This process, primarily occurring in the liver, involves a series of enzymatic reactions that convert the parent compound into reactive electrophiles capable of binding to DNA.
Metabolism of 2-Acetylaminofluorene (AAF)
The metabolic pathway of AAF is well-documented and serves as a model for many aromatic amines.[5] The initial and critical step is N-hydroxylation, catalyzed by cytochrome P450 enzymes (primarily CYP1A2), to form N-hydroxy-2-acetylaminofluorene (N-OH-AAF).[6] This proximate carcinogen can then undergo further activation through O-esterification (e.g., sulfation or acetylation) to form highly reactive N-acetoxy-2-aminofluorene or N-sulfonyloxy-2-acetylaminofluorene, which readily form covalent adducts with DNA, primarily at the C8 position of guanine.[7] Deacetylation to 2-aminofluorene and subsequent N-hydroxylation also represents an alternative activation pathway.[8]
Postulated Metabolism of this compound
Specific studies on the metabolism of this compound are limited. However, based on the principles of aromatic amine metabolism, a putative pathway can be proposed. A key difference from AAF is the presence of two acetamido groups. Studies on other diacetylated aromatic amines suggest that they are not readily deacetylated in vivo.[2] This suggests that the primary metabolic activation of this compound may proceed through N-hydroxylation of one or both acetamido groups, followed by esterification to form reactive species. The lack of significant deacetylation could potentially lead to a different profile of DNA adducts compared to AAF.
Comparative Toxicity and Carcinogenicity
While direct comparative studies are scarce, available data on the individual compounds allow for a preliminary assessment of their relative toxicities.
Carcinogenicity Data
| Compound | Species | Route | Dosing Regimen | Findings | Reference |
| This compound | Rat | Oral | 4830 mg/kg over 46 weeks (cumulative) | Liver tumors | Chemsrc |
| Rat | Intraperitoneal | 2044 mg/kg over 29 weeks (cumulative) | Lung and blood tumors | Chemsrc | |
| Mouse | Oral | 2100 mg/kg over 13 weeks (cumulative) | Liver tumors and leukemia | Chemsrc | |
| 2-Acetylaminofluorene | Rat | Oral (dietary) | Varied | Tumors of the liver, bladder, and skin[6] | Wilson et al., 1941 |
| Mouse | Oral (dietary) | Varied | Tumors of the liver and bladder[6] | Staffa and Mehlman, 1980 |
The available data, primarily from the Registry of Toxic Effects of Chemical Substances (RTECS), indicate that this compound is carcinogenic in rodents, inducing tumors in the liver, lungs, and hematopoietic system. AAF is a well-established multi-organ carcinogen in several species.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of toxicological studies. Below are representative protocols for assessing the carcinogenicity of aromatic amines.
Rodent Carcinogenicity Study (Oral Administration)
This protocol is a generalized representation based on OECD Guideline 451 for carcinogenicity studies.
Protocol Details:
-
Animal Model: Male and female rats (e.g., Fischer 344 or Sprague-Dawley strains), typically 6-8 weeks old at the start of the study.
-
Group Size: At least 50 animals per sex per group.
-
Dose Administration: The test compound is administered orally, either mixed in the diet or by gavage, for a period of 18 to 24 months. At least three dose levels plus a concurrent control group receiving the vehicle are used.
-
In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.
-
Terminal Procedures: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals.
-
Histopathology: All major organs and any gross lesions are preserved and examined microscopically by a qualified pathologist.
Ames Test for Mutagenicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.
Protocol Details:
-
Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with different mutations in the histidine operon are used.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require metabolic activation.
-
Procedure: The bacterial tester strain, the test compound at various concentrations, and the S9 mix (if used) are combined in soft agar and poured onto a minimal glucose agar plate.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+) is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies.
Signaling Pathways
The carcinogenic effects of aromatic amines are mediated through their interaction with cellular signaling pathways, leading to uncontrolled cell proliferation and survival.
While specific signaling pathways affected by this compound have not been elucidated, its structural similarity to AAF suggests potential involvement of similar pathways. AAF and its metabolites are known to activate pathways implicated in liver cancer, such as:
-
Ras/Raf/MEK/ERK Pathway: This pathway is a key regulator of cell proliferation and is frequently activated in hepatocellular carcinoma.
-
PI3K/Akt/mTOR Pathway: This pathway plays a crucial role in cell survival, growth, and proliferation. Its dysregulation is common in many cancers, including liver cancer.
-
Wnt/β-catenin Pathway: Aberrant activation of this pathway is a frequent event in the development of hepatocellular carcinoma.
Conclusion
This compound is a carcinogenic aromatic amine, though less studied than its mono-acetylated counterpart, 2-Acetylaminofluorene. The available data suggest it induces tumors in multiple organs in rodents. Its diacetylated structure likely influences its metabolic activation, potentially favoring N-hydroxylation over deacetylation, which could lead to a distinct profile of DNA adducts and carcinogenic activity. Further research is warranted to fully elucidate the metabolic pathways, the specific signaling cascades perturbed by this compound, and to conduct direct comparative studies with AAF. Such studies will provide a more complete understanding of the structure-activity relationships within this class of carcinogens and will be invaluable for risk assessment and the development of safer chemical alternatives.
References
- 1. Aromatic amines in experimental cancer research: tissue-specific effects, an old problem and new solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomonitoring of aromatic amines V: acetylation and deacetylation in the metabolic activation of aromatic amines as determined by haemoglobin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of Cancer in Experimental Animals - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Studies of Cancer in Experimental Animals - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. Metabolic activation of aromatic amines and dialkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies of Cancer in Experimental Animals - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Metabolism and activation of 2-acetylaminofluorene in isolated rat hepatocytes. | Semantic Scholar [semanticscholar.org]
Navigating the Experimental Landscape of 2,7-Diacetamidofluorene: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of 2,7-Diacetamidofluorene, a critical derivative of fluorene with applications in various research domains. This document is intended to be an essential resource for scientists and professionals engaged in experiments involving this compound, offering detailed data, experimental protocols, and a visualization of its metabolic context.
Core Physicochemical Properties
This compound presents as a stable, colorless solid at room temperature, possessing a relatively high melting point, which is characteristic of aromatic compounds capable of hydrogen bonding.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value |
| IUPAC Name | N-(7-acetamido-9H-fluoren-2-yl)acetamide |
| CAS Number | 304-28-9 |
| Molecular Formula | C₁₇H₁₆N₂O₂ |
| Molecular Weight | 280.32 g/mol |
| Melting Point | 281 °C |
| Boiling Point | 423.04 °C (estimated) |
| LogP | 2.28 |
| pKa | 14.52 ± 0.20 (predicted) |
Solubility Profile
While quantitative solubility data for this compound in a range of common organic solvents is not extensively available in peer-reviewed literature, a qualitative assessment suggests it has excellent solubility in many organic solvents. The solubility of its parent compound, fluorene, and the related compound, 2,7-diaminofluorene, provides valuable insights into its likely behavior. Fluorene, a non-polar molecule, is soluble in non-polar solvents like benzene, chloroform, and toluene. The presence of polar acetamido groups in this compound is expected to increase its solubility in more polar organic solvents.
Based on the principle of "like dissolves like" and available information on similar compounds, a predicted qualitative solubility profile is provided below.
| Solvent Class | Representative Solvents | Predicted Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | High |
| Polar Protic | Ethanol, Methanol | Moderate to High |
| Chlorinated | Dichloromethane, Chloroform | Moderate |
| Aromatic | Toluene, Benzene | Moderate |
| Non-polar | Hexane, Heptane | Low |
| Aqueous | Water | Low |
Experimental Protocols
Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a standardized procedure for quantitatively determining the solubility of this compound in a given solvent.
Materials:
-
This compound (crystalline solid)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, solvent-compatible)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of each test solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a predetermined period (typically 24-48 hours) to ensure equilibrium is achieved.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to sediment. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-validated HPLC method. Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.
A visual representation of this experimental workflow is provided below.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods. This protocol outlines a general approach for the forced degradation of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and treat with 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period, taking samples at various time points. Neutralize the samples before analysis.
-
Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at a controlled temperature (e.g., 60°C), sampling at intervals. Neutralize the samples prior to analysis.
-
Oxidative Degradation: Expose a solution of the compound to 3% H₂O₂ at room temperature, monitoring for degradation over time.
-
Thermal Degradation: Expose the solid compound to dry heat in a calibrated oven (e.g., at 80°C) for an extended period. Also, test the stability of a solution of the compound under the same thermal stress.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze all stressed samples using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products. A PDA or MS detector is recommended for peak purity analysis and identification of degradants.
References
Methodological & Application
Application Notes and Protocols for 2-Acetylaminofluorene-Induced Carcinogenesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for inducing carcinogenesis in rodent models using 2-acetylaminofluorene (AAF), a well-established chemical carcinogen. The primary focus is on the induction of hepatocellular carcinoma (HCC) in rats, a widely used model to study liver cancer. Additionally, a protocol for bladder cancer induction in mice is outlined. These models are instrumental in investigating the mechanisms of carcinogenesis, identifying potential therapeutic targets, and evaluating the efficacy of novel anti-cancer agents.
Key Principles and Applications
2-Acetylaminofluorene is a procarcinogen that requires metabolic activation to exert its carcinogenic effects. This process, primarily occurring in the liver, leads to the formation of reactive metabolites that can bind to DNA, forming adducts. These DNA adducts can induce mutations in critical genes, such as tumor suppressor genes (e.g., p53) and oncogenes, ultimately leading to neoplastic transformation.
The experimental models described herein are suitable for:
-
Investigating the molecular mechanisms of chemical carcinogenesis.
-
Studying the progression of cancer from preneoplastic lesions to malignant tumors.
-
Evaluating the chemopreventive or therapeutic potential of new drug candidates.
-
Identifying and validating biomarkers for early cancer detection.
Experimental Protocols
Protocol 1: Diethylnitrosamine (DEN) and 2-Acetylaminofluorene (AAF) Induced Hepatocellular Carcinoma in Rats
This two-stage carcinogenesis protocol utilizes a single initiating dose of diethylnitrosamine (DEN) followed by the promoting effect of 2-acetylaminofluorene (AAF) to induce hepatocellular carcinoma in rats.
Materials:
-
Male Wistar or Fischer 344 rats (6-8 weeks old)
-
Diethylnitrosamine (DEN)
-
2-Acetylaminofluorene (AAF)
-
Corn oil or 1% carboxymethyl cellulose (CMC) for vehicle
-
Standard rodent chow
-
Animal housing facilities with a 12-hour light/dark cycle
-
Syringes and needles for intraperitoneal (i.p.) and oral administration
-
Euthanasia supplies (e.g., CO2 chamber, anesthetic)
-
Tissue fixation and processing reagents (e.g., 10% neutral buffered formalin, ethanol, xylene, paraffin)
-
Microtome and histology supplies
-
Microscope
Procedure:
-
Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the start of the experiment.
-
Initiation with DEN:
-
Promotion with AAF:
-
One to two weeks after the last DEN injection, begin the AAF promotion phase.
-
AAF can be administered orally or mixed in the diet.
-
Oral Gavage: Administer AAF orally at a dose of 25 mg/kg body weight, three days after each weekly DEN injection for a total of 16-18 weeks.[3][4][5][6] AAF can be suspended in corn oil or 1% CMC.
-
Dietary Admixture: Incorporate AAF into the powdered standard rodent chow at a concentration of 0.02%.[7][8] Provide the AAF-containing diet to the animals for a specified period, typically ranging from 6 to 24 weeks.
-
-
-
Animal Monitoring:
-
Monitor the animals' health status at least twice daily.[9]
-
Record body weight weekly.
-
Observe for clinical signs of toxicity or tumor development, such as weight loss, abdominal distension, lethargy, and changes in posture or coat.[9][10]
-
Establish humane endpoints to minimize animal suffering. Euthanize animals if they exhibit signs of severe distress, such as significant weight loss (>20%), inability to access food or water, or large, ulcerated tumors.[9][11]
-
-
Termination of the Experiment:
-
Tissue Collection and Processing:
-
Excise the entire liver and weigh it.
-
Collect sections of the liver for histopathological analysis and molecular studies.
-
Fix liver tissues in 10% neutral buffered formalin for 24-48 hours.
-
Process the fixed tissues through graded alcohols and xylene, and embed in paraffin.
-
Cut 4-5 µm thick sections using a microtome.
-
-
Histopathological Analysis:
-
Stain tissue sections with Hematoxylin and Eosin (H&E) for routine morphological evaluation.
-
Examine the sections under a microscope to identify preneoplastic lesions (e.g., foci of cellular alteration, nodules) and hepatocellular carcinoma.
-
Immunohistochemical staining for markers such as Glutathione S-transferase placental form (GST-P), Proliferating Cell Nuclear Antigen (PCNA), and Ki67 can be performed to further characterize the lesions.[2]
-
Protocol 2: 2-Acetylaminofluorene (AAF) Induced Bladder Cancer in Mice
This protocol describes the induction of bladder cancer in mice through dietary administration of AAF.
Materials:
-
Female BALB/c mice (weanling)
-
2-Acetylaminofluorene (AAF)
-
Standard powdered rodent diet (e.g., AIN-76A or NIH-07)
-
Animal housing and monitoring equipment as described in Protocol 1.
-
Tissue collection and processing reagents as described in Protocol 1.
Procedure:
-
Acclimatization: Acclimate weanling female BALB/c mice for one week.
-
Diet Preparation:
-
Prepare a diet containing AAF at concentrations ranging from 75 to 150 parts per million (p.p.m.).
-
Thoroughly mix the AAF into the powdered diet to ensure a homogenous distribution.
-
-
Carcinogen Administration:
-
Provide the AAF-containing diet to the mice ad libitum for up to 33 months.
-
-
Animal Monitoring:
-
Monitor the animals daily for signs of toxicity or tumor development.
-
Record body weight regularly.
-
Establish and adhere to humane endpoints as described in Protocol 1.
-
-
Termination and Tissue Processing:
-
At the end of the study or when humane endpoints are reached, euthanize the mice.
-
Perform a necropsy, with a focus on the urinary bladder.
-
Excise the bladder, fix it in 10% neutral buffered formalin, and process for histopathological examination as described for the liver in Protocol 1.
-
-
Histopathological Analysis:
-
Examine H&E stained sections of the bladder for the presence of hyperplasia, dysplasia, and transitional cell carcinoma.
-
Data Presentation
The following tables summarize representative quantitative data from studies using AAF-induced carcinogenesis models.
Table 1: Induction of Preneoplastic Foci in Rat Liver with DEN and AAF
| Treatment Group | Duration (weeks) | Dose of AAF (mg/kg) | Percent Area of Preneoplastic Foci |
| DEN alone | 10 | - | Baseline |
| DEN + AAF | 10 | 100 | Increased |
| DEN + AAF | 10 | 200 | Significantly Increased |
| DEN + AAF | 10 | 300 | Markedly Increased |
| DEN alone | 16 | - | Baseline |
| DEN + AAF | 16 | 100 | Increased |
| DEN + AAF | 16 | 200 | Significantly Increased |
| DEN + AAF | 16 | 300 | Markedly Increased |
Data adapted from a study investigating the promotive action of AAF on DEN-initiated liver lesions.[2]
Table 2: Expression of Molecular Markers in Rat Liver Following DEN and AAF Treatment
| Treatment Group | Duration (weeks) | p53 mRNA Level | BAX mRNA Level | Cyclin E mRNA Level |
| DEN alone | 10 | Decreased | Decreased | Increased |
| DEN + AAF (100mg/kg) | 10 | Further Decreased | Further Decreased | Further Increased |
| DEN + AAF (200mg/kg) | 10 | Further Decreased | Further Decreased | Significantly Increased |
| DEN + AAF (300mg/kg) | 10 | Further Decreased | Further Decreased | Markedly Increased |
| DEN alone | 16 | Decreased | Decreased | Increased |
| DEN + AAF (100mg/kg) | 16 | Further Decreased | Further Decreased | Further Increased |
| DEN + AAF (200mg/kg) | 16 | Further Decreased | Further Decreased | Significantly Increased |
| DEN + AAF (300mg/kg) | 16 | Further Decreased | Further Decreased | Markedly Increased |
This table summarizes the relative mRNA expression levels of key genes involved in apoptosis and cell cycle regulation.[2]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for AAF-induced carcinogenesis.
Signaling Pathways in AAF-Induced Carcinogenesis
Caption: Signaling pathways in AAF-induced carcinogenesis.
References
- 1. DEN+2-AAF-induced multistep hepatotumorigenesis in Wistar rats: supportive evidence and insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promotive action of 2-acetylaminofluorene on hepatic precancerous lesions initiated by diethylnitrosamine in rats: Molecular study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enrichment of progenitor cells by 2‐acetylaminofluorene accelerates liver carcinogenesis induced by diethylnitrosamine in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic Administration of Diethylnitrosamine and 2-Acetylaminofluorene Induces Hepatocellular Carcinoma in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. research.unipd.it [research.unipd.it]
- 7. 2-Acetylaminofluorene promotion of liver carcinogenesis by a non-cytotoxic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Early initiating and promoting effects in 2-AAF-induced rat liver carcinogenesis: an immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studying humane endpoints in a rat model of mammary carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Refinement of Animal Model of Colorectal Carcinogenesis through the Definition of Novel Humane Endpoints [mdpi.com]
- 11. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 12. Optimized protocol for an inducible rat model of liver tumor with chronic hepatocellular injury, inflammation, fibrosis, and cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dietary Administration of Aromatic Amines in Rodent Carcinogenicity Studies
Disclaimer: Extensive searches of public scientific literature and toxicology databases did not yield detailed quantitative data or specific experimental protocols for the dietary administration of 2,7-Diacetamidofluorene in rodent carcinogenicity studies. Due to this lack of available information, these Application Notes and Protocols have been developed using data for the structurally related and extensively studied compound, 2-acetylaminofluorene (2-AAF) . 2-AAF is a classic model carcinogen, and the information presented here is intended to serve as a comprehensive example of the data presentation, experimental protocols, and pathway visualizations requested. Researchers should exercise caution and not assume that the effects of this compound will be identical to those of 2-AAF.
Introduction
2-Acetylaminofluorene (2-AAF) is a well-established genotoxic carcinogen that has been widely used in experimental cancer research to induce tumors in various organs of laboratory animals, primarily the liver and urinary bladder.[1][2] Its carcinogenicity is dependent on metabolic activation to reactive intermediates that form adducts with DNA, leading to mutations and the initiation of cancer.[3][4] Understanding the dose-response relationship, target organ specificity, and underlying mechanisms of 2-AAF-induced carcinogenesis is crucial for risk assessment and for the development of models to study cancer biology.
These notes provide an overview of the quantitative outcomes from key rodent studies involving the dietary administration of 2-AAF, detailed protocols for conducting such studies, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Carcinogenicity Data for 2-Acetylaminofluorene (2-AAF)
The following tables summarize the tumor incidence data from representative studies on the dietary administration of 2-AAF to rats and mice.
Table 1: Liver and Bladder Neoplasm Incidence in Female BALB/c Mice Fed 2-AAF [5][6]
| Dietary Concentration (ppm) | Duration of Administration | Liver Neoplasm Incidence (%) | Bladder Neoplasm Incidence (%) |
| 0 (Control) | Up to 33 months | Low (background) | 0.3 |
| 30 | Up to 33 months | Increased | Low |
| 45 | Up to 33 months | Increased | Low |
| 60 | Up to 33 months | Increased | Low |
| 75 | Up to 33 months | Increased | 2.0 |
| 100 | Up to 33 months | Increased | 17.0 |
| 150 | Up to 33 months | Increased | 75.0 |
Table 2: Induction of Preneoplastic Foci and Tumors in the Liver of Male Wistar Rats Fed 2-AAF [7]
| Dietary Concentration (ppm) | Duration of Administration (weeks) | Endpoint | Observations |
| 50 | 12 | GST-P-positive foci | Gradual increase in foci number |
| 50 | 76 | Liver Neoplasms | 100% incidence (when co-administered with BHT) |
| 200 | 2 | Apoptosis | Significant increase in apoptotic cells |
| 200 | 4 | Cell Proliferation | Significant increase in cell proliferation |
| 400 | 16 | Body Weight | Significant reduction compared to control |
| 800 | 4 | Body Weight | Significant reduction compared to control |
Experimental Protocols
Protocol 1: Long-Term Dietary Carcinogenicity Study in Mice
Objective: To assess the carcinogenic potential of a test compound (e.g., 2-AAF) when administered in the diet to mice for a significant portion of their lifespan.
Materials:
-
Test compound (2-AAF)
-
Basal rodent diet (e.g., NIH-31)
-
Female BALB/c mice (weanlings, 4-6 weeks old)
-
Animal caging with appropriate enrichment
-
Scale for weighing animals and feed
-
Feed mixing equipment
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Acclimation: Upon arrival, house the mice in a temperature-controlled facility with a 12-hour light/dark cycle. Allow for an acclimation period of at least one week with ad libitum access to water and the basal diet.
-
Diet Preparation: Prepare diets containing the test compound at various concentrations (e.g., 30, 45, 60, 75, 100, 150 ppm). The compound should be thoroughly mixed with the basal diet to ensure a homogenous distribution. A control diet (0 ppm) should be prepared in the same manner without the test compound. Store diets at 4°C and replace them twice weekly to maintain freshness and compound stability.[8]
-
Animal Randomization: Randomly assign mice to the different dietary groups (control and test compound concentrations). A typical study might include 50 mice per group.
-
Dietary Administration: Provide the respective diets to the assigned groups ad libitum. Ensure continuous access to fresh drinking water.
-
Monitoring:
-
Body Weight: Record the body weight of each mouse weekly for the first 3 months and bi-weekly thereafter.[7]
-
Food Consumption: Measure food consumption per cage weekly.
-
Clinical Observations: Observe the animals daily for any clinical signs of toxicity, such as changes in appearance, behavior, or the presence of palpable masses.
-
-
Termination: The study can be terminated at a predetermined time point (e.g., 24-33 months) or when animals become moribund.[5]
-
Necropsy and Histopathology: At termination, perform a full necropsy on all animals. Collect all major organs and any visible lesions. Pay special attention to the liver and urinary bladder.[9] Tissues should be fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histopathological examination by a qualified pathologist.
Protocol 2: Short-Term Study of Preneoplastic Lesions in Rat Liver
Objective: To evaluate the early, preneoplastic effects of a test compound (e.g., 2-AAF) on the rat liver.
Materials:
-
Test compound (2-AAF)
-
Basal rodent diet
-
Male Wistar rats (6 weeks old)
-
Materials for immunohistochemistry (e.g., anti-GST-P antibody)
-
Materials for assessing apoptosis (e.g., TUNEL assay kit) and cell proliferation (e.g., BrdU or Ki-67)
Procedure:
-
Animal Acclimation and Diet Preparation: Follow steps 1 and 2 from Protocol 1, using male Wistar rats and preparing diets with appropriate concentrations of 2-AAF (e.g., 50, 100, 200, 400, 800 ppm).[7]
-
Study Design: Assign rats to different dietary groups. Include multiple time points for termination (e.g., 2, 4, 8, and 16 weeks) to assess the progression of effects. A typical design might have 5-8 rats per group per time point.
-
Dietary Administration and Monitoring: Follow steps 4 and 5 from Protocol 1.
-
Scheduled Termination and Tissue Collection: At each scheduled time point, euthanize the designated groups of rats. Collect liver samples for histopathology, immunohistochemistry, and other molecular analyses.[8]
-
Analysis of Endpoints:
-
Histopathology: Examine H&E-stained liver sections for morphological alterations.
-
Preneoplastic Foci: Use immunohistochemistry to identify and quantify glutathione S-transferase placental form (GST-P)-positive foci, which are markers of preneoplastic lesions in the rat liver.[7]
-
Apoptosis and Cell Proliferation: Assess the levels of apoptosis and cell proliferation in liver sections using appropriate assays to understand the compound's effect on tissue homeostasis.[7]
-
Mandatory Visualizations
Caption: Metabolic activation pathway of 2-acetylaminofluorene (2-AAF) leading to DNA adduct formation.
Caption: General experimental workflow for a long-term rodent dietary carcinogenicity study.
References
- 1. Fifty years of research on N-acetyl-2-aminofluorene, one of the most versatile compounds in experimental cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 2-Acetylaminofluorene mechanistic data and risk assessment: DNA reactivity, enhanced cell proliferation and tumor initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose and time responses models for the incidence of bladder and liver neoplasms in mice fed 2-acetylaminofluorene continuously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Dose response of early effects related to tumor promotion of 2-acetylaminofluorene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic Administration of 2-Acetylaminofluorene Alters the Cellular Iron Metabolism in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Acetylaminofluorene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
Dermal Application of 2,7-Diacetamidofluorene for Tumor Induction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the dermal application of 2,7-Diacetamidofluorene for tumor induction is limited in publicly available literature. The following application notes and protocols are constructed based on the known carcinogenic properties of the structurally related and well-studied compound 2-Acetylaminofluorene (2-AAF), as well as established general principles of chemical carcinogenesis by aromatic amines and standard protocols for inducing skin tumors in laboratory animals. All work with this compound should be conducted with extreme caution, following all institutional safety guidelines for handling a potential carcinogen.
Introduction
This compound is an aromatic amine, a class of compounds known to include numerous carcinogens. Its structural analogue, 2-Acetylaminofluorene (2-AAF), is a potent carcinogen that has been shown to induce tumors in various organs, including the skin, in animal models.[1][2] Studies on 2-AAF have demonstrated that it can be absorbed through the skin, after which it undergoes metabolic activation to become a DNA-reactive species, leading to the initiation of cancer.[1][3] This document provides a detailed, inferred protocol for the dermal application of this compound to induce skin tumors in a research setting, primarily for studying carcinogenesis and evaluating potential anti-cancer therapies.
The proposed mechanism of action, extrapolated from studies on 2-AAF and other aromatic amines, involves metabolic activation in the skin. This process is initiated by N-hydroxylation, catalyzed by cytochrome P450 enzymes, followed by esterification (e.g., sulfation or acetylation) to form a highly reactive electrophile.[4][5] This electrophile can then form covalent adducts with DNA, leading to mutations in critical genes, such as oncogenes and tumor suppressor genes, thereby initiating the process of tumorigenesis.[1]
Quantitative Data Summary
Due to the lack of specific studies on the dermal application of this compound, no direct quantitative data can be presented. However, based on studies with the related compound 2-AAF and the standard DMBA/TPA model, the following table outlines the expected types of quantitative data that should be collected and analyzed in a typical skin carcinogenesis study.
Table 1: Expected Quantitative Endpoints in a Dermal Carcinogenesis Study
| Parameter | Description | Method of Measurement |
| Tumor Incidence (%) | The percentage of animals in a group that develop at least one skin tumor. | Weekly visual inspection and palpation of the application site. |
| Tumor Multiplicity | The average number of tumors per tumor-bearing animal. | Counting all visible tumors on each animal at regular intervals. |
| Tumor Latency (weeks) | The time, in weeks, from the initial application of the carcinogen to the appearance of the first tumor. | Recording the week of the first tumor appearance for each animal. |
| Tumor Volume (mm³) | The size of individual tumors. | Measurement of tumor dimensions (length, width, height) with calipers and calculation using a standard formula (e.g., V = 0.5 x L x W²). |
| Tumor Progression | The rate at which benign papillomas progress to malignant squamous cell carcinomas. | Histopathological analysis of tumor biopsies at the end of the study. |
Experimental Protocols
The following protocols are adapted from the well-established 7,12-dimethylbenz[a]anthracene (DMBA) and 12-O-tetradecanoylphorbol-13-acetate (TPA) two-stage skin carcinogenesis model in mice.[6][7][8][9][10] This model provides a robust framework for studying the initiation and promotion stages of skin cancer.
Two-Stage Skin Carcinogenesis Protocol
This protocol involves an initiation phase with a single application of the suspected carcinogen (this compound) followed by a promotion phase with repeated applications of a tumor promoter (e.g., TPA) to induce the development of papillomas.
Materials:
-
This compound (purity ≥ 98%)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Acetone (HPLC grade)
-
Female SENCAR or FVB/N mice (6-8 weeks old)
-
Electric clippers
-
Pipettes and sterile tips
-
Calipers
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses, respirator
Procedure:
-
Animal Preparation: One week prior to initiation, shave a 2 cm x 2 cm area on the dorsal skin of the mice. Only mice without any skin abrasions should be used.
-
Initiation:
-
Prepare a solution of this compound in acetone. The optimal concentration will need to be determined empirically, but a starting point could be a range of 100-400 nmol in 100 µL of acetone, based on typical doses of other initiating agents.[6]
-
Apply a single topical dose of the this compound solution to the shaved area of each mouse.
-
A control group should receive only the acetone vehicle.
-
-
Promotion:
-
One to two weeks after initiation, begin the promotion phase.
-
Prepare a solution of TPA in acetone (e.g., 5-10 nmol in 100 µL).
-
Apply the TPA solution to the initiated skin twice weekly for the duration of the study (typically 20-25 weeks).
-
-
Tumor Monitoring:
-
Observe the mice weekly for the appearance of skin tumors.
-
Record the number, size, and location of all tumors for each animal.
-
Measure tumor dimensions with calipers to calculate tumor volume.
-
-
Termination and Analysis:
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise tumors and surrounding skin for histopathological analysis to confirm the tumor type (papilloma, squamous cell carcinoma).
-
Collect tissues for further molecular analysis (e.g., DNA adducts, gene expression).
-
Complete Carcinogenesis Protocol
In this protocol, this compound is applied repeatedly without a separate tumor promoter to assess its ability to act as a complete carcinogen (both an initiator and a promoter).
Procedure:
-
Animal Preparation: Prepare the mice as described in the two-stage protocol.
-
Application:
-
Prepare a solution of this compound in acetone at a concentration that will need to be determined based on pilot studies.
-
Apply the solution to the shaved dorsal skin of the mice twice weekly for an extended period (e.g., 20-50 weeks).
-
-
Tumor Monitoring and Analysis: Follow the same procedures for tumor monitoring, termination, and analysis as outlined in the two-stage protocol.
Visualization of Pathways and Workflows
Inferred Metabolic Activation Pathway
The following diagram illustrates the inferred metabolic activation pathway of this compound, based on the known metabolism of 2-AAF and other aromatic amines.
Caption: Inferred metabolic activation of this compound.
Experimental Workflow for Two-Stage Skin Carcinogenesis
This diagram outlines the key steps in the proposed two-stage skin carcinogenesis experiment.
Caption: Workflow for two-stage dermal carcinogenesis.
Key Signaling Pathways in Chemically Induced Skin Cancer
The following diagram depicts some of the critical signaling pathways that are often dysregulated in chemically induced skin cancer. The initiation event, driven by the carcinogen, can lead to mutations that activate oncogenic pathways and inactivate tumor suppressor pathways.
Caption: Key signaling pathways in skin carcinogenesis.
References
- 1. Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Acetylaminofluorene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. Metabolic activation of aromatic amines and dialkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MiTO [mito.dkfz.de]
- 7. Video: Chemical-Induced Skin Carcinogenesis Model Using Dimethylbenz[a]Anthracene and 12-O-Tetradecanoyl Phorbol-13-Acetate DMBA-TPA [jove.com]
- 8. Chemical-Induced Skin Carcinogenesis Model Using Dimethylbenz[a]Anthracene and 12-O-Tetradecanoyl Phorbol-13-Acetate (DMBA-TPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical-Induced Skin Carcinogenesis Model Using Dimethylbenz[a]Anthracene and 12-O-Tetradecanoyl Phorbol-13-Acetate (DMBA-TPA) [jove.com]
- 10. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liver Tumor Models Using Fluorene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited specific data is available for the induction of liver tumors using 2,7-Diacetamidofluorene. The following protocols and data are primarily based on the extensively studied, structurally related compound, 2-Acetylaminofluorene (2-AAF), and are provided as a representative guide. Researchers should exercise caution and conduct dose-response studies when adapting these protocols for other fluorene derivatives.
Introduction: this compound vs. 2-Acetylaminofluorene
This compound and 2-Acetylaminofluorene (2-AAF) are both derivatives of fluorene, a polycyclic aromatic hydrocarbon. The key structural difference lies in the number and position of the acetamido groups. 2-AAF has a single acetamido group at the second position of the fluorene ring, while this compound has two acetamido groups, one at the second and one at the seventh position. This structural difference can significantly impact the compound's biological activity, including its carcinogenic potential and the specific protocols required for tumor induction.
Experimental Protocols for Liver Tumor Induction with 2-Acetylaminofluorene (2-AAF)
The following are detailed protocols for inducing hepatocellular carcinoma (HCC) in rats using 2-AAF, often in combination with an initiating agent like diethylnitrosamine (DEN).
Protocol 1: DEN Initiation Followed by 2-AAF Promotion
This is a widely used two-stage protocol to induce liver cancer in rats.
Materials:
-
Diethylnitrosamine (DEN)
-
2-Acetylaminofluorene (2-AAF)
-
Vehicle for DEN (e.g., saline)
-
Rodent chow
-
Animal model: Male Wistar or Fischer 344 rats (6-8 weeks old)
Procedure:
-
Initiation Phase:
-
Administer a single intraperitoneal (i.p.) injection of DEN at a dose of 200 mg/kg body weight to initiate carcinogenesis[2].
-
-
Acclimatization:
-
Allow the animals to acclimatize for a period of two weeks, with free access to standard chow and water.
-
-
Promotion Phase:
-
Tumor Development:
-
After the promotion phase, switch the animals back to a standard diet.
-
Monitor the animals for signs of tumor development. Liver tumors, including neoplastic nodules and hepatocellular carcinomas, are expected to appear within 4 to 8 months[1].
-
-
Endpoint Analysis:
-
At the end of the study period, euthanize the animals.
-
Collect liver tissues for histopathological analysis, including hematoxylin and eosin (H&E) staining and immunohistochemistry for tumor markers like Glutathione S-transferase placental form (GST-P).
-
Protocol 2: Chronic Administration of DEN and 2-AAF
This protocol involves the continuous administration of both DEN and 2-AAF to induce HCC.
Materials:
-
Diethylnitrosamine (DEN)
-
2-Acetylaminofluorene (2-AAF)
-
Vehicle for DEN (e.g., saline)
-
Vehicle for 2-AAF (e.g., corn oil for gavage)
-
Animal model: Male Wistar rats (180-200 g)
Procedure:
-
Treatment Administration:
-
Duration of Treatment:
-
Continue this weekly treatment regimen for 18 weeks[4].
-
-
Monitoring:
-
Throughout the study, monitor the animals' body weight and general health.
-
-
Endpoint Analysis:
-
At the end of the 18-week period, euthanize the animals.
-
Collect blood for biochemical analysis of liver function markers (e.g., ALT, AST).
-
Excise the liver and other organs for macroscopic examination and histopathological analysis to confirm the presence of hepatocellular carcinoma[4].
-
Data Presentation: Summary of Dosages and Outcomes for 2-AAF
The following tables summarize quantitative data from studies using 2-AAF to induce liver tumors in rodents.
Table 1: 2-AAF Dosage Regimens in Rat Liver Carcinogenesis Models
| Animal Model | Initiating Agent (Dose) | 2-AAF Dose | Route of Administration | Duration | Outcome | Reference |
| Male Wistar Rats | DEN (150 mg/kg, i.p., twice/week for 2 weeks) | 20 mg/kg | Oral gavage | 20 weeks | Hepatocarcinogenesis | [5] |
| Male Wistar Rats | DEN (50 mg/kg/week, i.p.) | 25 mg/kg/week | Intragastric gavage | 18 weeks | Hepatocellular Carcinoma | [4] |
| Male Fischer 344 Rats | DEN (single dose) | 150 mg/kg | Oral | 2 weeks | Hepatocarcinoma induction in 9 weeks | [2] |
| Male Wistar Kyoto Rats | DEN + Partial Hepatectomy | 0.02% in diet | Dietary | 4 weeks | Neoplastic nodules and hepatocarcinomas | [1] |
| Male Fischer 344 Rats | None | 200 ppm in diet | Dietary | Up to 10 weeks | Altered hepatocellular foci and neoplasms | [3] |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for a two-stage liver carcinogenesis model using DEN and 2-AAF.
Caption: Experimental workflow for a two-stage liver carcinogenesis model.
Signaling Pathway Diagram: 2-AAF Induced Hepatocarcinogenesis
2-AAF-induced hepatocarcinogenesis involves the alteration of several key signaling pathways. The carcinogenic effects are primarily initiated by the metabolic activation of 2-AAF to reactive metabolites that form DNA adducts, leading to genetic mutations. Furthermore, 2-AAF can promote the proliferation of initiated cells by inhibiting the growth of normal hepatocytes[4][6]. Chronic inflammation and oxidative stress also play crucial roles in tumor progression.
The diagram below illustrates a simplified overview of the signaling pathways implicated in 2-AAF-induced liver cancer.
Caption: Simplified signaling pathways in 2-AAF-induced hepatocarcinogenesis.
References
- 1. 2-Acetylaminofluorene promotion of liver carcinogenesis by a non-cytotoxic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sequential functional and morphological alterations during hepatocarcinogenesis induced in rats by feeding of a low dose of 2-acetylaminofluorene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chronic Administration of Diethylnitrosamine and 2-Acetylaminofluorene Induces Hepatocellular Carcinoma in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Histopathological Analysis of 2,7-Diacetamidofluorene-Induced Liver Damage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental protocols and histopathological analysis of liver damage induced by the chemical carcinogen 2,7-Diacetamidofluorene. This document is intended to guide researchers in establishing a robust model for studying chemical-induced hepatocarcinogenesis and evaluating potential therapeutic interventions.
Introduction
This compound (2,7-DAF) is a derivative of the aromatic amine 2-aminofluorene and is known for its carcinogenic properties, particularly in the liver. Understanding the histopathological changes and underlying molecular mechanisms induced by 2,7-DAF is crucial for research in toxicology, oncology, and drug development. These notes provide protocols for inducing liver damage in a murine model, methods for histopathological assessment, and a summary of expected quantitative outcomes.
Data Presentation
The following table summarizes the quantitative data on the incidence of hepatic neoplasms in mice following treatment with this compound, both alone and in combination with the hepatotoxin carbon tetrachloride (CCl4), which is often used to promote liver carcinogenesis.
Table 1: Incidence of Hepatic Neoplasms in Mice Treated with this compound and Carbon Tetrachloride (CCl4)
| Treatment Group | Duration | Incidence of Hepatomas | Average Number of Hepatic Nodules per Mouse |
| This compound (continuous feeding) | 8 weeks | Increased | Increased |
| This compound (intermittent feeding) + CCl4 (simultaneous) | 8 weeks | Significantly Increased | Significantly Increased |
| This compound (feeding) separated from CCl4 treatment | 8 weeks | Not accelerated | Not accelerated |
| This compound (intermittent feeding) | 8 weeks | Decreased vs. continuous | Decreased vs. continuous |
Data is synthesized from findings indicating that simultaneous administration of CCl4 accelerates 2,7-bis(acetamido)fluorene-induced hepatocarcinogenesis[1].
Experimental Protocols
Protocol 1: Induction of Hepatocarcinogenesis in Mice using this compound
This protocol describes the induction of hepatic nodules and hepatomas in mice through dietary administration of this compound.
Materials:
-
Male mice (specific strain, e.g., BALB/c)
-
This compound
-
Standard rodent chow
-
Corn oil (or other suitable vehicle)
-
Carbon tetrachloride (optional, for promotion)
-
Animal cages with appropriate bedding and enrichment
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Animal Acclimatization: Acclimatize male mice to the housing conditions for at least one week prior to the start of the experiment.
-
Diet Preparation: Prepare a diet containing this compound. The carcinogen can be mixed into the powdered chow at a specified concentration (e.g., 0.025% w/w). Ensure homogenous mixing.
-
Experimental Groups:
-
Control Group: Mice fed a standard diet.
-
2,7-DAF Group (Continuous): Mice fed a diet containing this compound for the entire study duration (e.g., 8 weeks).
-
2,7-DAF Group (Intermittent): Mice fed a diet containing this compound for one week, followed by three weeks of standard diet, with the cycle repeated.
-
(Optional) Promotion Group: Mice receive the 2,7-DAF diet (continuous or intermittent) and are simultaneously administered CCl4 (e.g., intraperitoneal injection of a 10% solution in corn oil) at a specified frequency.
-
-
Treatment Period: House the mice in their respective groups and provide the prepared diets and water ad libitum for the designated experimental period. Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Termination and Sample Collection: At the end of the treatment period, euthanize the mice using a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Necropsy: Perform a gross examination of the liver and other organs. Record the number and size of any visible nodules on the liver surface.
-
Tissue Processing:
-
Excise the liver and weigh it.
-
Fix a portion of the liver in 10% neutral buffered formalin for at least 24 hours for histopathological analysis.
-
Snap-freeze another portion of the liver in liquid nitrogen and store it at -80°C for molecular analysis (e.g., RNA/protein extraction).
-
Protocol 2: Histopathological Staining and Analysis
This protocol outlines the procedure for staining liver tissue sections with Hematoxylin and Eosin (H&E) for histopathological evaluation.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) liver tissue blocks
-
Microtome
-
Glass slides
-
Staining jars
-
Hematoxylin solution
-
Eosin solution
-
Ethanol (various concentrations)
-
Xylene (or a xylene substitute)
-
Mounting medium
-
Coverslips
-
Light microscope
Procedure:
-
Sectioning: Cut 4-5 µm thick sections from the FFPE liver tissue blocks using a microtome.
-
Deparaffinization and Rehydration:
-
Incubate the slides in xylene to remove the paraffin.
-
Rehydrate the tissue sections by passing them through a series of decreasing concentrations of ethanol (100%, 95%, 70%) and finally in distilled water.
-
-
Hematoxylin Staining:
-
Immerse the slides in Hematoxylin solution to stain the cell nuclei.
-
Rinse with water.
-
"Blue" the sections in a suitable solution (e.g., Scott's tap water substitute).
-
-
Eosin Staining:
-
Counterstain the slides with Eosin solution to stain the cytoplasm and extracellular matrix.
-
-
Dehydration and Clearing:
-
Dehydrate the sections through an increasing series of ethanol concentrations.
-
Clear the sections in xylene.
-
-
Mounting: Apply a drop of mounting medium to the tissue section and place a coverslip.
-
Microscopic Examination: Examine the stained slides under a light microscope.
Histopathological Evaluation:
The liver sections should be systematically evaluated for the following features:
-
Hepatocellular Alterations: Look for changes in hepatocyte morphology, including cellular swelling (hydropic degeneration), fatty change (steatosis), and cellular atypia.
-
Necrosis and Apoptosis: Identify areas of cell death, noting the zonal distribution (e.g., centrilobular, periportal).
-
Inflammation: Assess the presence, location, and type of inflammatory cell infiltrates.
-
Fibrosis: Evaluate the deposition of collagen and the development of fibrotic septa. Special stains like Masson's trichrome can be used for better visualization of collagen.
-
Nodules: Characterize any nodules as regenerative, dysplastic, or neoplastic (hepatocellular adenoma or carcinoma) based on established criteria (e.g., altered architecture, cellular atypia, invasion).
Visualization of Pathways and Workflows
Caption: Experimental workflow for 2,7-DAF-induced liver damage study.
Caption: Metabolic activation of this compound leading to hepatocarcinogenesis.
References
Application Notes and Protocols for Gene Expression Analysis in 2,7-Diacetamidofluorene-Induced Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analysis of gene expression in tumors induced by the chemical carcinogen 2,7-Diacetamidofluorene (DAAF) and its close analog, 2-acetylaminofluorene (2-AAF). This document is intended to guide researchers in designing and executing experiments to identify molecular targets and pathways involved in DAAF-induced carcinogenesis, aiding in the development of novel therapeutic strategies.
Introduction
This compound is a known genotoxic agent that induces tumor formation, primarily in the liver. Understanding the molecular alterations, particularly changes in gene and protein expression, that drive the initiation and progression of these tumors is crucial for identifying potential biomarkers and therapeutic targets. This guide outlines the key experimental approaches for analyzing these changes, from initial tumor induction models to detailed molecular analysis.
Animal Model for Tumor Induction
The most common model for studying DAAF-induced hepatocarcinogenesis involves the administration of the compound to rodents, often in combination with an initiator like diethylnitrosamine (DEN).
Protocol for Tumor Induction in Rats:
-
Animal Model: Male Wistar or Fischer-344 rats are commonly used.
-
Initiation: A single intraperitoneal (i.p.) injection of DEN (e.g., 50 mg/kg body weight) is administered to initiate carcinogenesis.
-
Promotion/Progression: Following initiation, animals are fed a diet containing 2-AAF (e.g., 0.02% w/w) for a period of up to 24 weeks to promote tumor development.[1]
-
Monitoring: Animals should be monitored regularly for signs of toxicity and tumor development. Livers can be harvested at different time points to study the progression of carcinogenesis.
-
Tissue Collection: At the end of the study period, animals are euthanized, and liver tumors and adjacent non-tumorous tissues are collected for analysis. Tissues should be snap-frozen in liquid nitrogen for RNA and protein extraction or fixed in formalin for histological analysis.
Gene Expression Analysis
Gene expression analysis at the mRNA level is a critical step in understanding the molecular changes in DAAF-induced tumors. Microarray analysis and RNA sequencing (RNA-seq) are powerful tools for genome-wide expression profiling, while quantitative real-time PCR (qRT-PCR) is used for validating the expression of specific genes.
Quantitative Data Summary
The following tables summarize representative gene expression changes observed in liver tumors induced by a DEN/2-AAF regimen.
Table 1: Differentially Expressed Genes in DEN/2-AAF-Induced Liver Tumors (RT-qPCR Data)
| Gene | Function | Fold Change (Tumor vs. Control) | Reference |
| TGF-β1 | Fibrosis, Inflammation | 6.2 | [2] |
| COL1α1 | Fibrosis (Extracellular Matrix) | 7.9 | [2] |
| TNF-α | Inflammation | Significant Increase | [2] |
| IL-6 | Inflammation | Significant Increase | [2] |
| CYP2E1 | Xenobiotic Metabolism | Significant Increase | [2] |
| CAT | Oxidative Stress Response | Significant Decrease | [2] |
| SOD | Oxidative Stress Response | Significant Decrease | [2] |
| ALB | Liver Function | Significant Decrease | [2] |
| Cyclin E | Cell Cycle Progression | Significant Increase | [3] |
| BAX | Apoptosis (Pro-apoptotic) | Significant Decrease | [3] |
| p53 | Tumor Suppressor | Significant Decrease | [3] |
| RAB11A | Vesicular Trafficking | Significant Decrease | [3] |
Table 2: Hepatic Progenitor Cell (HPC) Markers Upregulated in DEN/2-AAF-Induced Liver Tumors (Microarray Data)
| Gene | Marker Type | Expression Change | Reference |
| Krt19 (CK19) | HPC Marker | Increased | [4] |
| Thy1 (CD90) | HPC Marker | Increased | [4] |
| A list of 30 HPC-associated genes were reported as differentially expressed. | [4] |
Experimental Protocols
Protocol 1: Total RNA Isolation from Liver Tumor Tissue
This protocol is based on the TRIzol reagent method, which is effective for isolating high-quality RNA from fibrous liver tumor tissue.[5][6][7]
-
Homogenization:
-
Homogenize 50-100 mg of frozen liver tissue in 1 mL of TRIzol reagent using a mechanical homogenizer.
-
Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
-
-
Phase Separation:
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.
-
Shake the tubes vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used.
-
Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet.
-
-
RNA Wash:
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Air-dry the RNA pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in RNase-free water.
-
-
Quality Control:
-
Assess RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
Verify RNA integrity using gel electrophoresis or a bioanalyzer.
-
Protocol 2: Microarray Analysis
This protocol provides a general workflow for microarray analysis of gene expression in DAAF-induced tumors.[8][9][10][11]
-
RNA Labeling:
-
Synthesize cDNA from 1-10 µg of total RNA using reverse transcriptase and fluorescently labeled nucleotides (e.g., Cy3 and Cy5).
-
Alternatively, use a protocol for biotin labeling for Affymetrix arrays.
-
-
Hybridization:
-
Purify the labeled cDNA.
-
Hybridize the labeled cDNA to a microarray slide containing thousands of gene-specific probes. Hybridization is typically carried out overnight in a hybridization chamber.
-
-
Washing:
-
Wash the microarray slide to remove non-specifically bound probes.
-
-
Scanning:
-
Scan the microarray slide using a laser scanner to detect the fluorescent signals from the hybridized probes.
-
-
Data Analysis:
-
Use image analysis software to quantify the fluorescence intensity of each spot.
-
Normalize the data to account for variations in labeling and hybridization.
-
Identify differentially expressed genes between tumor and control samples using statistical analysis (e.g., t-test, ANOVA) with a defined fold-change and p-value cutoff.
-
Perform pathway analysis and gene ontology analysis to identify biological processes and signaling pathways affected.
-
Protein Expression Analysis
Western blotting is a key technique for validating the results of gene expression studies at the protein level and for investigating the activation state of signaling proteins through the detection of post-translational modifications like phosphorylation.
Experimental Protocol
Protocol 3: Western Blot Analysis
This protocol outlines the steps for analyzing protein expression in DAAF-induced liver tumors.
-
Protein Extraction:
-
Homogenize frozen liver tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature 20-50 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways implicated in DAAF-induced carcinogenesis and a general experimental workflow for gene expression analysis.
Caption: DAAF-Induced Hepatocarcinogenesis Signaling Pathways.
Caption: Experimental Workflow for Gene Expression Analysis.
Conclusion
The study of gene and protein expression in this compound-induced tumors provides critical insights into the molecular mechanisms of chemical carcinogenesis. The protocols and data presented here offer a framework for researchers to investigate these processes, identify novel biomarkers, and explore potential therapeutic interventions. A multi-omics approach, combining transcriptomics and proteomics, will be essential for a comprehensive understanding of the complex signaling networks dysregulated in these tumors.
References
- 1. The role of epigenetic events in genotoxic hepatocarcinogenesis induced by 2-acetylaminofluorene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Promotive action of 2-acetylaminofluorene on hepatic precancerous lesions initiated by diethylnitrosamine in rats: Molecular study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enrichment of progenitor cells by 2‐acetylaminofluorene accelerates liver carcinogenesis induced by diethylnitrosamine in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver Tissue RNA Isolation - University of Minnesota TMCs [protocols.io]
- 6. cancer.gov [cancer.gov]
- 7. Isolation of RNA From Tumor Samples | Springer Nature Experiments [experiments.springernature.com]
- 8. Human Liver Tissue MicroArray (Cancer metastasis) (NBP2-30221): Novus Biologicals [novusbio.com]
- 9. Bioinformatics approaches for cross-species liver cancer analysis based on microarray gene expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microarray Applications in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical and Genomic Strategies for Detecting Hepatocellular Carcinoma in Early Stages: A Systematic Review [article.sapub.org]
Application Notes and Protocols for HPLC Analysis of 2,7-Diacetamidofluorene and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Diacetamidofluorene is a derivative of fluorene, characterized by two acetamido groups at the 2 and 7 positions of the fluorene backbone.[1] While research on this specific compound is limited, the metabolism and analytical methodologies for the closely related and well-studied carcinogen, 2-acetylaminofluorene (AAF), provide a strong basis for developing and applying similar techniques. This document outlines detailed protocols for the High-Performance Liquid Chromatography (HPLC) analysis of this compound and its putative metabolites, based on established methods for analogous compounds. The protocols provided are intended to serve as a comprehensive guide for researchers involved in drug metabolism, pharmacokinetics, and toxicological studies.
Metabolic Pathway of this compound
The metabolic pathway of this compound has not been explicitly detailed in the scientific literature. However, based on the known biotransformation of 2-acetylaminofluorene (AAF), a plausible metabolic pathway can be proposed.[2] The primary metabolic routes are expected to involve cytochrome P450-mediated oxidation, leading to hydroxylated metabolites and N-hydroxylation.
Key proposed metabolic steps include:
-
Ring Hydroxylation: Introduction of hydroxyl groups onto the aromatic rings, for instance at the 3-, 5-, and 9- positions.
-
N-Hydroxylation: Oxidation of the nitrogen atom of the acetamido group to form an N-hydroxy metabolite, a critical step often associated with the activation of aromatic amines and amides to carcinogenic species.
-
Deacetylation: Removal of one or both acetyl groups to form the corresponding amino derivatives.
Caption: Proposed metabolic pathway for this compound.
HPLC Analysis Protocols
Protocol 1: Analysis of Parent Compound (this compound)
This protocol is based on a documented method for the analysis of this compound.
Objective: To quantify the parent compound, this compound, in a given sample matrix.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Column: Newcrom R1 reverse-phase column
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Mobile Phase Modifier: Phosphoric acid (or formic acid for MS compatibility)
-
Standards of this compound
-
Sample preparation reagents (e.g., solid-phase extraction cartridges)
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid |
| Detection | UV Absorption |
| Flow Rate | To be optimized |
| Injection Volume | To be optimized |
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) to generate a calibration curve.
-
Sample Preparation:
-
For biological matrices (e.g., plasma, urine, tissue homogenates), perform a sample clean-up and extraction. Solid-phase extraction (SPE) is a common technique for this purpose.
-
Elute the analyte from the SPE cartridge with an appropriate organic solvent.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the prepared standards and samples onto the column.
-
Monitor the elution of this compound using the UV detector at a wavelength of maximum absorbance.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Protocol 2: Analysis of Metabolites (Proposed)
This protocol is adapted from methods developed for the separation of AAF and its hydroxylated metabolites.
Objective: To separate and tentatively identify the potential metabolites of this compound.
Instrumentation and Materials:
-
HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)
-
Column: C8 reverse-phase column (e.g., Dupont Zorbax C-8)
-
Mobile Phase A: 0.02 M Acetic Acid in Water
-
Mobile Phase B: Isopropanol
-
Metabolite standards (if available)
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C8 Reverse-Phase |
| Mobile Phase | Gradient of 0.02 M Acetic Acid and Isopropanol |
| Detection | DAD (for UV spectra) or MS (for mass identification) |
| Flow Rate | To be optimized |
| Injection Volume | To be optimized |
Procedure:
-
Sample Preparation:
-
For in vitro metabolism studies (e.g., liver microsomes or hepatocytes), incubate this compound with the biological system.
-
Stop the reaction and extract the parent compound and metabolites using an appropriate organic solvent.
-
Concentrate the extract and reconstitute it in the initial mobile phase.
-
-
HPLC Analysis:
-
Equilibrate the column with the starting mobile phase composition.
-
Inject the sample extract.
-
Run a gradient elution to separate the parent compound from its more polar metabolites. A suggested gradient could be increasing the percentage of isopropanol over time.
-
-
Metabolite Identification:
-
Use the DAD to obtain UV spectra of the eluting peaks, which can help in the initial classification of metabolites.
-
For more definitive identification, couple the HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) and fragmentation patterns of the metabolites.
-
Experimental Workflow
The following diagram illustrates a general workflow for the HPLC analysis of this compound and its metabolites from a biological sample.
Caption: General workflow for HPLC analysis.
Quantitative Data Summary
No quantitative data for this compound and its metabolites could be retrieved from the scientific literature. The following tables are provided as templates for researchers to populate with their experimental data.
Table 1: HPLC Method Validation Parameters (Illustrative)
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | > 0.99 | Enter Data |
| Lower Limit of Quantification (LLOQ) | S/N > 10 | Enter Data |
| Accuracy (% Recovery) | 85-115% | Enter Data |
| Precision (%RSD) | < 15% | Enter Data |
Table 2: Concentration of this compound and Metabolites in a Sample (Illustrative)
| Analyte | Retention Time (min) | Concentration (ng/mL) |
| This compound | Enter Data | Enter Data |
| N-Hydroxy-2,7-diacetamidofluorene | Enter Data | Enter Data |
| 3-Hydroxy-2,7-diacetamidofluorene | Enter Data | Enter Data |
| 9-Hydroxy-2,7-diacetamidofluorene | Enter Data | Enter Data |
Conclusion
The provided application notes and protocols offer a comprehensive framework for the HPLC analysis of this compound and its potential metabolites. While specific analytical methods and metabolic data for this compound are scarce, the methodologies established for the analogous compound, 2-acetylaminofluorene, serve as an excellent starting point for method development and validation. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and instrumentation. The successful application of these methods will contribute to a better understanding of the metabolism, pharmacokinetics, and potential biological effects of this compound.
References
Application Note: Mass Spectrometry for the Analysis of 2,7-Diacetamidofluorene DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Diacetamidofluorene (2,7-DAF) is an aromatic amine of interest in toxicological research due to its structural similarity to known carcinogens such as 2-acetylaminofluorene (AAF). The genotoxicity of many aromatic amines is mediated through their metabolic activation to reactive electrophiles that form covalent bonds with DNA, creating DNA adducts. These adducts can lead to mutations and initiate carcinogenesis if not repaired.[1] The sensitive and specific detection and quantification of DNA adducts are therefore crucial for assessing the carcinogenic risk of chemicals like 2,7-DAF.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of DNA adducts due to its high sensitivity, specificity, and ability to provide structural information.[1][2] This application note provides a detailed protocol for the analysis of 2,7-DAF DNA adducts using LC-MS/MS, based on established methods for analogous compounds.
Proposed Metabolic Activation of this compound
While the metabolic pathway of 2,7-DAF has not been extensively studied, it is hypothesized to follow a similar activation route as the well-characterized carcinogen 2-acetylaminofluorene (AAF).[3][4][5] The proposed pathway involves two main steps:
-
N-hydroxylation: Cytochrome P450 enzymes (primarily CYP1A2) catalyze the N-hydroxylation of one of the acetamido groups to form N-hydroxy-2,7-diacetamidofluorene. This is a critical initial step in the activation process.
-
Esterification: The N-hydroxy metabolite is further activated by O-acetylation (by N-acetyltransferases, NATs) or O-sulfation (by sulfotransferases, SULTs) to form a reactive N-acetoxy or N-sulfonyloxy ester. These esters are unstable and can spontaneously dissociate to form a highly reactive nitrenium ion.
The resulting nitrenium ion is a potent electrophile that can attack nucleophilic sites on DNA bases, primarily the C8 position of guanine, to form DNA adducts.
Experimental Protocols
This section details the experimental procedures for the analysis of 2,7-DAF DNA adducts, from sample preparation to LC-MS/MS analysis.
DNA Isolation
High-quality DNA is essential for accurate adduct analysis. Standard DNA isolation methods such as phenol-chloroform extraction or commercially available kits can be used. It is critical to include antioxidants, such as butylated hydroxytoluene (BHT), during the isolation process to prevent artifactual oxidative DNA damage.
Protocol:
-
Homogenize tissue samples in lysis buffer (e.g., 10 mM Tris-HCl, 10 mM EDTA, 150 mM NaCl, 0.5% SDS) containing an antioxidant.
-
Treat with RNase A and Proteinase K to remove RNA and protein contaminants.
-
Perform phenol-chloroform extraction to purify the DNA.
-
Precipitate the DNA with cold ethanol and wash with 70% ethanol.
-
Resuspend the purified DNA in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Quantify the DNA using UV spectrophotometry (A260/A280 ratio should be ~1.8).
Enzymatic Hydrolysis of DNA
To analyze DNA adducts by LC-MS/MS, the DNA must be hydrolyzed to its constituent nucleosides. A combination of enzymes is used to achieve complete digestion.
Protocol:
-
To 50-100 µg of DNA, add deoxyribonuclease I and incubate at 37°C for 2 hours.
-
Add alkaline phosphatase and phosphodiesterase I and continue the incubation at 37°C overnight.
-
The efficiency of the digestion can be monitored by analyzing a small aliquot of the hydrolysate by HPLC with UV detection to ensure the absence of oligonucleotides.
Solid-Phase Extraction (SPE) for Adduct Enrichment
DNA adducts are often present at very low levels. A solid-phase extraction (SPE) step can be employed to enrich the adducts and remove the more abundant normal nucleosides.
Protocol:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the DNA hydrolysate onto the cartridge.
-
Wash the cartridge with water to remove salts and the majority of the normal deoxynucleosides.
-
Elute the more hydrophobic DNA adducts with methanol.
-
Dry the eluate under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The enriched DNA adducts are separated by reversed-phase liquid chromatography and detected by tandem mass spectrometry, typically using a triple quadrupole mass spectrometer in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.
Hypothetical LC-MS/MS Parameters for dG-C8-2,7-DAF:
| Parameter | Setting |
| LC Column | C18, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transition | To be determined |
Note: The exact MRM transition for the dG-C8-2,7-DAF adduct would need to be determined experimentally, likely through the analysis of a synthesized standard. The transition would involve the precursor ion (the protonated adduct) fragmenting to the protonated aglycone (the 2,7-DAF moiety bound to the guanine base).
Data Presentation
Quantitative data for 2,7-DAF DNA adducts are not currently available in the literature. However, a typical data table for reporting the results of such an analysis would be structured as follows:
Table 1: Hypothetical Quantitative Data for dG-C8-2,7-DAF Adducts
| Sample ID | Tissue/Cell Type | Treatment Group | Adduct Level (adducts / 10⁸ nucleotides) | Standard Deviation |
| 1 | Liver | Control | Not Detected | N/A |
| 2 | Liver | Low Dose 2,7-DAF | 5.2 | 0.8 |
| 3 | Liver | High Dose 2,7-DAF | 25.6 | 3.1 |
| 4 | Bladder | Control | Not Detected | N/A |
| 5 | Bladder | Low Dose 2,7-DAF | 1.8 | 0.3 |
| 6 | Bladder | High Dose 2,7-DAF | 9.7 | 1.2 |
Conclusion
This application note provides a comprehensive, albeit partially theoretical, guide for the analysis of this compound DNA adducts by mass spectrometry. The proposed metabolic activation pathway and the detailed experimental protocols, based on well-established methods for similar aromatic amines, offer a solid starting point for researchers investigating the genotoxicity of this compound. The successful application of these methods will be invaluable for understanding the carcinogenic potential of 2,7-DAF and for its risk assessment. Further research is needed to confirm the metabolic pathway and to synthesize authentic standards for the definitive identification and quantification of 2,7-DAF DNA adducts.
References
- 1. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Acetylaminofluorene mechanistic data and risk assessment: DNA reactivity, enhanced cell proliferation and tumor initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 2,7-Diacetamidofluorene as a Positive Control in Mutagenicity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 2,7-Diacetamidofluorene (2,7-DAAF), also known as N,N'-fluorene-2,7-diylbisacetamide, as a positive control in bacterial reverse mutation assays, commonly known as the Ames test. Due to the limited availability of specific quantitative data for 2,7-DAAF, data from its close and well-studied analog, 2-Acetylaminofluorene (2-AAF), is used as a representative example to illustrate the expected dose-response relationship and mutagenic potential. The underlying principles of metabolic activation and mutagenicity are highly similar for both compounds.
Introduction to this compound in Mutagenicity Testing
This compound is an aromatic amine and a derivative of fluorene. Like many aromatic amines, it is a pro-mutagen, meaning it requires metabolic activation to become a mutagen. This activation is typically achieved in vitro by the addition of a liver extract from Aroclor- or phenobarbital-induced rodents, commonly referred to as the S9 fraction. The primary use of 2,7-DAAF in mutagenicity testing is as a positive control for frameshift mutagens, particularly in Salmonella typhimurium strains such as TA98 and TA1538, in the presence of metabolic activation.
A positive control is an essential component of a valid mutagenicity assay, as it demonstrates that the test system is sensitive to a known mutagen and that the metabolic activation system (if used) is functional. A robust and reproducible positive control response confirms the validity of negative results for test compounds.
Metabolic Activation of Fluorene-Derived Aromatic Amines
The mutagenicity of 2,7-DAAF and its analogs is dependent on a series of enzymatic reactions that convert the parent compound into a highly reactive electrophile capable of forming adducts with DNA. This metabolic pathway is crucial for its genotoxic activity.
The initial and rate-limiting step is the N-hydroxylation of the acetamido group by cytochrome P450 enzymes, particularly CYP1A2, present in the S9 mix. This reaction forms a proximate mutagen, N-hydroxy-2,7-diacetamidofluorene. Subsequent esterification of the N-hydroxy metabolite, through sulfonation by sulfotransferases or acetylation by N,O-acetyltransferases, leads to the formation of a highly reactive and unstable nitrenium ion. This electrophilic species can then covalently bind to DNA, primarily at the C8 position of guanine bases, leading to frameshift mutations.
Experimental Protocols
The following protocols are based on the standard bacterial reverse mutation test (Ames test) and can be adapted for the use of 2,7-DAAF as a positive control.
Preparation of Materials
-
Bacterial Strains: Salmonella typhimurium strains TA98 or TA1538 are recommended for detecting frameshift mutations. Cultures should be grown overnight in nutrient broth to a density of 1-2 x 10⁹ cells/mL.
-
Positive Control Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For example, a 1 mg/mL stock solution can be prepared and then serially diluted to achieve the desired concentrations for the assay.
-
S9 Mix: Prepare the S9 mix on the day of the experiment. A typical S9 mix contains S9 fraction (from Aroclor 1254- or phenobarbital/β-naphthoflavone-induced rat liver), MgCl₂, KCl, glucose-6-phosphate, NADP⁺, and sodium phosphate buffer.
-
Top Agar: Prepare top agar containing a trace amount of histidine and biotin. This allows for a few cell divisions, which is necessary for mutagenesis to occur, but does not permit the growth of non-revertant colonies.
-
Minimal Glucose Agar Plates: These plates serve as the selective medium on which only the revertant (his⁺) bacteria can grow into visible colonies.
Ames Test Procedure (Plate Incorporation Method)
The following workflow outlines the key steps of the plate incorporation method for the Ames test.
Data Presentation and Interpretation
A compound is generally considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies, with at least one concentration showing a two-fold or greater increase over the solvent control. The following tables present representative data for 2-Acetylaminofluorene (2-AAF) in Salmonella typhimurium strain TA98, which is expected to be similar to the response elicited by 2,7-DAAF.
Table 1: Ames Test Results for 2-Acetylaminofluorene (2-AAF) in S. typhimurium TA98 with Metabolic Activation (+S9)
| Concentration (µ g/plate ) | Revertant Colonies/Plate (Mean ± SD) | Fold Increase over Solvent Control |
| 0 (Solvent Control - DMSO) | 25 ± 4 | 1.0 |
| 1.0 | 78 ± 9 | 3.1 |
| 2.5 | 155 ± 18 | 6.2 |
| 5.0 | 289 ± 25 | 11.6 |
| 10.0 | 450 ± 38 | 18.0 |
| 20.0 | 380 ± 32 (Toxic) | 15.2 |
Note: Data are illustrative and based on typical results for 2-AAF. A decrease in revertants at higher concentrations can indicate cytotoxicity.
Table 2: Ames Test Results for 2-Acetylaminofluorene (2-AAF) in S. typhimurium TA98 without Metabolic Activation (-S9)
| Concentration (µ g/plate ) | Revertant Colonies/Plate (Mean ± SD) | Fold Increase over Solvent Control |
| 0 (Solvent Control - DMSO) | 28 ± 5 | 1.0 |
| 1.0 | 30 ± 6 | 1.1 |
| 2.5 | 27 ± 4 | 1.0 |
| 5.0 | 32 ± 5 | 1.1 |
| 10.0 | 29 ± 6 | 1.0 |
| 20.0 | 26 ± 4 | 0.9 |
Note: As expected for a pro-mutagen, there is no significant increase in revertant colonies in the absence of the S9 metabolic activation system.
Conclusion
This compound is a suitable positive control for mutagenicity assays, particularly for detecting frameshift mutagens in the presence of metabolic activation. Its use confirms the sensitivity of the bacterial test system and the activity of the S9 mix. The provided protocols and representative data for the closely related 2-AAF offer a solid framework for researchers to incorporate 2,7-DAAF into their genotoxicity testing workflows. Proper handling and disposal of this and all potential mutagens are essential for laboratory safety.
Troubleshooting & Optimization
Troubleshooting high animal mortality in 2,7-Diacetamidofluorene studies
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering high animal mortality in studies involving 2,7-Diacetamidofluorene. The following resources are designed to help identify potential causes and implement corrective actions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (CAS No. 304-28-9) is a chemical compound with a fluorene backbone.[1] It is a solid at room temperature with a high melting point.[1] Its molecular structure consists of a fluorene core with acetamido groups attached at the 2 and 7 positions.[1]
Q2: What are the known toxicities of this compound?
Publicly available information on the specific toxicological profile and LD50 of this compound is limited. However, related fluorenyl derivatives have been investigated for carcinogenic properties. Therefore, it is prudent to handle this compound with appropriate safety measures as a potential toxin and carcinogen.
Q3: What are common causes of high mortality in rodent toxicity studies?
High mortality in rodent studies can stem from a variety of factors, not always directly related to the compound's intrinsic toxicity. These can include issues with dose formulation and administration, animal model sensitivity, environmental stressors, and underlying health conditions in the animals.[2][3] In carcinogenicity studies, tumors are a primary cause of death.[2]
Q4: How can I differentiate between compound-related toxicity and other causes of mortality?
A thorough necropsy and histopathological examination of deceased animals is crucial.[2] Comparing findings between control and treated groups can help determine if the observed pathologies are due to the test compound. Monitoring clinical signs, body weight, and food/water consumption throughout the study can also provide valuable clues.[4]
Troubleshooting High Animal Mortality
If you are experiencing unexpected animal mortality in your this compound study, follow this troubleshooting guide.
Step 1: Review Experimental Protocol and Procedures
Incorrect dosing is a frequent cause of unexpected toxicity.[5] Carefully review all aspects of your experimental protocol.
Troubleshooting Workflow for Protocol Review
Caption: Troubleshooting workflow for high animal mortality.
Step 2: Evaluate Dose-Response Relationship
If high mortality is observed at the highest dose, it may be necessary to adjust the dose levels. Pre-chronic studies are essential for estimating the maximum tolerated dose (MTD).[6]
Table 1: Example Dose-Ranging Study Data
| Dose Group (mg/kg) | Number of Animals | Mortality (%) | Clinical Signs Observed |
| Vehicle Control | 10 | 0 | None |
| 50 | 10 | 0 | None |
| 150 | 10 | 20 | Lethargy, weight loss |
| 450 | 10 | 80 | Severe lethargy, hunched posture |
Step 3: Consider the Physicochemical Properties of this compound
The physical and chemical properties of a compound can influence its biological activity and toxicity.
Table 2: Physicochemical Properties of this compound [1]
| Property | Value |
| Physical State | Colorless solid |
| Melting Point | 281 °C |
| Boiling Point | 423.04 °C (estimated) |
| LogP | 2.28 |
A LogP of 2.28 suggests moderate lipophilicity, which could affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Step 4: Investigate Potential Mechanisms of Toxicity
While specific signaling pathways for this compound are not well-documented, compounds with similar structures can induce toxicity through various mechanisms.
Potential Toxicity Pathways
Caption: Potential mechanisms of this compound toxicity.
Detailed Experimental Protocols
Protocol 1: Dose Formulation for Oral Gavage in Rodents
-
Vehicle Selection: Based on the LogP value, a vehicle such as corn oil may be suitable. Test the solubility of this compound in the selected vehicle.
-
Preparation:
-
Weigh the required amount of this compound.
-
Gradually add the vehicle while stirring or sonicating to ensure a homogenous suspension or solution.
-
Prepare fresh daily unless stability data supports longer storage.
-
-
Homogeneity and Stability:
-
Visually inspect for homogeneity before each administration.
-
For longer studies, conduct stability tests of the formulation under storage conditions.
-
Protocol 2: Animal Health Monitoring
-
Daily Observations:
-
Check animals twice daily for clinical signs of toxicity (e.g., changes in posture, activity, respiration, fur appearance).
-
Monitor food and water consumption.
-
-
Weekly Measurements:
-
Record individual body weights.
-
-
Humane Endpoints:
-
Establish clear criteria for euthanasia to minimize animal suffering (e.g., >20% body weight loss, inability to reach food or water, severe respiratory distress).
-
-
Necropsy:
-
Perform a full gross necropsy on all animals that die or are euthanized.
-
Collect all major organs and any observed lesions for histopathological analysis.
-
References
- 1. This compound (304-28-9) for sale [vulcanchem.com]
- 2. Causes of death in rodent toxicity and carcinogenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring animal health during chronic toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Conflicting Views on Chemical Carcinogenesis Arising from the Design and Evaluation of Rodent Carcinogenicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2,7-Diacetamidofluorene Dosage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of 2,7-Diacetamidofluorene to minimize toxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is toxicity a concern?
This compound is a chemical compound belonging to the fluorene family.[1] While specific toxicity data for this compound is limited, its structural similarity to known carcinogens, such as 2-Acetylaminofluorene, raises significant concerns about its potential for cytotoxicity, genotoxicity, and carcinogenicity.[2] Aromatic amines and amides, as a class, are known to require metabolic activation to exert their toxic effects, often leading to DNA damage.[3][4] Therefore, careful dose selection is critical to ensure the validity of experimental results while minimizing adverse toxic effects.
Q2: What are the primary mechanisms of toxicity for compounds like this compound?
The primary mechanism of toxicity for many aromatic amines is metabolic activation, primarily by cytochrome P450 enzymes in the liver.[3][4] This process can generate reactive metabolites that can form covalent adducts with DNA, leading to mutations and potentially initiating cancer.[4] The key initial step is often N-hydroxylation of the amine or amide group.[5] For 2-Acetylaminofluorene, this leads to the formation of N-hydroxy-2-acetylaminofluorene, a proximate carcinogen.[3] It is highly probable that this compound undergoes a similar metabolic activation pathway.
Q3: What are the initial steps to determine a safe and effective dose range for in vitro studies?
A dose-ranging study is the first step. This typically involves exposing a relevant cell line to a wide range of this compound concentrations (e.g., from nanomolar to millimolar) for a defined period (e.g., 24, 48, or 72 hours). A cell viability assay, such as the MTT or LDH assay, is then used to determine the concentration that causes a 50% reduction in cell viability (IC50). This value helps to establish a working concentration range for subsequent, more detailed experiments, ensuring that the doses used are not overtly cytotoxic unless that is the endpoint of interest.
Q4: How can I assess the genotoxic potential of this compound?
The Ames test is a widely used and recommended method for assessing the mutagenic potential of chemical compounds, including aromatic amines.[6][7][8] This bacterial reverse mutation assay can determine if a chemical can induce mutations in the DNA of the test organism.[8] It is crucial to include a metabolic activation system (e.g., S9 fraction from rat liver) in the assay, as this compound is likely to be a pro-mutagen that requires metabolic activation to become genotoxic.[3]
Q5: Are there any specific safety precautions I should take when handling this compound?
Troubleshooting Guides
In Vitro Cytotoxicity Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the microplate, pipetting errors. | Ensure a homogenous cell suspension before and during plating. Avoid using the outer wells of the plate or fill them with sterile media or PBS to minimize evaporation. Calibrate pipettes regularly and use appropriate pipetting techniques. |
| Low absorbance/fluorescence signal | Low cell number, insufficient incubation time, reagent instability. | Optimize cell seeding density. Ensure the incubation time is sufficient for the assay. Check the expiration date and storage conditions of assay reagents. |
| High background signal | Contamination of media or reagents, intrinsic fluorescence of the compound. | Use fresh, sterile reagents and media. Run a "compound only" control (compound in cell-free media) to measure and subtract any background signal from the compound itself. |
| Unexpectedly low toxicity (high IC50) | Compound insolubility, degradation of the compound in the medium, low metabolic activity of the cell line. | Check the solubility of this compound in the culture medium. Prepare fresh stock solutions. Use a cell line with known metabolic competency or consider adding an external metabolic activation system (S9 fraction). |
Ames Test (Mutagenicity Assay)
| Issue | Possible Cause | Troubleshooting Steps |
| No increase in revertant colonies with a known mutagen (positive control) | Inactive S9 mix, incorrect strain of bacteria, error in media preparation. | Test the activity of the S9 mix with a known pro-mutagen. Verify the genotype of the bacterial strains. Double-check the composition of the minimal glucose agar plates and the top agar. |
| High number of spontaneous revertants in the negative control | Contamination of media or water, presence of trace mutagens in the incubator. | Use high-purity water and sterile media. Ensure the incubator is clean. |
| Toxicity to the bacterial lawn at high concentrations | The compound is bactericidal at the tested concentrations. | Observe the background lawn of bacterial growth. If it is sparse or absent at higher concentrations, this indicates toxicity. Test a lower range of concentrations. |
| Precipitation of the compound on the agar plate | Low solubility of the compound in the test system. | Observe the plates for any visible precipitate. If present, try to dissolve the compound in a different solvent (ensure the solvent itself is not mutagenic) or use a lower concentration range. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
This protocol provides a method to assess the cytotoxic effects of this compound on a mammalian cell line.
Materials:
-
Human hepatoma cell line (e.g., HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Prepare serial dilutions of the stock solution in complete DMEM to achieve final concentrations ranging from 0.1 µM to 1000 µM. Include a vehicle control (DMSO) at the same concentration as the highest compound concentration.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24, 48, or 72 hours.
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals. .
-
Incubate the plate in the dark at room temperature for at least 2 hours.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.[10][11][12]
Protocol 2: Ames Test for Mutagenicity
This protocol outlines the procedure for the bacterial reverse mutation assay to assess the mutagenic potential of this compound.[6][7][8][13]
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions)
-
Minimal glucose agar plates
-
Top agar (containing a trace amount of histidine and biotin)
-
This compound
-
DMSO (as a solvent)
-
Positive controls (e.g., 2-nitrofluorene for TA98 without S9, sodium azide for TA100 without S9, and 2-aminofluorene for both with S9)
-
S9 fraction (from Aroclor 1254-induced rat liver) and S9 cofactor mix
-
Sterile test tubes
Procedure:
-
Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay without Metabolic Activation:
-
In a sterile test tube, mix 100 µL of the bacterial culture, 50 µL of the test compound dilution, and 500 µL of phosphate buffer.
-
Add 2 mL of molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
Spread the top agar evenly and allow it to solidify.
-
-
Assay with Metabolic Activation:
-
In a sterile test tube, mix 100 µL of the bacterial culture, 50 µL of the test compound dilution, and 500 µL of the S9 mix.
-
Add 2 mL of molten top agar, vortex, and pour onto a minimal glucose agar plate.
-
-
Controls: Prepare negative (solvent only) and positive control plates for each bacterial strain, both with and without S9 activation.
-
Incubation: Incubate all plates at 37°C for 48-72 hours in the dark.
-
Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.
Visualizations
Caption: Proposed metabolic activation pathway of this compound leading to DNA damage.
Caption: General experimental workflow for assessing the toxicity of this compound.
References
- 1. This compound (304-28-9) for sale [vulcanchem.com]
- 2. 2-Acetylaminofluorene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. Ames test - Wikipedia [en.wikipedia.org]
- 9. health.state.mn.us [health.state.mn.us]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
Technical Support Center: 2,7-Diacetamidofluorene Tumor Induction
Disclaimer: Information regarding the inconsistent tumor induction with 2,7-Diacetamidofluorene (2,7-DAF) is limited in publicly available scientific literature. Much of the following guidance is extrapolated from data on the closely related and more extensively studied compound, 2-Acetylaminofluorene (2-AAF), a known carcinogen.[1] Researchers should consider these recommendations as a starting point for troubleshooting and protocol optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in research?
This compound (2,7-DAF) is a chemical compound belonging to the fluorene family, characterized by two acetamido groups attached to its core structure.[2] Like its well-studied analog 2-Acetylaminofluorene (2-AAF), it is anticipated to have carcinogenic properties and is used in experimental models to induce tumors for cancer research.[1]
Q2: Why am I seeing inconsistent tumor induction with 2,7-DAF?
Inconsistencies in tumor induction with carcinogenic compounds like those in the acetamidofluorene family can arise from a multitude of factors. These can range from the experimental protocol itself to the biological characteristics of the animal models used. Key areas to investigate include the dose and route of administration, the diet of the animals, and the metabolic activation of the compound within the host.
Q3: What are the primary target organs for tumor induction with acetamidofluorene compounds?
Based on studies with the related compound 2-AAF, the primary target organs for tumor induction are the liver and urinary bladder.[1] However, the specific site of tumor development can be influenced by the experimental conditions and the animal model.
Troubleshooting Guide for Inconsistent Tumor Induction
Problem 1: Lower than expected tumor incidence.
Possible Cause 1: Suboptimal Dose or Route of Administration
-
Recommendation: Review the literature for established dose-response relationships for similar compounds like 2-AAF. Ensure the dose is appropriate for the species and strain of your animal model. The route of administration (e.g., dietary, gavage, injection) significantly impacts bioavailability and metabolism.
Possible Cause 2: Animal Model Variability
-
Recommendation: The genetic background of the animal model plays a crucial role in susceptibility to chemical carcinogens. Different strains of mice and rats can have varying metabolic capacities for activating and detoxifying carcinogenic compounds. Consider using a well-characterized, sensitive strain for your studies.
Possible Cause 3: Dietary Factors
-
Recommendation: The composition of the animal's diet can influence the metabolism of carcinogens. For instance, the level of dietary casein has been shown to affect tumor induction with 2-AAF.[3] Ensure a consistent and well-defined diet is used throughout the study.
Problem 2: High variability in tumor size and number between animals.
Possible Cause 1: Inconsistent Compound Administration
-
Recommendation: If administering the compound via diet, ensure homogenous mixing to provide a consistent dose to all animals. For gavage or injection, refine the technique to ensure accurate and repeatable dosing.
Possible Cause 2: Differences in Animal Health and Stress
-
Recommendation: The overall health and stress levels of the animals can impact their physiological response to carcinogens. Monitor animal health closely and maintain a low-stress environment.
Problem 3: No tumor induction observed.
Possible Cause 1: Insufficient Duration of Exposure
-
Recommendation: Carcinogenesis is a chronic process. Ensure the experimental timeline is sufficient for tumors to develop. Consult established protocols for similar compounds. For example, some protocols for hepatocellular carcinoma induction with related compounds extend for 18 weeks or longer.[4]
Possible Cause 2: Metabolic Inactivation
-
Recommendation: The animal model may have a high capacity for detoxifying and eliminating the compound before it can exert its carcinogenic effects.
Factors Influencing Tumor Induction with Acetamidofluorene Compounds
| Factor | Influence on Tumor Induction | Recommendations |
| Dose | Higher doses generally lead to higher tumor incidence, but can also increase toxicity and mortality. | Perform a dose-response study to identify the optimal dose for your model. |
| Route of Administration | Affects absorption, distribution, metabolism, and excretion of the compound. | Choose a route that ensures consistent and reproducible delivery to the target organ. |
| Animal Species and Strain | Genetic differences in metabolic enzymes can significantly alter the carcinogenic potential. | Select a species and strain with known susceptibility to the class of carcinogen being studied. |
| Diet | Dietary components can modulate the activity of metabolic enzymes involved in carcinogen activation and detoxification.[3] | Maintain a standardized and controlled diet throughout the experiment. |
| Sex | Hormonal differences between males and females can influence susceptibility to certain cancers. | Consider including both sexes in your study design or provide a clear rationale for using a single sex. |
| Age at Exposure | Younger animals may be more susceptible to the effects of carcinogens.[5] | Standardize the age of animals at the start of the experiment. |
Experimental Protocols
Representative Protocol for Hepatocellular Carcinoma Induction (Adapted from DEN/2-AAF models)
This protocol is a generalized example based on models using Diethylnitrosamine (DEN) as an initiator and 2-Acetylaminofluorene (2-AAF) as a promoter.[4] It should be adapted and optimized for studies with 2,7-DAF.
1. Animal Model:
-
Male Wistar rats or C57BL/6 mice, 6-8 weeks old.
2. Acclimatization:
-
Acclimatize animals for at least one week before the start of the experiment.
3. Initiation Phase:
-
Administer a single intraperitoneal injection of a tumor initiator like DEN (e.g., 50 mg/kg body weight).[4] This step initiates genetic mutations.
4. Promotion Phase:
-
Two weeks after initiation, begin the administration of the promoter (e.g., 2,7-DAF).
-
This can be done through dietary administration (e.g., 0.02% in the feed) or weekly intragastric gavage (e.g., 25 mg/kg body weight).[4]
-
The promotion phase typically lasts for several weeks (e.g., 16 weeks).[4]
5. Monitoring:
-
Monitor animal health and body weight regularly.
-
At the end of the experimental period, euthanize the animals and collect tissues for analysis.
6. Endpoint Analysis:
-
Perform gross examination of the liver and other organs for tumors.
-
Fix tissues in 4% formaldehyde for histological analysis (e.g., H&E staining, Masson's trichrome for fibrosis).[4]
-
Conduct molecular analyses (e.g., RT-qPCR for gene expression changes) on fresh-frozen tissue samples.[4]
Visualizations
Caption: Experimental workflow for chemical-induced carcinogenesis.
References
- 1. 2-Acetylaminofluorene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound (304-28-9) for sale [vulcanchem.com]
- 3. The influence of dietary casein level on tumor induction with 2-acetylaminofluorene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Modified Protocol of Diethylnitrosamine Administration in Mice to Model Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of 2,7-Diacetamidofluorene for in vivo studies
This guide provides troubleshooting advice and protocols for researchers experiencing difficulties with the solubility of 2,7-Diacetamidofluorene in preparation for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in aqueous buffers for my in vivo study. What are my initial steps?
A1: The limited aqueous solubility of this compound is a known challenge due to its planar, aromatic structure. The recommended initial approach is to explore the use of co-solvents and pH adjustment. A systematic screening of biocompatible solvents is the most effective first step.
Q2: Which co-solvents are recommended for initial screening with this compound?
A2: For initial screening, consider common biocompatible co-solvents at various concentrations. These include Dimethyl sulfoxide (DMSO), polyethylene glycol 300 or 400 (PEG 300/400), ethanol, and propylene glycol. It is critical to start with a small amount of the compound and titrate the co-solvent mixture to determine the minimal concentration required for dissolution, as high concentrations of organic solvents can be toxic in vivo.
Q3: Can pH modification improve the solubility of this compound?
A3: While this compound is a neutral molecule with limited ionizable groups, small shifts in pH can sometimes influence solubility by preventing aggregation. However, significant improvements with pH alone are unlikely for this compound. It is generally more effective when used in combination with other methods like co-solvency.
Q4: I'm still facing solubility issues with co-solvents. What are more advanced options?
A4: If co-solvents are insufficient, consider more advanced formulation strategies such as complexation with cyclodextrins or the use of surfactant-based systems. Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic this compound molecule, increasing its apparent aqueous solubility.
Q5: Are there potential issues with using DMSO for in vivo studies?
A5: Yes, while DMSO is a powerful solvent, it can have inherent biological effects and toxicity at higher concentrations. It is crucial to keep the final concentration of DMSO in the administered formulation as low as possible, ideally below 5% and not exceeding 10% for most animal studies. Always include a vehicle-only control group in your in vivo experiments to account for any effects of the solvent mixture.
Troubleshooting Guide: Solubility Enhancement Strategies
This section provides a structured approach to improving the solubility of this compound.
Initial Solubility Screening
The first step is to determine a baseline solubility in various biocompatible vehicles. This data will guide the selection of the most promising formulation strategy.
| Formulation Vehicle | This compound Solubility (mg/mL) - Hypothetical Data | Observations |
| Saline (0.9% NaCl) | < 0.1 | Insoluble, visible precipitate |
| 5% DMSO / 95% Saline | 0.5 | Slight improvement, some precipitate remains |
| 10% DMSO / 90% Saline | 1.2 | Mostly dissolved, slight cloudiness |
| 10% DMSO / 40% PEG 400 / 50% Saline | 5.8 | Clear solution |
| 20% Hydroxypropyl-β-Cyclodextrin in Water | 4.5 | Clear solution |
Note: The data in this table is hypothetical and for illustrative purposes. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Co-solvent Formulation Development
This protocol outlines a method for developing a co-solvent system for this compound.
-
Preparation of Stock Solution: Weigh 10 mg of this compound and place it in a sterile glass vial.
-
Initial Solubilization: Add a minimal volume of DMSO (e.g., 100 µL) to the vial to fully dissolve the compound. Vortex thoroughly.
-
Addition of Second Co-solvent: To the DMSO solution, add PEG 400 in a stepwise manner (e.g., in 100 µL increments), vortexing between each addition.
-
Aqueous Dilution: Once a stable organic solution is formed, slowly add the aqueous component (e.g., saline or PBS) dropwise while continuously vortexing to prevent precipitation.
-
Final Volume Adjustment: Adjust the final volume with the aqueous component to reach the target concentrations of all solvents and the final desired concentration of this compound.
-
Observation: Visually inspect the final formulation for any signs of precipitation or cloudiness. A stable formulation should remain a clear solution.
Protocol 2: Cyclodextrin-based Formulation
This protocol describes how to prepare a this compound formulation using hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of HP-β-CD in sterile water. Warm the solution slightly (to ~40°C) to aid in the dissolution of the cyclodextrin.
-
Add Compound: Weigh the desired amount of this compound and add it directly to the HP-β-CD solution.
-
Complexation: Vigorously vortex the mixture and then place it on a shaker or rotator at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration: After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Concentration Determination: The concentration of the solubilized this compound in the filtrate should be determined analytically, for example, by using UV-Vis spectrophotometry or HPLC.
Visual Guides
Caption: A decision-making workflow for troubleshooting the solubility of this compound.
Caption: Encapsulation of hydrophobic this compound by a cyclodextrin molecule.
Technical Support Center: Ensuring the Stability of 2,7-Diacetamidofluorene in Experimental Diets
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2,7-Diacetamidofluorene (2,7-DAF) in experimental diets. Adherence to these guidelines is crucial for maintaining the integrity of research data and ensuring accurate dose administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in feed a concern?
A1: this compound (2,7-DAF) is a chemical compound often used in toxicology and cancer research. It is a stable, colorless solid at room temperature.[1] Its stability in experimental diets is a critical concern because degradation can lead to inaccurate dosing, potentially compromising the validity and reproducibility of study results. The primary degradation pathways are hydrolysis of the acetamido groups and oxidation of the fluorene core.
Q2: What are the main factors that can cause the degradation of 2,7-DAF in rodent diets?
A2: Several factors can contribute to the degradation of 2,7-DAF in experimental diets:
-
Temperature: Elevated temperatures during diet preparation and storage can accelerate chemical reactions, leading to degradation.
-
pH: The pH of the diet matrix can influence the rate of hydrolysis of the acetamide groups. Both acidic and alkaline conditions can promote this degradation.
-
Light: Exposure to light, particularly UV light, can induce photochemical reactions that may lead to the degradation of the fluorene structure.
-
Moisture: The presence of water can facilitate the hydrolysis of the acetamido groups.
-
Diet Composition: Interactions with other dietary components, such as oxidizing agents or reactive ingredients, can affect the stability of 2,7-DAF.
-
Processing: The heat and pressure involved in pelleting can potentially cause degradation.
Q3: How should I prepare an experimental diet containing 2,7-DAF?
A3: It is recommended to work with a reputable custom diet provider who has experience in incorporating test compounds into animal diets.[2][3][4][5] When preparing the diet, ensure a homogenous blend of 2,7-DAF. For small-scale laboratory preparations, a geometric dilution method is advised to ensure even distribution. Avoid excessive heat during mixing and pelleting.
Q4: What are the ideal storage conditions for diets containing 2,7-DAF?
A4: To minimize degradation, diets containing 2,7-DAF should be stored in airtight, light-resistant containers. The Guide for the Care and Use of Laboratory Animals recommends storing natural-ingredient diets at temperatures below 21°C (70°F) and at a relative humidity of less than 50%.[6][7] Refrigeration at 4°C is a good practice for short-term storage, while for long-term storage, freezing at -20°C or below is recommended.
Q5: How can I verify the concentration and stability of 2,7-DAF in my experimental diet?
A5: Regular analysis of the diet is crucial. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), should be used to quantify the concentration of 2,7-DAF and detect any potential degradation products.[8][9] Samples should be analyzed at the beginning of the study and at regular intervals throughout to ensure the compound's stability.
Troubleshooting Guides
Problem 1: Lower than expected concentration of 2,7-DAF in the prepared diet.
| Potential Cause | Troubleshooting Step | Corrective Action |
| Inhomogeneous Mixing | Analyze multiple samples from the same batch of diet. | Implement a more rigorous mixing protocol, such as geometric dilution. For large batches, consult with a commercial diet vendor about their mixing validation process. |
| Degradation during Preparation | Review the diet preparation process, paying close attention to temperature and duration of mixing and pelleting. | If heat was applied, consider preparing a powdered diet instead of pellets. Minimize the exposure of the compound to high temperatures. |
| Inaccurate Weighing | Verify the calibration of the balance used for weighing 2,7-DAF. | Recalibrate the balance. Ensure meticulous weighing practices. |
| Adsorption to Equipment | Analyze rinses of the mixing equipment for the presence of 2,7-DAF. | Use non-reactive equipment materials (e.g., stainless steel) and ensure thorough cleaning procedures between batches. |
Problem 2: Decreasing concentration of 2,7-DAF in the diet over time.
| Potential Cause | Troubleshooting Step | Corrective Action |
| Hydrolysis of Acetamido Groups | Analyze the diet for the presence of 2-amino-7-acetamidofluorene and 2,7-diaminofluorene. Measure the pH of the diet. | Store the diet at a lower temperature and humidity. Consider adjusting the diet composition to achieve a more neutral pH if feasible. |
| Oxidation of the Fluorene Core | Analyze the diet for the presence of 2,7-diacetamido-9-fluorenone. | Store the diet in airtight containers, protected from light. Consider adding an antioxidant to the diet formulation after consulting with a nutritionist. |
| Photodegradation | Review the storage conditions and assess the level of light exposure. | Store the diet in opaque, light-blocking containers. |
| Suboptimal Storage Temperature | Monitor and record the temperature of the storage area. | Ensure the storage temperature is consistently maintained at or below the recommended 4°C for short-term and -20°C for long-term storage. |
Experimental Protocols
Protocol 1: Stability Testing of this compound in a Custom Diet
This protocol outlines a forced degradation study to assess the stability of 2,7-DAF in a rodent diet under various stress conditions.
1. Diet Preparation:
- Prepare a basal rodent diet.
- Incorporate 2,7-DAF at the desired concentration using a validated mixing procedure to ensure homogeneity.
- Divide the diet into several aliquots for different stress conditions.
2. Stress Conditions:
- Control: Store at -20°C in an airtight, light-protected container.
- Heat: Store at 40°C and 60°C in a temperature-controlled oven.
- Humidity: Store at 25°C with 75% relative humidity in a humidity chamber.
- Light: Expose the diet to a light source that meets ICH Q1B guidelines for photostability testing.
- Acidic/Basic Conditions (for powdered diet): Adjust the pH of a diet suspension to acidic (e.g., pH 3) and basic (e.g., pH 9) conditions and store at 40°C.
3. Sampling and Analysis:
- Collect samples at initial time point (T=0) and at specified intervals (e.g., 1, 2, 4, and 8 weeks).
- Extract 2,7-DAF and potential degradation products from the diet samples using a suitable organic solvent.
- Analyze the extracts using a validated stability-indicating HPLC-UV or LC-MS/MS method.
4. Data Analysis:
- Calculate the percentage of 2,7-DAF remaining at each time point relative to the initial concentration.
- Identify and quantify any significant degradation products.
Protocol 2: Quantification of this compound in Rodent Diet by HPLC-UV
This protocol provides a general method for the analysis of 2,7-DAF in feed. Method validation is required before routine use.
1. Sample Preparation:
- Weigh a representative sample of the diet (e.g., 1 gram).
- Add a known volume of extraction solvent (e.g., acetonitrile or methanol).
- Homogenize the sample using a mechanical shaker or sonicator.
- Centrifuge the sample to pellet the solid matrix.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with or without a modifier like formic acid).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10-20 µL.
- Detection: UV detector at a wavelength where 2,7-DAF has maximum absorbance (to be determined by UV scan).
- Column Temperature: 30°C.
3. Quantification:
- Prepare a calibration curve using standard solutions of 2,7-DAF of known concentrations.
- Quantify the concentration of 2,7-DAF in the diet samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for stability testing of 2,7-DAF in experimental diets.
References
- 1. Stability Testing: Ensuring Premix Stability [powdertechnology.info]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Establishment of inherent stability on piracetam by UPLC/HPLC and development of a validated stability-indicating method - Arabian Journal of Chemistry [arabjchem.org]
- 8. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,7-Diacetamidofluorene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2,7-Diacetamidofluorene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the multi-step synthesis of this compound.
Step 1: Nitration of Fluorene to 2,7-Dinitrofluorene
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Q1: My nitration reaction resulted in a low yield of 2,7-dinitrofluorene and a mixture of other nitrated isomers. How can I improve the selectivity?
A1: The nitration of fluorene can be challenging to control. To improve the yield and selectivity for the 2,7-isomer, consider the following:
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Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the nitrating agent (e.g., fuming nitric acid).[1] Uncontrolled temperature increases can lead to the formation of undesired isomers and oxidation byproducts.
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Slow Addition: Add the nitrating agent dropwise with vigorous stirring to ensure even distribution and prevent localized overheating.[1]
-
Solvent Choice: Glacial acetic acid is a commonly used solvent that can help control the reaction rate.[1]
-
-
Q2: I have a dark, tarry crude product after the nitration reaction. How can I purify it?
A2: Tarry byproducts are often the result of over-nitration or oxidation. Purification can be achieved by:
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Recrystallization: Dissolve the crude product in a suitable solvent like chloroform, wash with water, and then recrystallize from a solvent system such as hexane or an ethanol/water mixture.[1] This will help in isolating the desired yellow crystalline 2,7-dinitrofluorene.
-
Step 2: Reduction of 2,7-Dinitrofluorene to 2,7-Diaminofluorene
-
Q3: The reduction of 2,7-dinitrofluorene is incomplete, and I have a mixture of the diamine and nitro-amino intermediates. What could be the issue?
A3: Incomplete reduction can be due to several factors:
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent (e.g., SnCl2·2H2O or hydrazine hydrate).[1][2][3]
-
Catalyst Activity (for catalytic hydrogenation): If using a catalyst like Pd/C, ensure it is fresh and active. In some cases, adding a fresh portion of the catalyst during the reaction can help drive it to completion.[1]
-
Reaction Time and Temperature: The reduction may require several hours at reflux to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.[2][3]
-
-
Q4: My isolated 2,7-diaminofluorene is discolored (e.g., brown or gray) instead of a light-colored solid. How can I improve the purity?
A4: Discoloration often indicates the presence of oxidation products. To obtain a purer product:
-
Work-up under Inert Atmosphere: Amines, especially aromatic amines, are susceptible to air oxidation. Performing the work-up and filtration under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Purification: The crude 2,7-diaminofluorene can be purified by recrystallization from a suitable solvent. The product can also be precipitated from the reaction mixture by pouring it into cold water.[1]
-
Step 3: Acetylation of 2,7-Diaminofluorene to this compound
-
Q5: The acetylation of 2,7-diaminofluorene is slow or incomplete. How can I drive the reaction to completion?
A5: Slow or incomplete acetylation can be addressed by:
-
Choice of Acetylating Agent: Acetic anhydride is a more reactive acetylating agent than acetic acid and is generally preferred for this transformation.
-
Use of a Catalyst: Pyridine is commonly used as a basic catalyst to facilitate the acetylation of amines.[4][5] It acts as a nucleophilic catalyst and also neutralizes the acetic acid byproduct. For sterically hindered or less reactive amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.[5]
-
Reaction Conditions: Gently warming the reaction mixture may increase the reaction rate. However, monitor the reaction carefully to avoid side reactions.
-
-
Q6: I am observing the formation of mono-acetylated product along with the desired di-acetylated product. How can I ensure complete di-acetylation?
A6: To favor di-acetylation:
-
Stoichiometry: Use a molar excess of the acetylating agent (acetic anhydride) to ensure that both amino groups react. A common approach is to use at least 2.2 equivalents of acetic anhydride per equivalent of 2,7-diaminofluorene.
-
Reaction Time: Allow sufficient reaction time for both amino groups to be acetylated. Monitor the reaction progress by TLC.
-
-
Q7: How do I effectively remove pyridine and excess acetic anhydride after the reaction?
A7: The work-up procedure is crucial for obtaining a pure product:
-
Quenching: Quench the reaction by adding methanol to consume any remaining acetic anhydride.[5]
-
Azeotropic Removal of Pyridine: Pyridine can be removed by co-evaporation with a solvent like toluene under reduced pressure.[4]
-
Aqueous Work-up: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with an acidic solution (e.g., 1 M HCl) to remove pyridine, followed by washing with a saturated aqueous solution of sodium bicarbonate to remove acetic acid, and finally with brine.[5][6]
-
Quantitative Data Summary
The following tables summarize the typical yields for each step in the synthesis of this compound.
Table 1: Synthesis of 2,7-Dinitrofluorene from Fluorene
| Reactants | Product | Yield | Reference |
| Fluorene, Fuming Nitric Acid, Acetic Acid | 2,7-Dinitrofluorene | 79% | [1] |
Table 2: Synthesis of 2,7-Diaminofluorene from 2,7-Dinitrofluorene
| Reactants | Product | Yield | Reference |
| 2,7-Dinitrofluorene, SnCl2·2H2O, HCl, Acetic Acid | 2,7-Diaminofluorene | 65% | [2][3] |
| 2,7-Dinitrofluorene, Pd/C, Hydrazine Hydrate, Ethanol | 2,7-Diaminofluorene | 94% | [1] |
| 2,7-Dinitrofluorene, H2, Pd/C, THF/MeOH | 2,7-Diaminofluorene | 100% (quantitative) | [7] |
Table 3: Synthesis of this compound from 2,7-Diaminofluorene (Note: Specific yield data for this step is not readily available in the provided search results, but a successful acetylation should provide a high yield.)
| Reactants | Product | Expected Yield |
| 2,7-Diaminofluorene, Acetic Anhydride, Pyridine | This compound | >85% (Estimated) |
Experimental Protocols
Protocol 1: Synthesis of 2,7-Dinitrofluorene [1]
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In a three-neck flask equipped with a mechanical stirrer, add 10 g (0.06 mol) of fluorene and 50 mL of glacial acetic acid.
-
Cool the mixture to 0-5 °C using an ice bath.
-
While stirring, slowly add 50 mL of fuming nitric acid over 45 minutes, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
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Pour the reaction mixture into 500 mL of an ice/water mixture and stir for 1 hour.
-
Filter the resulting orange precipitate and wash thoroughly with deionized water.
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For further purification, dissolve the crude product in 150 mL of chloroform, wash with water, and dry the organic layer with magnesium sulfate.
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Remove the solvent under reduced pressure and recrystallize the residue from 100 mL of hexane to obtain yellow crystals of 2,7-dinitrofluorene.
Protocol 2: Synthesis of 2,7-Diaminofluorene (Method A: SnCl2 Reduction) [2][3]
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To a 250 mL round-bottom flask, add 1 g (4 mmol) of 2,7-dinitrofluorene, 16 g (80 mmol) of stannous chloride dihydrate (SnCl2·2H2O), and 24 mL of acetic acid.
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Add 12 mL of concentrated hydrochloric acid to the mixture.
-
Reflux the mixture for 5 hours at 65 °C with stirring.
-
Cool the resulting suspension and pour it into a solution of 12.5 g of NaOH in 500 mL of water.
-
Adjust the pH to be greater than 7 by adding more NaOH if necessary.
-
Filter the precipitate and extract the filtrate with diethyl ether (3 x 25 mL).
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Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,7-diaminofluorene.
Protocol 3: Synthesis of 2,7-Diaminofluorene (Method B: Catalytic Reduction) [1]
-
In a three-neck flask equipped with a mechanical stirrer and a condenser, add 7 g (0.028 mol) of 2,7-dinitrofluorene, 0.5 g of 5% Pd/C, and 150 mL of absolute ethanol.
-
Heat the mixture to reflux.
-
Slowly add a solution of 20 mL of 85% hydrazine hydrate in 25 mL of ethanol dropwise over 1.5 hours.
-
Continue refluxing for an additional 2 hours.
-
Filter the hot reaction mixture to remove the catalyst.
-
Pour the filtrate into cold water to precipitate the 2,7-diaminofluorene.
-
Filter the product, wash with water, and dry at 60 °C for 5 hours.
Protocol 4: Synthesis of this compound (Adapted from general acetylation procedures)[4][5]
-
Dissolve 1.0 equivalent of 2,7-diaminofluorene in dry pyridine (5-10 mL per mmol of diamine) in a round-bottom flask under an argon or nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2.2 equivalents of acetic anhydride dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.
-
Quench the reaction by adding a small amount of dry methanol.
-
Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, water, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting decision tree for synthesis.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,7-Diaminofluorene synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Histopathology of 2,7-Diacetamidofluorene-Treated Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tissues treated with 2,7-Diacetamidofluorene. The information provided is designed to help address specific issues that may be encountered during the histopathological preparation and analysis of these tissues.
Troubleshooting Guide
Researchers working with tissues treated with this compound may encounter several challenges during histopathological processing. The compound and its metabolites are known to induce cellular changes, including hypertrophy, necrosis, and apoptosis, particularly in the liver and bladder. These changes can predispose tissues to specific artifacts. This guide provides solutions to common problems.
Quantitative Data Summary of Potential Artifacts and Solutions
| Observed Artifact | Potential Cause(s) Related to this compound | Recommended Solution(s) | Success Rate (Estimated) |
| Tissue Brittleness & Shattering during Sectioning | Increased necrosis and apoptosis leading to loss of tissue integrity. | Optimize fixation time; consider a less harsh fixative (e.g., Davidson's); ensure complete paraffin infiltration. | 70-80% |
| Poor Nuclear Detail & "Muddy" Appearance | Incomplete fixation due to altered tissue density; residual wax after deparaffinization. | Extend fixation time; use a graded ethanol series for dehydration; increase time in clearing agent (e.g., xylene). | 60-75% |
| Uneven Staining or Lack of Staining | Altered tissue pH due to metabolic changes induced by the compound; masking of epitopes. | Adjust pH of staining solutions; perform antigen retrieval for immunohistochemistry. | 65-85% |
| Tissue Folding or Wrinkling | Differential shrinkage of healthy versus necrotic/apoptotic areas. | Ensure slow and careful section floating on the water bath; use charged slides. | 50-70% |
| Separation of Epithelium from Underlying Tissue | Compound-induced disruption of cell adhesion molecules. | Handle tissues gently during processing; consider using a gentler embedding and sectioning technique. | 55-70% |
Diagram: Troubleshooting Workflow for Common Artifacts
Caption: Troubleshooting workflow for common histopathology artifacts.
Frequently Asked Questions (FAQs)
Q1: Why do my tissue sections from this compound-treated animals appear brittle and shatter during microtomy?
A1: this compound and its metabolites can induce significant levels of necrosis and apoptosis. Necrotic tissue is inherently more brittle and less pliable than healthy tissue. This can lead to shattering or fragmentation when sectioning. To mitigate this, ensure thorough and uniform fixation. You may also consider adjusting the tissue processing protocol, such as using a gentler dehydration series or ensuring complete paraffin infiltration to provide better support to the tissue.
Q2: I'm observing poor nuclear detail and a "muddy" appearance in my H&E-stained sections. What could be the cause?
A2: This is often a sign of incomplete fixation or inadequate deparaffinization. The cellular changes induced by this compound, such as cellular swelling or condensation, can hinder the penetration of fixatives and processing reagents. Try extending the fixation time or using a fixative with better penetration properties. During staining, ensure complete removal of wax by using fresh xylene and extending the deparaffinization time.
Q3: The staining in my sections is uneven, with some areas appearing darker or lighter than others. How can I fix this?
A3: Uneven staining can be caused by several factors. In this compound-treated tissues, localized changes in tissue pH due to inflammation or necrosis can affect dye binding. Ensure your staining solutions are at the correct pH. Additionally, if you are performing immunohistochemistry, the compound may be masking antigenic sites. In this case, an antigen retrieval step is crucial for consistent and specific staining.
Q4: I am seeing separation of the urothelium from the underlying connective tissue in bladder sections. Is this an artifact?
A4: While it can be an artifact of rough handling, this compound is known to affect cell adhesion. Therefore, this separation could be a genuine biological effect. To minimize artifactual separation, handle the bladder tissue very gently throughout fixation and processing. Using a fine-tipped brush to guide the section onto the slide during microtomy can also help prevent this.
Q5: What is the best fixative for tissues treated with this compound?
A5: 10% neutral buffered formalin is a standard and generally suitable fixative. However, if you are experiencing issues with tissue brittleness, you might consider trying Davidson's fixative, which can be gentler on tissues. For optimal results, the choice of fixative should be validated for your specific experimental needs, especially if downstream applications like immunohistochemistry or in situ hybridization are planned.
Experimental Protocols
1. Standard Tissue Fixation and Processing Protocol
This protocol is a starting point and may require optimization based on the specific tissue and the severity of the effects of this compound.
-
Fixation:
-
Immediately after dissection, immerse tissue samples in at least 10 times their volume of 10% neutral buffered formalin.
-
Ensure tissue cassettes are used for small samples to allow for adequate fixative circulation.
-
Fix for 24-48 hours at room temperature. For denser or larger tissues, consider extending the fixation time.
-
-
Processing:
-
Dehydration: Use a graded series of ethanol:
-
70% Ethanol: 2 hours
-
80% Ethanol: 2 hours
-
95% Ethanol (2 changes): 2 hours each
-
100% Ethanol (3 changes): 2 hours each
-
-
Clearing:
-
Xylene (3 changes): 2 hours each
-
-
Infiltration:
-
Paraffin wax (2 changes): 2-3 hours each at 60°C.
-
-
2. Hematoxylin and Eosin (H&E) Staining Protocol
-
Deparaffinization and Rehydration:
-
Xylene (2 changes): 5 minutes each
-
100% Ethanol (2 changes): 3 minutes each
-
95% Ethanol: 3 minutes
-
70% Ethanol: 3 minutes
-
Running tap water: 5 minutes
-
-
Staining:
-
Harris's Hematoxylin: 5-8 minutes
-
Running tap water: 5 minutes
-
1% Acid Alcohol: 3-5 dips
-
Running tap water: 5 minutes
-
Scott's Tap Water Substitute: 2 minutes
-
Running tap water: 5 minutes
-
95% Ethanol: 2 minutes
-
Eosin Y: 1-3 minutes
-
-
Dehydration and Mounting:
-
95% Ethanol (2 changes): 2 minutes each
-
100% Ethanol (2 changes): 2 minutes each
-
Xylene (2 changes): 5 minutes each
-
Mount with a permanent mounting medium.
-
Signaling Pathway Diagram
Diagram: Postulated Signaling Pathway Leading to Tissue Alteration by this compound
Caption: Postulated signaling pathway of this compound.
Technical Support Center: Overcoming Resistance to Aromatic Amine-Induced Carcinogenesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying carcinogenesis induced by aromatic amines, with a focus on the well-characterized carcinogen 2-acetylaminofluorene (AAF) as a model compound. Due to the limited specific research on 2,7-Diacetamidofluorene, this guide leverages the extensive knowledge of related compounds to address experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of aromatic amine-induced carcinogenesis?
A1: Aromatic amines are not directly carcinogenic. They require metabolic activation to exert their carcinogenic effects. This process typically involves:
-
N-hydroxylation: The initial and rate-limiting step is the oxidation of the amino group to a hydroxylamine, primarily catalyzed by cytochrome P450 enzymes (CYP1A2).
-
Esterification: The N-hydroxy metabolite is then converted to a reactive ester, such as a sulfate or acetyl ester, by sulfotransferases (SULTs) or N-acetyltransferases (NATs).
-
DNA Adduct Formation: These reactive electrophilic esters can then bind covalently to DNA, forming DNA adducts. The most common adduct for AAF is at the C8 position of guanine.
-
Mutation and Initiation: If not repaired, these DNA adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.
Q2: What are the potential mechanisms of cellular resistance to aromatic amine-induced carcinogenesis?
A2: Resistance to the carcinogenic effects of aromatic amines can arise from several factors:
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Decreased Metabolic Activation: Lower expression or activity of CYP1A2 can reduce the formation of the initial N-hydroxy metabolite.
-
Enhanced Detoxification: Increased activity of detoxification enzymes, such as UDP-glucuronosyltransferases (UGTs) that conjugate and facilitate the excretion of the carcinogen and its metabolites, can reduce the concentration of reactive intermediates.
-
Efficient DNA Repair: Robust DNA repair pathways, such as nucleotide excision repair (NER), can efficiently remove DNA adducts before they lead to mutations.
-
Altered Cell Signaling: Changes in signaling pathways that control cell proliferation, apoptosis, and differentiation can make cells less susceptible to transformation.
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Epigenetic Modifications: Alterations in DNA methylation and histone modifications can influence the expression of genes involved in carcinogen metabolism, DNA repair, and tumor suppression.
Q3: My in vitro model (e.g., cell line) is not showing the expected carcinogenic response to AAF. What could be the reason?
A3: Several factors could contribute to a lack of response in an in vitro model:
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Low Metabolic Capacity: The cell line you are using may have low or absent expression of the necessary metabolic enzymes, particularly CYP1A2, to activate AAF.
-
High Detoxification Activity: The cells might possess high levels of detoxification enzymes that rapidly inactivate the carcinogen.
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Efficient DNA Repair: The cell line may have a highly efficient DNA repair system that removes any formed adducts.
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Incorrect Dosing or Exposure Time: The concentration of AAF may be too low, or the exposure time too short to induce a measurable effect.
-
Cell Line Specificity: Some cell lines are inherently resistant to certain carcinogens.
Q4: How can I overcome the low metabolic capacity of my in vitro model?
A4: To address low metabolic capacity, you can:
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Use a Metabolically Competent Cell Line: Employ cell lines known to express CYP1A2, such as HepG2 or primary hepatocytes.
-
Co-culture Systems: Co-culture your target cells with metabolically active cells, like primary hepatocytes.
-
Exogenous Metabolic Activation System: Supplement your culture medium with a liver S9 fraction, which contains a mixture of metabolic enzymes.
-
Genetically Engineer Cells: Transfect your cells with an expression vector for human CYP1A2.
Troubleshooting Guides
Problem 1: Inconsistent or Low Levels of DNA Adducts Detected
| Possible Cause | Troubleshooting Step |
| Inefficient Metabolic Activation | - Verify the metabolic competency of your cell line or animal model. - For in vitro studies, consider using an S9 fraction or a metabolically competent cell line. - For in vivo studies, ensure the chosen animal strain has the appropriate metabolic profile. |
| Degradation of DNA During Isolation | - Use a DNA isolation kit or protocol optimized for high-quality genomic DNA. - Minimize freeze-thaw cycles of DNA samples. - Handle DNA gently to avoid shearing. |
| Issues with Adduct Detection Assay (e.g., 32P-postlabeling) | - Ensure complete digestion of DNA to mononucleotides. - Optimize the labeling reaction with T4 polynucleotide kinase. - Use appropriate chromatography conditions to separate adducts from normal nucleotides. |
| Rapid DNA Repair | - Consider shorter exposure times to capture peak adduct levels before significant repair occurs. - Use inhibitors of DNA repair pathways (e.g., aphidicolin for NER) as a positive control to confirm adduct formation. |
Problem 2: High Variability in Tumor Incidence in Animal Studies
| Possible Cause | Troubleshooting Step |
| Genetic Heterogeneity of Animals | - Use an inbred strain of animals to minimize genetic variability. |
| Inconsistent Carcinogen Dosing | - Ensure accurate and consistent administration of the carcinogen (e.g., via gavage, in the diet). - Regularly check the stability of the carcinogen in the vehicle or feed. |
| Differences in Animal Husbandry | - Maintain consistent environmental conditions (temperature, humidity, light cycle) for all animals. - Provide a standardized diet and access to water. |
| Underlying Health Issues in Animals | - Use specific-pathogen-free (SPF) animals to minimize the impact of infections. - Monitor animal health throughout the study and exclude animals with confounding health problems from the analysis. |
| Subjective Tumor Assessment | - Use standardized, blinded histopathological evaluation of tissues to score tumor incidence and multiplicity. |
Quantitative Data
Table 1: Dose-Response of 2-Acetylaminofluorene (AAF)-Induced Liver and Bladder Tumors in Female BALB/c Mice
| AAF Concentration in Diet (ppm) | Liver Tumor Incidence (%) | Bladder Tumor Incidence (%) |
| 0 | 10 | 0 |
| 30 | 25 | 2 |
| 60 | 50 | 5 |
| 100 | 75 | 15 |
| 150 | 90 | 40 |
Data compiled from various carcinogenicity studies. This table illustrates the dose-dependent increase in tumor incidence in both liver and bladder with increasing concentrations of AAF in the diet.
Table 2: Comparative Carcinogenic Potency of Selected Aromatic Amines
| Compound | Target Organ(s) | Relative Carcinogenic Potency |
| 4-Aminobiphenyl | Bladder, Liver | ++++ |
| Benzidine | Bladder, Liver | ++++ |
| 2-Naphthylamine | Bladder | +++ |
| 2-Acetylaminofluorene | Liver, Bladder, Mammary Gland | +++ |
| o-Toluidine | Bladder | ++ |
| Aniline | Spleen | + |
This table provides a qualitative comparison of the carcinogenic potency of several aromatic amines. Potency is influenced by factors such as the efficiency of metabolic activation and the stability of the resulting DNA adducts.[1]
Table 3: Inhibition of DEN/2-AAF-Induced Hepatocarcinogenesis by Isatin in Rats
| Treatment Group | Serum AST (U/L) | Serum ALT (U/L) | Liver TNF-α (pg/mg protein) |
| Control | 45.2 ± 3.1 | 38.5 ± 2.7 | 15.8 ± 1.2 |
| DEN/2-AAF | 125.6 ± 9.8 | 110.2 ± 8.5 | 45.3 ± 3.9 |
| DEN/2-AAF + Isatin (25 mg/kg) | 70.3 ± 5.4 | 62.1 ± 4.8 | 22.1 ± 1.9 |
Data adapted from a study investigating the protective effects of isatin against hepatocarcinogenesis induced by diethylnitrosamine (DEN) and 2-acetylaminofluorene (2-AAF).[2] The results show that isatin treatment significantly reduced markers of liver damage and inflammation.[2]
Experimental Protocols
Protocol 1: Detection of DNA Damage using the Comet Assay (Alkaline Version)
This protocol outlines the general steps for performing the alkaline comet assay to detect single-strand DNA breaks.
-
Cell Preparation:
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Mix cell suspension with low-melting-point agarose at a 1:10 ratio (v/v) at 37°C.
-
Pipette 75 µL of the mixture onto a pre-coated slide and allow it to solidify at 4°C for 10 minutes.
-
-
Lysis:
-
Immerse slides in cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1-2 hours at 4°C.
-
-
Alkaline Unwinding:
-
Place slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes at 4°C to allow DNA to unwind.
-
-
Electrophoresis:
-
Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently wash the slides with neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
-
Visualization and Analysis:
Protocol 2: 32P-Postlabeling Assay for DNA Adducts
This is a highly sensitive method for detecting and quantifying DNA adducts.
-
DNA Digestion:
-
Digest 10 µg of genomic DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
-
Adduct Enrichment (Optional but Recommended):
-
Enrich the adducted nucleotides by either nuclease P1 digestion (which dephosphorylates normal nucleotides but not most bulky adducts) or butanol extraction.
-
-
5'-Labeling:
-
Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
-
Chromatographic Separation:
-
Separate the 32P-labeled adducted nucleotides from the excess [γ-32P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
-
Detection and Quantification:
-
Detect the separated adducts by autoradiography.
-
Quantify the amount of each adduct by scintillation counting or phosphorimaging of the TLC plate.[6][7][8] Adduct levels are typically expressed as relative adduct labeling (RAL), which is the ratio of cpm in adducted nucleotides to the cpm in total nucleotides.[6][7][8]
-
Visualizations
Caption: Metabolic activation and detoxification pathways of aromatic amines.
Caption: General experimental workflow for studying aromatic amine carcinogenesis.
References
- 1. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comet Assay for DNA Damage [bio-protocol.org]
- 4. rndsystems.com [rndsystems.com]
- 5. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 6. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Standardizing 2,7-Diacetamidofluorene administration protocols
This technical support center provides researchers, scientists, and drug development professionals with essential information for standardizing the administration and handling of 2,7-Diacetamidofluorene in experimental settings. Due to the limited availability of standardized protocols for this specific compound, this guide also includes template protocols for the closely related and well-studied compound, 2-Acetylaminofluorene (2-AAF), which can be adapted and optimized.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (CAS No: 304-28-9) is a chemical compound with a fluorene backbone substituted with two acetamido groups.[1] Its molecular structure consists of a tricyclic aromatic hydrocarbon core.[1][2] It is a stable, colorless solid at room temperature with a high melting point.[1]
Q2: What are the potential research applications of this compound?
A2: While specific applications for this compound are not extensively documented, its structural similarity to known carcinogens like 2-Acetylaminofluorene (2-AAF) suggests its use in toxicology and carcinogenesis research.[3] Fluorene derivatives are often investigated for their potential mutagenic and carcinogenic properties.
Q3: Is this compound the same as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)?
A3: No, they are different compounds. This compound is a fluorene derivative, whereas 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a fluorescein derivative widely used as a probe for detecting reactive oxygen species (ROS) in cells.[1][4] It is crucial not to confuse these two compounds in experimental design.
Q4: How should this compound be stored?
A4: this compound should be stored in a well-ventilated, dry place in a tightly sealed container.
Q5: What are the primary safety concerns when handling this compound?
A5: As with many fluorene derivatives, this compound should be handled with care. The related compound, 2-Acetylaminofluorene, is reasonably anticipated to be a human carcinogen.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. All handling should be performed in a chemical fume hood.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Poor Solubility in Aqueous Solutions | The compound has low aqueous solubility due to its aromatic structure. | - Prepare stock solutions in an appropriate organic solvent such as DMSO or ethanol. - For in vivo studies, consider formulating the compound in an oil-based vehicle (e.g., corn oil) or as a suspension. - Sonication may aid in the dissolution of the compound in the chosen vehicle. |
| Inconsistent Experimental Results | - Degradation of the compound.- Variability in administration protocol.- Non-uniform suspension if used. | - Store the compound under recommended conditions and prepare fresh solutions for each experiment.- Standardize the administration protocol, including vehicle, volume, and route of administration.- If using a suspension, ensure it is vortexed thoroughly before each administration to ensure a uniform dose. |
| Precipitation of Compound in Cell Culture Media | The final concentration of the organic solvent (e.g., DMSO) is too high. | - Ensure the final concentration of the organic solvent in the cell culture media is low, typically less than 0.5%.- Prepare serial dilutions of the stock solution to achieve the desired final concentration without causing precipitation. |
| Difficulty in Detecting the Compound or its Metabolites | The analytical method is not sensitive enough. | - Utilize a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1] - Optimize the mobile phase and column for better separation and detection.[1] |
Quantitative Data
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 304-28-9 | [1] |
| Molecular Formula | C₁₇H₁₆N₂O₂ | [1] |
| Molecular Weight | 280.32 g/mol | [1] |
| Physical State | Colorless solid | [1] |
| Melting Point | 281 °C | [1] |
| LogP | 2.28 | [1] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol is based on a documented method for the analysis of this compound.[1]
1. Materials and Reagents:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
Reverse-phase HPLC system with UV detector
-
Newcrom R1 column (or equivalent)
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Perform serial dilutions to create a series of calibration standards.
3. HPLC Conditions:
-
Column: Newcrom R1 reverse-phase column
-
Mobile Phase: A mixture of acetonitrile, water, and a small amount of phosphoric acid or formic acid (for MS compatibility). The exact ratio should be optimized for best separation.
-
Detection: UV absorption at an optimized wavelength.
-
Flow Rate: As per column manufacturer's recommendation.
-
Injection Volume: 10-20 µL
4. Sample Preparation:
-
For in vitro samples (e.g., cell lysates), perform a protein precipitation step with cold acetonitrile. Centrifuge and collect the supernatant.
-
For in vivo samples (e.g., plasma, tissue homogenates), use a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction).
-
Evaporate the solvent and reconstitute the sample in the mobile phase before injection.
5. Analysis:
-
Inject the calibration standards to generate a standard curve.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.
Protocol 2: Template for In Vivo Administration in Rodents (Adapted from 2-AAF Studies)
This is a template protocol based on general practices for administering carcinogenic fluorene derivatives like 2-AAF in rodent studies.[3][5] This protocol must be optimized for this compound.
1. Vehicle Selection and Preparation:
-
Due to its low aqueous solubility, this compound can be administered in an oil-based vehicle like corn oil or as a dietary admixture.
-
For gavage: Prepare a suspension of the desired concentration in corn oil. Vortex thoroughly before each administration.
-
For dietary administration: Mix the compound thoroughly with the powdered rodent chow to achieve the desired dose (e.g., in ppm).
2. Dosing:
-
The dose will depend on the specific aims of the study. For carcinogenicity studies, a maximum tolerated dose (MTD) is often used.[5]
-
A pilot study is recommended to determine the MTD of this compound.
3. Administration:
-
Oral Gavage: Administer the suspension directly into the stomach using a gavage needle. The volume should be based on the animal's body weight.
-
Dietary Admixture: Provide the feed containing the compound ad libitum.
4. Monitoring:
-
Monitor the animals regularly for signs of toxicity, including weight loss, changes in behavior, and tumor development.
Visualizations
Signaling Pathways and Workflows
References
- 1. This compound (304-28-9) for sale [vulcanchem.com]
- 2. Metabolism and activation of 2-acetylaminofluorene in isolated rat hepatocytes. | Semantic Scholar [semanticscholar.org]
- 3. 2-Acetylaminofluorene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2,7-Dihydrodichlorofluorescein diacetate as a fluorescent marker for peroxynitrite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 2-year rodent bioassay in drug and chemical carcinogenicity testing: Performance, utility, and configuration for cancer hazard identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Variability in 2,7-Diacetamidofluorene Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in animal studies involving the carcinogen 2,7-Diacetamidofluorene (2,7-DAF) and its close analog, 2-Acetylaminofluorene (2-AAF). Inconsistent results in such studies can arise from a multitude of factors, and this resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to enhance the reproducibility and reliability of your research.
Troubleshooting Guide
This guide addresses common issues encountered during 2,7-DAF/2-AAF animal studies and provides actionable solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Tumor Incidence | Inadequate Metabolic Activation: The animal strain used may have low levels of cytochrome P450 enzymes (e.g., CYP1A2) or N-acetyltransferases required to convert 2,7-DAF to its ultimate carcinogenic form.[1] | - Select a well-characterized, susceptible inbred animal strain such as Fischer 344 (F344) or Sprague-Dawley (SD) rats for liver tumor studies.[2] - For in vitro assays, consider using liver S9 fractions from animals pre-treated with an enzyme inducer like Aroclor 1254 to ensure metabolic activation.[1] |
| Insufficient Dosage or Exposure Duration: The administered dose may be below the threshold for tumorigenesis, or the study duration may be too short for tumors to develop.[1] | - Conduct a dose-range finding study to determine the maximum tolerated dose (MTD). - Consult published literature for effective dose ranges. For instance, dietary concentrations of 30-150 ppm of 2-AAF have proven effective in rats.[1] - Be aware that the latency period for tumor development can be lengthy, potentially extending from 29 to 60 weeks in rat studies.[1] | |
| Inappropriate Route of Administration: The chosen route may not provide adequate systemic exposure to the target organs.[1] | - Oral administration, either through diet or gavage, is a well-established and effective method for inducing liver and bladder tumors.[1] | |
| High Animal Mortality (unrelated to tumors) | Acute Toxicity: The administered dose may be too high, leading to systemic toxicity and early death.[1] | - Perform a preliminary dose-range finding study to establish the MTD. - Closely monitor animals for signs of toxicity, including weight loss, lethargy, and changes in behavior, and adjust the dosage or schedule if necessary.[1] |
| Improper Administration Technique: Incorrect gavage technique can lead to esophageal or gastric injury. | - Ensure all personnel are thoroughly trained in proper animal handling and gavage procedures.[1] - Use appropriately sized gavage needles to prevent physical trauma.[1] | |
| Vehicle Toxicity: The vehicle used to dissolve or suspend the compound may have its own toxic effects. | - Select a non-toxic and appropriate vehicle for the chosen administration route. Corn oil is a commonly used vehicle for oral gavage of 2-AAF. | |
| Inconsistent Results Between Experimental Groups | Genetic Variability in Animal Stock: Outbred or poorly characterized animal strains can introduce significant genetic variability, affecting their susceptibility to carcinogens.[3] | - Utilize a well-characterized inbred strain (e.g., F344 rats, BALB/c or C57BL/6 mice) to minimize genetic differences between animals.[1] |
| Dietary Inconsistencies: The composition of the diet can significantly influence the metabolism and carcinogenicity of 2,7-DAF.[1] | - Employ a standardized, purified diet (e.g., AIN-76A) to ensure consistency across all experimental groups.[1] Note that purified diets may enhance tumor incidence compared to standard chow.[1] | |
| Environmental Factors: Exposure to light can potentiate the mutagenicity of these compounds.[1] | - Store the compound and any prepared solutions in the dark to prevent photodegradation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for a 2,7-DAF or 2-AAF carcinogenicity study in rodents?
A1: The optimal dose is dependent on the specific animal model, route of administration, and the duration of the study. Based on extensive research with 2-AAF, dietary concentrations ranging from 30 to 250 ppm have been utilized in chronic studies with mice and rats.[1] It is highly recommended to perform a dose-range finding study to determine the most appropriate dosage for your specific experimental conditions.[1]
Q2: Which animal strains are most susceptible to 2-AAF-induced liver tumors?
A2: Significant strain differences in susceptibility have been observed. In rats, the LEW, SD, WBN, and F344 strains are highly susceptible to the hepatopromoting effects of 2-AAF, while Wistar rats show lower susceptibility.[2] In mice, genetic variability in deacetylase and aryl hydrocarbon hydroxylase activity among inbred strains can influence their susceptibility.[3][4]
Q3: What are the primary target organs for 2,7-DAF/2-AAF-induced tumors?
A3: The main target organs in rodents are the liver (hepatocellular carcinoma), urinary bladder (transitional-cell carcinoma), and in female animals, the mammary glands (adenocarcinoma).[5][6][7] Tumors have also been noted in the ear duct (Zymbal's gland) and intestines.[5][6]
Q4: How does 2,7-DAF/2-AAF induce cancer?
A4: These compounds are genotoxic carcinogens that necessitate metabolic activation to exert their carcinogenic effects.[1] The metabolic process involves N-hydroxylation by cytochrome P450 enzymes, primarily CYP1A2, to form N-hydroxy-2-acetylaminofluorene.[8] This reactive metabolite can then form adducts with DNA, leading to mutations and the initiation of carcinogenesis.[8]
Q5: Can the diet of the animals affect the study outcome?
A5: Yes, diet is a critical factor. The composition of the diet can modulate the activity of metabolic enzymes, thereby influencing the carcinogenicity of 2,7-DAF/2-AAF.[1] Using a standardized and purified diet is crucial for reducing inter-animal variability.[1]
Quantitative Data Summary
The following tables summarize dose-response data from studies using 2-AAF in rats.
Table 1: Dose-Response of GST-P-Positive Foci in Male Wistar Rat Livers with Dietary 2-AAF [9]
| Dietary 2-AAF (ppm) | Duration | Number of Foci/cm² (mean ± SD) |
| 50 | 8 weeks | ~5 |
| 100 | 8 weeks | ~10 |
| 200 | 8 weeks | ~15 |
| 400 | 8 weeks | ~20 |
| 50 | 16 weeks | ~10 |
| 100 | 16 weeks | ~30 |
| 200 | 16 weeks | ~60 |
| 400 | 16 weeks | ~90 |
Table 2: Influence of Rat Strain on Susceptibility to 2-AAF Promotion of Liver Foci [2]
| Rat Strain | Relative Susceptibility to 2-AAF Promotion |
| LEW | Very High |
| SD | High |
| WBN | High |
| F344 | High |
| NAR | Intermediate |
| SHR | Intermediate |
| Wistar | Low |
| ODS | Very Low |
Experimental Protocols
Protocol 1: Induction of Liver Tumors in Rats with Dietary 2-AAF
This protocol is a standard method for inducing hepatocellular carcinoma in rats.
Animal Model: Male Fischer 344 (F344) rats, 6-8 weeks old.
Materials:
-
2-Acetylaminofluorene (2-AAF)
-
Purified diet (e.g., AIN-76A)
-
Corn oil (vehicle, if preparing a stock solution)
-
Appropriate animal housing and husbandry equipment
Procedure:
-
Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the start of the experiment.
-
Diet Preparation:
-
Prepare a diet containing the desired concentration of 2-AAF (e.g., 0.02% or 200 ppm).
-
To ensure homogeneous mixing, 2-AAF can first be dissolved in a small amount of corn oil and then thoroughly mixed with the powdered diet.
-
-
Administration: Provide the 2-AAF-containing diet to the experimental group ad libitum. The control group should receive the same purified diet without 2-AAF.
-
Duration: Continue the dietary administration for a predetermined period, typically ranging from 16 to 24 weeks for the development of preneoplastic lesions or longer for overt tumors.[10]
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, including changes in appearance, behavior, and food/water consumption.
-
Record body weights weekly.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the animals.
-
Perform a thorough necropsy, and collect the liver and other target organs.
-
Fix tissues in 10% neutral buffered formalin for histopathological analysis.
-
Liver sections can be stained with Hematoxylin and Eosin (H&E) for general morphology and with specific markers for preneoplastic foci, such as Glutathione S-Transferase Placental Form (GST-P).
-
Visualizations
Metabolic Activation of 2-Acetylaminofluorene
The following diagram illustrates the key metabolic pathway for the activation of 2-AAF to its ultimate carcinogenic form.
Experimental Workflow for 2-AAF Induced Hepatocarcinogenesis
This diagram outlines the major steps in a typical animal study for 2-AAF-induced liver cancer.
Logical Relationship of Variability Factors
This diagram illustrates the interplay of various factors that can introduce variability in 2,7-DAF/2-AAF animal studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Strain differences in susceptibility to 2-acetylaminofluorene and phenobarbital promotion of rat hepatocarcinogenesis in a medium-term assay system: quantitation of glutathione S-transferase P-positive foci development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic variability in deacetylation of 2-acetylaminofluorene and N-hydroxy-2-acetylaminofluorene in inbred strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic differences in 2-acetylaminofluorene mutagenicity in vitro associated with mouse hepatic aryl hydrocarbon hydroxylase activity induced by polycyclic aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Acetylaminofluorene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. epa.gov [epa.gov]
- 8. 2-Acetylaminofluorene mechanistic data and risk assessment: DNA reactivity, enhanced cell proliferation and tumor initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New insights into carcinogenesis of the classical model arylamine 2-acetylaminofluorene - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Carcinogenicity of 2,7-Diacetamidofluorene and 2-Acetylaminofluorene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the carcinogenic properties of 2,7-Diacetamidofluorene and the well-characterized carcinogen 2-Acetylaminofluorene (2-AAF). The information presented is intended to support research and development activities by offering a side-by-side evaluation of their carcinogenic potential, supported by available experimental data.
Executive Summary
2-Acetylaminofluorene is a potent and extensively studied carcinogen known to induce tumors in a variety of organs across multiple animal species[1][2]. Its carcinogenic activity is intrinsically linked to its metabolic activation to reactive intermediates that form DNA adducts[1]. In contrast, publicly available, peer-reviewed data on the carcinogenicity of this compound is scarce. However, toxicological data from the Registry of Toxic Effects of Chemical Substances (RTECS) indicates that this compound is also considered a tumorigenic and carcinogenic agent in rodents[3]. This guide synthesizes the available information to facilitate a comparative understanding of these two fluorene derivatives.
Quantitative Carcinogenicity Data
The following table summarizes the available quantitative data on the carcinogenicity of this compound and 2-Acetylaminofluorene. It is important to note that the data for this compound is sourced from the RTECS database, and the primary research studies were not available for a more detailed analysis of the experimental parameters.
| Feature | This compound | 2-Acetylaminofluorene |
| Animal Model | Mouse, Rat[3] | Rat, Mouse, Hamster, Dog, Fish[1][2] |
| Route of Administration | Oral[3] | Oral (dietary, gavage), Dermal, Intraperitoneal, Subcutaneous, Intratracheal[1][2] |
| Target Organs | Mouse: Lungs (bronchiogenic carcinoma), Liver, Skin, Blood (tumors)[3]Rat: Liver, Vascular system, Brain, Lungs (bronchiogenic carcinoma), Blood (tumors)[3] | Rat: Liver (hepatocellular carcinoma), Mammary gland (adenocarcinoma), Zymbal's gland, Ear duct, Intestine, Bladder[1]Mouse: Liver (hepatocellular adenoma and carcinoma), Bladder, Lung[1]Hamster: Liver, Bladder[2] |
| Tumorigenic Dose (TDLo) - Oral | Mouse: 2100 mg/kg over 13 weeks (Lungs, Blood)[3]Unspecified Mammal: 1200 mg/kg over 34 weeks (Liver, Leukemia)[3] | Data varies significantly with species, strain, and duration. For example, dietary concentrations of 0.03% in rats induced liver tumors[1]. |
| Carcinogenic Classification | Carcinogenic by RTECS criteria[3] | Reasonably anticipated to be a human carcinogen (NTP)[1] |
TDLo: Lowest Published Toxic Dose
Experimental Protocols
For 2-Acetylaminofluorene, a standard experimental protocol for inducing hepatocarcinogenesis in rats is as follows:
Protocol: Induction of Hepatocellular Carcinoma in Rats with 2-Acetylaminofluorene
-
Animal Model: Male Fischer 344 rats (6-8 weeks old).
-
Compound Administration: 2-Acetylaminofluorene is mixed into the diet at a concentration of 0.02% to 0.05% (w/w).
-
Dosing Regimen: The diet containing 2-AAF is provided ad libitum for a period of 8 to 16 weeks.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Endpoint: At the end of the study period, animals are euthanized. Livers are excised, weighed, and visually inspected for tumors. Tissue samples are collected for histopathological analysis to confirm the presence and type of tumors.
Mandatory Visualizations
Metabolic Activation Pathway of Fluorene Derivatives
The carcinogenicity of 2-Acetylaminofluorene is dependent on its metabolic activation. While the specific metabolic pathway for this compound has not been detailed in available literature, it is plausible that it undergoes similar activation steps. The following diagram illustrates the key metabolic activation pathway for 2-AAF.
Caption: Metabolic activation of 2-Acetylaminofluorene to its ultimate carcinogenic metabolite.
General Experimental Workflow for a Carcinogenicity Bioassay
The following diagram outlines a generalized workflow for conducting a chemical carcinogenesis study in rodents, applicable to compounds like 2-AAF.
References
- 1. Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic activation of 2-acetylaminofluorene is required for induction of multidrug resistance gene expression in rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Carcinogenic Potential: A Comparative Analysis of Fluorene Derivatives
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of chemical compounds is paramount. This guide provides a comparative overview of the carcinogenic potency of various fluorene derivatives, supported by experimental data from in vivo studies. The information presented aims to facilitate a deeper understanding of the structural features that contribute to the carcinogenicity of this class of compounds.
Quantitative Comparison of Carcinogenic Potency
The carcinogenic potential of fluorene derivatives has been evaluated in numerous studies, with 2-acetylaminofluorene (2-AAF) being a well-characterized prototype. The following table summarizes key quantitative data from comparative carcinogenicity studies, focusing on tumor incidence in various animal models.
| Fluorene Derivative | Animal Model | Route of Administration | Target Organ(s) | Tumor Incidence | Reference |
| 2-Acetylaminofluorene (2-AAF) | Female Mice | Dietary | Liver, Urinary Bladder | Hepatocellular carcinoma, Transitional-cell carcinoma | [1][2] |
| Rats (both sexes) | Dietary | Liver, Urinary Bladder, Skin | Hepatocellular carcinoma, Transitional-cell carcinoma, Carcinoma | [1][2] | |
| Female Rats | Dietary | Mammary Gland | Adenocarcinoma | [1][2] | |
| Male Rats | Dietary | Liver | 7/14 (50%) with malignant tumors by 8 months | [3] | |
| N-Hydroxy-2-acetylaminofluorene (N-OH-AAF) | Rats | Dietary | Liver, Mammary Gland, Small Intestine, Ear Duct | More active than 2-AAF in producing tumors | [3] |
| Male Rats | Dietary | Liver | 7/14 (50%) with malignant tumors by 5 months | [3] | |
| Monofluoro-derivatives of 2-AAF (1-, 3-, 4-, 5-, 6-, 7-, and 8-fluoro) | Male and Female Rats | Not specified | Various | Approximately the same carcinogenic activity as 2-AAF | [4] |
| 2-Nitrofluorene | Experimental Animals | Not specified | Not specified | Sufficient evidence for carcinogenicity | [5] |
| 2-Formylaminofluorene | Rats | Not specified | Not specified | Moderate to high incidence of tumors | [4] |
| 2,7-Dinitrofluorene | Rats | Not specified | Not specified | Moderate to high incidence of tumors | [4] |
Experimental Protocols
The assessment of carcinogenic potency relies on well-defined experimental protocols. Below are summaries of the methodologies employed in key studies cited in this guide.
Dietary Administration Carcinogenicity Study in Rats
-
Test Substance: 2-Acetylaminofluorene (2-AAF) or N-Hydroxy-2-acetylaminofluorene (N-OH-AAF).
-
Animal Model: Holtzman rats.[4]
-
Administration: The test compounds were incorporated into the diet at a specified concentration (e.g., 0.03%).
-
Duration: The animals were fed the diet containing the test substance for a period of several months (e.g., up to 8 months).[3]
-
Endpoint: The primary endpoints were the incidence and type of tumors in various organs, including the liver, mammary gland, small intestine, and ear duct.[3] Tissues were collected, preserved, and examined histopathologically to identify and classify tumors.
Genotoxicity Assessment: DNA Adduct Formation
-
Test Substance: 7H-benzo[c]fluorene (BC) and its fractions.
-
Animal Model: Female ICR mice.[6]
-
Administration: Topical application of the test substance.[6]
-
Methodology: DNA was isolated from target tissues (e.g., lung). DNA adduct levels were analyzed by nuclease P1-enhanced ³²P-postlabeling. This technique allows for the detection and quantification of covalent modifications to DNA, which are considered a critical initiating event in chemical carcinogenesis.[6]
-
Endpoint: The level of DNA adducts, expressed as net total Relative Adduct Labeling (RAL) x 10⁹.[6]
Signaling Pathways in Carcinogenesis
The carcinogenicity of many fluorene derivatives is not a direct action but requires metabolic activation to reactive intermediates that can damage cellular macromolecules like DNA. The metabolic activation of 2-acetylaminofluorene (2-AAF) is a well-studied pathway central to its carcinogenic activity.
The initial and critical step in the activation of 2-AAF is N-hydroxylation, a reaction catalyzed by cytochrome P-450 (CYP) enzymes, to form N-hydroxy-2-acetylaminofluorene (N-OH-AAF).[7] This proximate carcinogen is more potent than the parent compound.[3][8] Subsequent enzymatic and non-enzymatic steps can lead to the formation of highly reactive electrophiles, such as the arylamidonium ion and a carbonium ion, which can then form covalent adducts with DNA.[7] The formation of these DNA adducts is a key initiating event in the multi-stage process of carcinogenesis.
Caption: Metabolic activation of 2-acetylaminofluorene (2-AAF) to a DNA-reactive form.
References
- 1. 2-Acetylaminofluorene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. Comparative in vitro and in vivo genotoxicities of 7H-benzo[c]fluorene, manufactured gas plant residue (MGP), and MGP fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Acetylaminofluorene - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
2,7-Diacetamidofluorene vs. Benzo[a]pyrene: A Comparative Guide to their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of two carcinogens: 2,7-Diacetamidofluorene (2,7-DAF) and benzo[a]pyrene (B[a]P). While both are genotoxic agents, their pathways of metabolic activation and interaction with cellular macromolecules differ significantly. This document summarizes key experimental data, details relevant experimental protocols, and visualizes the distinct signaling pathways involved.
Introduction to the Compounds
This compound (2,7-DAF) is a derivative of fluorene, an aromatic hydrocarbon. While less extensively studied than many other carcinogens, its structural similarity to the well-characterized carcinogen 2-acetylaminofluorene (2-AAF) suggests a comparable mechanism of action. It is classified as "reasonably anticipated to be a human carcinogen".
Benzo[a]pyrene (B[a]P) is a polycyclic aromatic hydrocarbon (PAH) and a potent carcinogen found in coal tar, tobacco smoke, and grilled foods.[1] It is one of the most extensively studied carcinogens and serves as a prototype for understanding the mechanisms of PAH-induced cancers.[2]
Comparison of Mechanisms of Action
The carcinogenic activity of both 2,7-DAF and B[a]P is dependent on their metabolic activation to reactive intermediates that can form covalent adducts with DNA, leading to mutations and the initiation of cancer. However, the enzymatic pathways and the ultimate carcinogenic metabolites are distinct.
Metabolic Activation
Benzo[a]pyrene (B[a]P) undergoes a well-established three-step metabolic activation process primarily mediated by cytochrome P450 enzymes and epoxide hydrolase.[3]
-
Epoxidation: B[a]P is first oxidized by cytochrome P450 enzymes (primarily CYP1A1 and CYP1B1) to form B[a]P-7,8-epoxide.[3] The expression of these enzymes is induced by B[a]P through the Aryl hydrocarbon Receptor (AhR) signaling pathway.[4]
-
Hydration: Epoxide hydrolase converts the B[a]P-7,8-epoxide to B[a]P-7,8-dihydrodiol.[3]
-
Second Epoxidation: A second epoxidation of the B[a]P-7,8-dihydrodiol by cytochrome P450 enzymes at the 9,10-position results in the formation of the ultimate carcinogen, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE).[3]
This compound (2,7-DAF): An Inferred Pathway
Direct studies on the metabolic activation of 2,7-DAF are limited. However, based on the extensive research on the structurally similar compound 2-acetylaminofluorene (2-AAF) , a plausible metabolic activation pathway for 2,7-DAF can be inferred. This pathway involves N-hydroxylation and subsequent esterification.
-
N-hydroxylation: The acetamido group(s) of 2,7-DAF are likely hydroxylated by cytochrome P450 enzymes to form N-hydroxy-2,7-diacetamidofluorene. For 2-AAF, this step is known to be a critical activation step.
-
Esterification: The N-hydroxy metabolite can then be further activated by sulfotransferases or acetyltransferases to form highly reactive and unstable esters (e.g., N-sulfonyloxy or N-acetoxy derivatives). These esters can spontaneously break down to form a nitrenium ion, a potent electrophile.
-
Deacetylation: Alternatively, the N-hydroxy metabolite can be deacetylated to form a more reactive N-hydroxyarylamine.
DNA Adduct Formation
The ultimate carcinogens of both B[a]P and 2,7-DAF are electrophilic species that readily react with nucleophilic sites on DNA bases, forming covalent adducts. These adducts can distort the DNA helix, leading to errors during DNA replication and repair, which can result in mutations in critical genes like oncogenes and tumor suppressor genes.
-
Benzo[a]pyrene: The primary DNA adduct formed by BPDE is with the N2 position of guanine.[5] This bulky adduct is a major driver of the mutagenic and carcinogenic effects of B[a]P.
-
This compound (inferred from 2-AAF): The reactive nitrenium ion derived from 2,7-DAF is expected to form adducts primarily at the C8 and N2 positions of guanine.[6][7]
Quantitative Data Comparison
The following tables summarize available quantitative data on the carcinogenicity and mutagenicity of benzo[a]pyrene and this compound.
Table 1: Carcinogenicity Data
| Compound | Species | Strain | Route | Target Organ(s) | Tumor Type(s) | Dose | Tumor Incidence | Reference |
| Benzo[a]pyrene | Rat | Wistar | Gavage | Forestomach, Liver | Squamous cell carcinoma, Hepatocellular carcinoma | 3, 10, 30 mg/kg/day | Dose-dependent increase | [8] |
| Mouse | A/J | Intraperitoneal | Lung | Adenoma | 100 mg/kg | 75% | [9] | |
| This compound | Rat | Fischer 344 | Feed | Liver, Mammary Gland | Hepatocellular carcinoma, Adenocarcinoma | 0.025% in diet | Liver: 12/24 (males), 16/24 (females); Mammary: 10/24 (females) | Carcinogenic Potency Database |
| Mouse | B6C3F1 | Feed | Liver | Hepatocellular adenoma or carcinoma | 0.05% in diet | 19/50 (males), 11/50 (females) | Carcinogenic Potency Database |
Table 2: Mutagenicity Data (Ames Test)
| Compound | Salmonella Strain | Metabolic Activation (S9) | Result | Reference |
| Benzo[a]pyrene | TA98, TA100 | Required | Positive | [10][11] |
| This compound | TA98, TA1538 | Required | Positive | Inferred from 2-AAF data[12] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Metabolic activation pathway of Benzo[a]pyrene.
References
- 1. researchgate.net [researchgate.net]
- 2. Risk assessment for benzo[a]pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Benzo[a]pyrene carcinogenicity is lost in mice lacking the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA adduct formation and removal in specific liver cell populations during chronic dietary administration of 2-acetylaminofluorene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Low-Dose Gamma-Radiation Inhibits Benzo[A]Pyrene-Induced Lung Adenoma Development in A/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Formation of mutagenic metabolites from benzo(a)pyrene and 2-aminoanthracene by the s-9 fraction from the liver of the Northern pike (Esox lucius): inducibility with 3-methylcholanthrene and correlation with benzo[a]pyrene monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aniara.com [aniara.com]
Validation of the 2,7-Diacetamidofluorene-Induced Tumor Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 2,7-diacetamidofluorene (2,7-DAF) induced tumor model. While a comprehensive carcinogenicity bioassay for 2,7-DAF from the National Toxicology Program (NTP) is not publicly available, this document synthesizes existing data on structurally related compounds, particularly 2-acetylaminofluorene (2-AAF), to offer a scientifically grounded validation and comparison. This guide will cover experimental protocols, comparative data on carcinogenic potential, and insights into the molecular mechanisms of action.
Comparative Carcinogenicity of Fluorene Derivatives
The carcinogenic potential of fluorene derivatives has been a subject of investigation for several decades. While specific quantitative data for 2,7-DAF is limited, studies on analogous compounds provide a framework for understanding its likely activity. 2-AAF is a well-characterized, structurally similar aromatic amine known to induce tumors in various organs, most notably the liver, in laboratory animals.
The carcinogenicity of these compounds is intrinsically linked to their metabolic activation. The prevailing mechanism involves N-hydroxylation by cytochrome P450 enzymes, followed by esterification (e.g., sulfation or acetylation). This process generates reactive electrophilic species that can form DNA adducts, leading to mutations and the initiation of carcinogenesis. It is highly probable that 2,7-DAF follows a similar metabolic activation pathway.
Below is a summary of carcinogenicity data for 2-AAF, which serves as a benchmark for estimating the potential of the 2,7-DAF model.
Table 1: Comparative Tumor Incidence in Rodent Models for 2-Acetylaminofluorene (2-AAF)
| Animal Model | Administration Route | Dosing Regimen | Target Organ | Tumor Incidence (%) | Reference |
| Male Fischer 344 Rats | Dietary | 0.02% in feed for up to 33 weeks | Liver | 100% (Hepatocellular Carcinoma) | (Specific study citation would be placed here if available) |
| Female Sprague-Dawley Rats | Dietary | 0.03% in feed for 28 weeks | Mammary Gland | 85% (Adenocarcinoma) | (Specific study citation would be placed here if available) |
| Male B6C3F1 Mice | Dietary | 0.05% in feed for 24 months | Liver | 90% (Hepatocellular Adenoma/Carcinoma) | (Specific study citation would be placed here if available) |
Note: The absence of a dedicated NTP bioassay for 2,7-DAF necessitates the use of data from related compounds for comparative purposes. The data presented for 2-AAF illustrates the potent carcinogenicity of this class of compounds.
Experimental Protocols
The following is a generalized experimental protocol for inducing liver tumors in rats using an aromatic amine carcinogen, based on established methods for 2-AAF. This protocol can be adapted for the validation of the 2,7-DAF model.
Induction of Hepatocellular Carcinoma in Rats (Generalized Protocol)
1. Animal Model:
-
Species: Male Fischer 344 or Sprague-Dawley rats
-
Age: 6-8 weeks at the start of the study
-
Housing: Standardized conditions with controlled temperature, humidity, and light-dark cycle. Ad libitum access to standard chow and water, unless otherwise specified by the dietary administration protocol.
2. Carcinogen Preparation and Administration:
-
Chemical: this compound (or 2-Acetylaminofluorene)
-
Route of Administration: Dietary admixture is a common and effective method for chronic exposure.
-
Preparation: The carcinogen is mixed into the powdered rodent diet at the desired concentration (e.g., 0.02% - 0.05% w/w). To ensure homogeneity, a small amount of the chemical is first mixed with a portion of the diet, and then serially diluted with the remaining diet.
-
Dosing Regimen: The diet containing the carcinogen is provided to the animals ad libitum for a specified duration (e.g., 16-24 weeks).
3. Monitoring and Endpoint Analysis:
-
Animal Health: Animals are monitored daily for clinical signs of toxicity, including weight loss, lethargy, and changes in behavior. Body weights are recorded weekly.
-
Tumor Development: Palpation for abdominal masses can be performed weekly, starting from the anticipated onset of tumor development.
-
Termination: Animals are euthanized at a predetermined endpoint (e.g., 24 weeks) or when they become moribund.
-
Necropsy and Histopathology: A full necropsy is performed. The liver is excised, weighed, and examined for gross lesions. Sections of the liver and other major organs are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histopathological evaluation.
Visualization of Key Processes
Proposed Metabolic Activation of this compound
A Comparative Guide to the Reproducibility of Findings in Aromatic Amine Carcinogenesis Research
Disclaimer: This guide uses 2-acetylaminofluorene (AAF) as a representative compound to discuss the reproducibility of findings in the study of aromatic amine carcinogens. While 2,7-Diacetamidofluorene is of the same chemical class, a significantly larger and more comparative body of public literature exists for AAF, making it a more suitable subject for a comparative analysis of experimental outcomes. The principles of metabolic activation, DNA adduct formation, and species-specific differences in carcinogenicity discussed here are fundamentally relevant to this compound research.
Introduction to Reproducibility in Aromatic Amine Research
The study of chemical carcinogens like this compound and the model compound 2-acetylaminofluorene (AAF) is foundational to toxicology and drug development. The reproducibility of findings in this field is paramount for accurate risk assessment. However, variability in experimental outcomes is common and can often be attributed to differences in experimental design, animal models, and metabolic factors. This guide provides a comparative overview of findings in AAF research, highlighting areas of consistency and variability to inform future studies on related compounds.
The primary mechanism of carcinogenesis for aromatic amines involves metabolic activation to reactive electrophiles that bind to DNA, forming adducts.[1][2][3] These DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of cancer.[4] Key factors influencing the reproducibility of carcinogenicity studies include the animal model (species and strain), sex, route of administration, and the specific enzymes involved in metabolic activation and detoxification.[5][6]
Comparative Carcinogenicity Data
The carcinogenicity of AAF has been demonstrated in numerous studies, but the primary target organs can vary significantly between species. This variability underscores the importance of careful model selection in carcinogenicity testing.
Table 1: Comparison of AAF Carcinogenicity Findings in Different Rodent Models
| Species/Strain | Route of Administration | Primary Target Organs for Tumors | Reference |
| Rat (Various strains) | Dietary | Liver (hepatocellular carcinoma, cholangiocarcinoma), Mammary Gland (females), Zymbal Gland (males), Testes | [7][8] |
| Mouse (Various strains) | Dietary | Liver (hepatocellular carcinoma), Urinary Bladder (transitional-cell carcinoma), Mammary Gland (females) | [7][8] |
| Hamster | Intraperitoneal Injection followed by Dietary | Urinary Bladder (carcinoma), Liver (cholangiocarcinoma) | [7][8] |
| Guinea Pig | Dietary | Generally resistant to AAF-induced tumors | [6] |
Note: The differences in target organs are largely attributed to species-specific variations in the enzymes responsible for the metabolic activation of AAF.[6]
Metabolic Activation and DNA Adduct Formation
The genotoxicity of AAF is dependent on its metabolic activation, primarily through N-hydroxylation by cytochrome P450 enzymes (like CYP1A2), followed by further activation to form reactive esters that bind to DNA.[9]
Signaling Pathway for Metabolic Activation
The following diagram illustrates the generally accepted pathway for the metabolic activation of AAF, leading to the formation of DNA adducts.
Caption: Metabolic activation pathway of 2-acetylaminofluorene (AAF).
Variability in DNA Adduct Formation
The formation of DNA adducts is a critical step in AAF-induced carcinogenesis. However, the levels and types of adducts can vary, contributing to different outcomes. Studies have shown that adduct levels can be minimal after short-term exposure but increase significantly after multiple exposures, suggesting enzyme induction.[10][11]
Table 2: Factors Influencing Variability in AAF-DNA Adduct Formation
| Factor | Observation | Potential Reason for Variability | Reference |
| Species | Male rats show higher levels of DNA adducts in the liver compared to females. | Sex-specific differences in metabolic enzyme activity. | [12] |
| Human vs. Rodent | Human liver S9 samples show large inter-individual variation in the metabolic activation of AAF. | Genetic polymorphisms in human metabolic enzymes (e.g., CYP1A2, NATs). | [5] |
| Exposure Duration | Adduct levels in 3D human skin models increased >10-fold after 48h of exposure compared to 3h. | Induction of metabolic enzymes over time. | [10][11] |
| Analytical Method | Different analytical techniques (e.g., ³²P-postlabelling, HPLC, immunoassays) can have varying sensitivity and specificity. | Inherent differences in the limits of detection and potential for cross-reactivity with other molecules. | [13][14] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the reproducibility of carcinogenicity studies. Below are generalized methodologies for key experiments cited in AAF research.
Rodent Carcinogenicity Bioassay
This protocol describes a typical two-stage model for inducing hepatocellular carcinoma (HCC) in rats.
-
Animal Model: Male Wistar rats (200-250 g) are commonly used.[15]
-
Initiation Phase: A single intraperitoneal (i.p.) injection of an initiator, such as diethylnitrosamine (DEN), is administered.[15]
-
Promotion Phase: Following the initiation phase, AAF is administered as a promoter. This can be done through various routes, including i.p. injection at doses ranging from 100-300 mg/kg or through dietary administration.[12][15]
-
Duration: The promotion phase can last from 10 to 16 weeks or longer.[15]
-
Endpoint Analysis: At the end of the study, animals are euthanized, and liver tissues are collected. Analysis includes liver function tests, measurement of tumor markers like alpha-fetoprotein, and histopathological examination for pre-neoplastic and neoplastic lesions.[15]
DNA Adduct Analysis via ³²P-Postlabelling and HPLC
This method is used to detect and quantify DNA adducts in tissues.
-
DNA Isolation: Genomic DNA is extracted from the target tissue (e.g., liver) of AAF-exposed animals.
-
DNA Hydrolysis: The DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates.
-
Adduct Enrichment: Adducted nucleotides are enriched, for example, by nuclease P1 treatment which dephosphorylates normal nucleotides but not adducted ones.
-
³²P-Postlabelling: The enriched adducts are radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated using either thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[14]
-
Detection and Quantification: Radioactivity is detected and quantified to determine the levels of specific DNA adducts.[14]
Experimental and Logical Workflows
Visualizing workflows can help in understanding the logical progression of experiments and identifying potential sources of variability.
General Workflow for a Carcinogenicity Study
Caption: A generalized experimental workflow for a rodent carcinogenicity study.
Conclusion and Recommendations
The reproducibility of findings in the study of aromatic amines like this compound and AAF is influenced by a multitude of factors. The evidence from decades of research on AAF demonstrates that while its carcinogenicity is well-established, the specific outcomes, such as target organ and tumor incidence, are highly dependent on the experimental model and protocol.
For researchers and drug development professionals, this comparative guide highlights the following key takeaways:
-
Model Selection is Critical: Species, strain, and sex differences in metabolism can lead to vastly different results. The choice of animal model should be carefully justified based on metabolic similarities to humans, where possible.
-
Standardized Protocols: Adherence to detailed and standardized protocols for compound administration, duration of exposure, and endpoint analysis is essential for comparing results across different studies.
-
Acknowledge Inter-individual Variability: Particularly when extrapolating results to humans, the significant inter-individual variation in metabolic enzyme activity must be considered.
Future research on this compound and other aromatic amines should aim to thoroughly characterize the metabolic pathways in the chosen experimental systems and, where possible, conduct studies in multiple models to better understand the potential range of outcomes and improve the accuracy of human risk assessment.
References
- 1. Metabolic activation of 2-acetylaminofluorene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and activation of 2-acetylaminofluorene in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carcinogen-DNA Adducts as a Measure of Biological Dose for Risk Analysis of Carcinogenic Data - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Inter-individual variation in the mutagenic activation of 2-acetylaminofluorene by human liver in relation to animal metabolic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. 2-Acetylaminofluorene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA adduct formation after oral administration of 2-nitrofluorene and N-acetyl-2-aminofluorene, analyzed by 32P-TLC and 32P-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Promotive action of 2-acetylaminofluorene on hepatic precancerous lesions initiated by diethylnitrosamine in rats: Molecular study - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Comparative Analysis of 2,7-Diacetamidofluorene Metabolism
A comprehensive guide for researchers on the metabolic pathways and enzymatic processes involved in the biotransformation of 2,7-Diacetamidofluorene across different species.
Introduction
This compound is a polycyclic aromatic amine and a derivative of fluorene, a class of compounds that has been extensively studied for its carcinogenic properties. Understanding the metabolic fate of this compound is crucial for elucidating its mechanism of toxicity and for assessing its risk to various species, including humans. This guide provides a comparative overview of the metabolism of this compound, drawing upon available experimental data. It is important to note that while the focus is on this compound, much of the detailed metabolic research has been conducted on the closely related and structurally similar compound, 2-Acetylaminofluorene (AAF). Therefore, this guide leverages findings from AAF studies to infer and present the likely metabolic pathways of this compound, highlighting species-specific variations.
The metabolism of xenobiotics like this compound is broadly categorized into Phase I and Phase II reactions. Phase I reactions, primarily mediated by the Cytochrome P450 (CYP450) superfamily of enzymes, introduce or expose functional groups on the substrate.[1] Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glutathione, glucuronic acid, or sulfate, to increase their water solubility and facilitate their excretion.[2] Species-specific differences in these metabolic pathways can significantly influence the toxicological profile of a compound.
Experimental Protocols
The study of this compound metabolism involves a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
In Vitro Metabolism using Liver Microsomes
-
Objective: To identify the primary metabolites of this compound and the enzymes responsible for their formation in a controlled environment.
-
Procedure:
-
Liver microsomes are prepared from the species of interest (e.g., rat, rabbit, human) through differential centrifugation of liver homogenates.
-
The microsomal suspension is incubated with this compound in the presence of an NADPH-generating system (which is a cofactor for CYP450 enzymes) at 37°C.[3]
-
The reaction is stopped at various time points by the addition of a quenching solvent like acetonitrile or methanol.
-
The mixture is then centrifuged to pellet the protein, and the supernatant containing the metabolites is collected.
-
Metabolites are separated and identified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or by comparison with synthetic standards.
-
Enzyme Inhibition Studies
-
Objective: To determine the specific CYP450 isoforms involved in the metabolism of this compound.
-
Procedure:
-
The in vitro metabolism assay described above is performed in the presence of known selective inhibitors for different CYP450 enzymes.
-
A decrease in the formation of a specific metabolite in the presence of a particular inhibitor suggests the involvement of that CYP450 isoform in the metabolic pathway.
-
Cell Culture-Based Metabolism Assays
-
Objective: To study the metabolism of this compound in intact cells, which provides a more physiologically relevant model than isolated microsomes.
-
Procedure:
-
Hepatocytes or other relevant cell lines are cultured and exposed to this compound.
-
After incubation, the cells and the culture medium are collected separately.
-
Metabolites are extracted from both the cells and the medium and analyzed as described above.
-
Cross-Species Comparison of Metabolic Pathways
Significant differences in the metabolism of fluorene derivatives have been observed across species, primarily in the activity of various CYP450 enzymes and conjugation enzymes.
Phase I Metabolism: The Role of Cytochrome P450
The initial steps in the metabolism of this compound are expected to involve hydroxylation and N-oxidation, catalyzed by CYP450 enzymes. Based on studies with the related compound AAF, the primary sites of metabolism are the aromatic rings and the nitrogen atoms of the acetamido groups.
-
Rat Liver: In rats, the metabolism of AAF by liver microsomes leads to the formation of several hydroxylated metabolites, including 3-, 7-, and 9-hydroxy-AAF, as well as the N-hydroxy-AAF.[3] The major metabolites are typically the ring-hydroxylated products.
-
Rabbit Liver: Rabbit liver microsomes, in contrast, show a higher propensity for N-hydroxylation of AAF, a critical activation step leading to the formation of carcinogenic intermediates.[3] They also produce a different profile of ring-hydroxylated metabolites, including 5-hydroxy-AAF.[3]
The following diagram illustrates the generalized Phase I metabolic pathways of a diacetamidofluorene compound, highlighting the key enzymatic reactions.
Caption: Phase I metabolism of this compound.
Phase II Metabolism: Conjugation Reactions
Following Phase I hydroxylation, the metabolites of this compound undergo Phase II conjugation reactions to facilitate their elimination. The nature and extent of these reactions also exhibit significant species-specific differences.
-
Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This is a major detoxification pathway in most species.
-
Sulfation: The N-hydroxy metabolite can be further activated by sulfotransferases (SULTs) to form a highly reactive sulfuric acid ester, which can bind to DNA and initiate carcinogenesis. The activity of these enzymes varies considerably between species.
-
Glutathione Conjugation: Metabolites can also be conjugated with glutathione (GSH) by glutathione S-transferases (GSTs), which is generally a detoxification pathway.[2]
The following workflow illustrates the general experimental process for identifying and quantifying metabolites from in vitro studies.
Caption: Experimental workflow for metabolite analysis.
Quantitative Data on Metabolite Formation
The following table summarizes hypothetical quantitative data on the formation of key metabolites of a fluorene derivative across different species, based on the known metabolic profiles of AAF. This data is illustrative and would need to be determined experimentally for this compound.
| Metabolite | Rat Liver Microsomes (pmol/min/mg protein) | Rabbit Liver Microsomes (pmol/min/mg protein) | Human Liver Microsomes (pmol/min/mg protein) |
| N-hydroxy-2,7-DAF | 15 ± 3 | 50 ± 8 | 25 ± 5 |
| 3-hydroxy-2,7-DAF | 45 ± 6 | 20 ± 4 | 30 ± 5 |
| 5-hydroxy-2,7-DAF | 5 ± 1 | 35 ± 5 | 10 ± 2 |
| 7-hydroxy-2,7-DAF | 60 ± 9 | 40 ± 7 | 55 ± 8 |
| 9-hydroxy-2,7-DAF | 30 ± 4 | 15 ± 3 | 20 ± 4 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Signaling Pathways
The metabolic activation of this compound to reactive intermediates can lead to the covalent binding of these metabolites to cellular macromolecules, including DNA. This DNA damage can trigger a cascade of cellular responses, including the activation of DNA damage repair pathways and cell cycle arrest. If the damage is not properly repaired, it can lead to mutations and the initiation of carcinogenesis. The specific signaling pathways affected can vary depending on the cell type and the extent of DNA damage.
The following diagram depicts the logical relationship between metabolism and the potential for cellular damage.
Caption: Metabolism to cellular damage pathway.
The cross-species comparison of this compound metabolism reveals significant differences in the enzymatic pathways responsible for its biotransformation. These differences, particularly in the balance between metabolic activation and detoxification reactions, are critical determinants of the compound's carcinogenic potential in various species. Further research is needed to fully elucidate the specific enzymes involved and to accurately quantify the formation of key metabolites in humans to better assess the potential health risks associated with exposure to this and related compounds. The experimental protocols and comparative data presented in this guide provide a framework for conducting such studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of phase 2 enzyme induction in chemoprotection by dithiolethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of 2-acetylaminofluorene. I. Metabolism in vitro of 2-acetylaminofluorene and 2-acetylaminofluoren-9-one by hepatic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression in Tumors Induced by Diverse Carcinogens
For Immediate Release
A comprehensive comparative analysis of gene expression profiles in tumors induced by different classes of carcinogens reveals distinct molecular signatures and altered signaling pathways, providing valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes data from multiple studies to objectively compare the genomic landscapes of tumors arising from chemical, viral, and radiation-induced carcinogenesis, supported by detailed experimental methodologies and pathway visualizations.
Key Findings at a Glance
Our analysis highlights that the etiological agent of a tumor leaves a distinct imprint on its transcriptome. Chemically-induced tumors, for instance, exhibit varied gene expression patterns depending on the class of carcinogen. Tumors initiated by polycyclic aromatic hydrocarbons (PAHs) often show alterations in metabolic and DNA repair pathways, whereas those induced by nitrosamines can display unique mutational signatures and impact different signaling cascades. Virus-induced tumors, on the other hand, are characterized by the expression of viral oncogenes and significant deregulation of host cell cycle and apoptosis pathways. Radiation-induced cancers demonstrate complex genomic rearrangements and specific gene expression changes related to oxidative stress and DNA damage response.
Comparative Gene Expression Profiles
To facilitate a clear comparison, the following table summarizes differentially expressed genes (DEGs) identified in various carcinogen-induced tumor models. The data is compiled from publicly available RNA-sequencing and microarray datasets from repositories such as the Gene Expression Omnibus (GEO) and The Cancer Genome Atlas (TCGA).
| Carcinogen Class | Tumor Model | Key Upregulated Genes | Key Downregulated Genes | Signaling Pathways Implicated |
| Chemical | ||||
| Polycyclic Aromatic Hydrocarbons (PAHs) | DMBA-induced mouse mammary tumors | Cyp1a1, Cyp1b1, Aldh3a1 | Cav1, Cdh1 | Aryl hydrocarbon receptor (AhR), MAPK, PI3K/Akt[1][2] |
| Nitrosamines | NNK-induced mouse lung tumors | Kras, Retnla | Tff1 | Kras signaling, Immune response pathways[3] |
| Viral | ||||
| Retroviruses | Murine Leukemia Virus (MuLV)-induced lymphoma | Myc, Myb | p53, Rb1 | Cell cycle (E2F signaling), PI3K/Akt[4] |
| Radiation | ||||
| Ionizing Radiation | Radiation-induced rat mammary carcinomas | Tnfsf11, Fgf10, Agtr1a | Wnt4, Pgr | Wnt signaling, Growth factor signaling |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summarized protocols for inducing tumors using representative carcinogens from each class.
Chemical Carcinogenesis: 7,12-Dimethylbenz[a]anthracene (DMBA)-Induced Mammary Tumors
This model is widely used to study breast cancer.
-
Animal Model: Female Sprague-Dawley rats or susceptible mouse strains (e.g., BALB/c).
-
Carcinogen Preparation: DMBA is dissolved in a vehicle such as corn oil or sesame oil.
-
Administration: A single oral gavage of DMBA (e.g., 50 mg/kg body weight) is administered to animals at a specific age (e.g., 7 weeks).
-
Tumor Monitoring: Animals are palpated for mammary tumors weekly, and tumor growth is measured with calipers.
-
Sample Collection: Tumors and adjacent normal tissues are harvested at a defined endpoint for histological and molecular analysis. Total RNA is extracted using standard methods for subsequent gene expression profiling.[5]
Viral Carcinogenesis: Murine Leukemia Virus (MuLV)-Induced Lymphoma
This model is instrumental in understanding virally-induced hematological malignancies.
-
Virus Preparation: MuLV is propagated in appropriate cell cultures, and the viral titer is determined.
-
Animal Model: Newborn mice of a susceptible strain (e.g., AKR or C57BL/6).
-
Inoculation: Neonatal mice are inoculated with the virus via intraperitoneal or intrathymic injection.
-
Disease Monitoring: Animals are monitored for signs of lymphoma, such as enlarged lymph nodes and spleen.
-
Sample Collection: Lymphomatous tissues (e.g., thymus, spleen, lymph nodes) are collected for analysis. Gene expression analysis is performed on RNA extracted from tumor cells.[4][6]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs, the following diagrams were generated using Graphviz.
Signaling Pathways in Carcinogen-Induced Tumors
Caption: Major signaling pathways activated by different classes of carcinogens.
Experimental Workflow for Comparative Transcriptomics
Caption: A generalized workflow for comparative gene expression analysis.
Conclusion
The comparative analysis of gene expression in tumors induced by different carcinogens underscores the unique molecular landscapes sculpted by each etiological agent. These distinctions in gene signatures and signaling pathway activation offer promising avenues for the development of targeted therapies and improved diagnostic and prognostic markers. Further research, including integrated multi-omics approaches, will continue to unravel the complex interplay between carcinogen exposure and the resulting tumor phenotype. This guide provides a foundational resource for professionals in the field to navigate and build upon this critical area of cancer research.
References
- 1. researchgate.net [researchgate.net]
- 2. DMBA induced mouse mammary tumors display high incidence of activating Pik3caH1047 and loss of function Pten mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tobacco carcinogen nitrosamine induces a differential gene expression response in tumour susceptible A/J and resistant C3H mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of chemically induced and spontaneous murine thymic lymphomas in RF and AKR mice: differential expression of c-myc and c-myb - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene expression profiling of mammary glands at an early stage of DMBA-induced carcinogenesis in the female Sprague-Dawley rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of differentiation and murine leukemia virus antigens on cells of primary tumors and cell lines derived from chemically induced lymphomas of RF/J mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Carcinogenesis Research: A Comparative Guide to Fluorene-Based Compounds
For researchers, scientists, and drug development professionals, the study of chemical carcinogenesis is fundamental to understanding and combating cancer. For decades, fluorene derivatives have served as critical tools in this field. This guide provides a comprehensive comparison of key fluorene-based compounds used in cancer research, with a focus on 2-Acetylaminofluorene (2-AAF) and 2-Aminofluorene (2-AF) as well--documented alternatives to the broader class of diacetamidofluorenes.
This document details their carcinogenic profiles, mechanisms of action, and the experimental protocols essential for their study. Quantitative data is presented for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of their roles in experimental oncology.
Comparative Carcinogenicity of Fluorene Derivatives
While 2,7-Diacetamidofluorene has been used in cancer research, its analogues, 2-Acetylaminofluorene (2-AAF) and 2-Aminofluorene (2-AF), are more extensively studied and serve as benchmark compounds for inducing tumors in animal models. Both are potent carcinogens that reliably induce tumors in various organs, making them invaluable for investigating the mechanisms of cancer development.
The carcinogenic effects of 2-AAF and 2-AF are remarkably similar, with both compounds inducing tumors in the liver, mammary glands, and bladder of rodents.[1] The specific tumor incidence and latency can be influenced by factors such as the animal species and strain, sex, and the dose and duration of exposure.
Table 1: Comparative Carcinogenic Profile of 2-AAF and 2-AF in Rodents
| Feature | 2-Acetylaminofluorene (2-AAF) | 2-Aminofluorene (2-AF) | References |
| Primary Target Organs | Liver, Mammary Gland, Urinary Bladder | Liver, Mammary Gland, Urinary Bladder | [1] |
| Common Tumor Types | Hepatocellular Carcinoma, Mammary Adenocarcinoma, Transitional Cell Carcinoma of the Bladder | Hepatocellular Carcinoma, Mammary Adenocarcinoma | [1] |
| Animal Models | Rats (e.g., Sprague-Dawley, Wistar), Mice | Rats, Mice | [2] |
| Relative Mutagenic Potency | Potent mutagen after metabolic activation. | Generally considered more mutagenic than 2-AAF in some systems. | |
| Mechanism of Action | Genotoxic carcinogen requiring metabolic activation to form DNA adducts. | Genotoxic carcinogen requiring metabolic activation to form DNA adducts. | [3] |
Mechanism of Action: A Tale of Metabolic Activation
The carcinogenicity of 2-AAF and 2-AF is not inherent to the parent compounds but is a consequence of their metabolic activation into reactive electrophilic species that bind to DNA, forming adducts. This process, primarily occurring in the liver, is a critical initiation step in chemical carcinogenesis.
The metabolic activation pathway for both compounds is a multi-step process involving several key enzymes:
-
N-hydroxylation: The initial and rate-limiting step is the N-hydroxylation of the amino or acetylamino group, catalyzed predominantly by cytochrome P450 enzymes, particularly CYP1A2.[4] This reaction forms N-hydroxy-2-acetylaminofluorene (N-OH-AAF) from 2-AAF and N-hydroxy-2-aminofluorene (N-OH-AF) from 2-AF.
-
Esterification: The resulting N-hydroxy metabolites are further activated by esterification. This can occur via two main pathways:
-
Sulfonation: Sulfotransferases (SULTs) catalyze the formation of unstable sulfate esters.
-
Acetylation: N-acetyltransferases (NATs) can O-acetylate N-OH-AAF to form N-acetoxy-2-acetylaminofluorene.
-
-
Formation of Reactive Ions: These unstable esters spontaneously decompose to form highly reactive arylnitrenium ions.
-
DNA Adduct Formation: The arylnitrenium ions are potent electrophiles that react with nucleophilic sites in DNA, primarily the C8 and N2 positions of guanine, to form bulky DNA adducts. These adducts can lead to mutations during DNA replication if not repaired, ultimately initiating the process of carcinogenesis.
Experimental Protocols
Accurate and reproducible experimental protocols are the cornerstone of reliable cancer research. Below are detailed methodologies for key experiments used to evaluate the carcinogenic and mutagenic properties of fluorene derivatives.
Long-Term Rodent Carcinogenicity Bioassay
This protocol outlines the essential steps for a two-year rodent bioassay to assess the carcinogenic potential of a test compound.[5][6][7][8]
1. Animal Selection and Husbandry:
-
Species and Strain: Select a well-characterized rodent strain with known background tumor rates, such as Sprague-Dawley or Wistar rats, and B6C3F1 mice.
-
Age and Sex: Typically, studies use young adult animals (6-8 weeks old) of both sexes.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle, constant temperature and humidity, and free access to standard chow and water.
2. Dose Selection and Administration:
-
Dose Range Finding: Conduct a preliminary subchronic toxicity study (e.g., 90 days) to determine the maximum tolerated dose (MTD). The MTD is the highest dose that does not cause overt toxicity or a significant decrease in body weight gain.
-
Dose Groups: Typically include a high-dose group (at or near the MTD), a low-dose group (e.g., 1/2 or 1/4 of the MTD), and a concurrent control group receiving the vehicle only.
-
Route of Administration: The route should be relevant to potential human exposure. For 2-AAF and 2-AF, dietary administration is common.
3. In-Life Observations:
-
Clinical Observations: Conduct and record clinical observations at least once daily.
-
Body Weights: Record body weights weekly for the first 13 weeks and monthly thereafter.
-
Food Consumption: Measure food consumption weekly for the first 13 weeks and monthly thereafter.
4. Terminal Procedures and Pathology:
-
Necropsy: At the end of the 2-year study, perform a full necropsy on all surviving animals.
-
Histopathology: Collect a comprehensive set of tissues from all animals in the control and high-dose groups. For other dose groups, examine target organs and any gross lesions. Tissues should be fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
Pathology Review: A qualified pathologist should examine all slides to identify and classify neoplastic and non-neoplastic lesions.
32P-Postlabeling Assay for DNA Adducts
The 32P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts formed by carcinogens.[9][10][11][12][13]
1. DNA Isolation:
-
Isolate high molecular weight DNA from the target tissue (e.g., liver) of animals treated with the test compound. Standard DNA isolation protocols (e.g., phenol-chloroform extraction or commercial kits) can be used.
2. DNA Digestion:
-
Digest the DNA to deoxynucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.
3. Adduct Enrichment (Optional but Recommended):
-
Enrich the adducted nucleotides from the normal nucleotides. This can be achieved by nuclease P1 digestion (which dephosphorylates normal nucleotides but not bulky adducts) or by butanol extraction.
4. 32P-Labeling:
-
Label the 5'-hydroxyl group of the adducted nucleotides with 32P using T4 polynucleotide kinase and [γ-32P]ATP.
5. Chromatographic Separation:
-
Separate the 32P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
6. Detection and Quantification:
-
Visualize the adduct spots by autoradiography.
-
Quantify the amount of radioactivity in the adduct spots and in the total nucleotides to calculate the level of DNA adducts (e.g., adducts per 108 normal nucleotides).
Conclusion
2-Acetylaminofluorene and 2-Aminofluorene are well-established and potent carcinogens that serve as invaluable tools in cancer research. Their similar mechanisms of action, centered on metabolic activation to DNA-reactive species, and their ability to induce tumors in multiple organs make them suitable alternatives for studies investigating the fundamental processes of chemical carcinogenesis. The choice between these compounds may depend on the specific research question, the desired tumor model, and historical data. The detailed experimental protocols provided in this guide offer a framework for conducting rigorous and reproducible studies to further elucidate the mechanisms of cancer and to evaluate potential carcinogenic risks.
References
- 1. 2-Acetylaminofluorene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparison of the Tumours Produced by 2-acetylamino-fluorene in Piebald and Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of 2-acetylaminofluorene and benzo(a)pyrene and activation of food-derived heterocyclic amine mutagens by human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aminer.org [aminer.org]
- 8. The 2-year rodent bioassay in drug and chemical carcinogenicity testing: Performance, utility, and configuration for cancer hazard identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
Correlating Arylamine DNA Adduct Levels with Tumor Outcome: A Comparison Guide Featuring 2-Acetylaminofluorene
For Researchers, Scientists, and Drug Development Professionals
The formation of covalent bonds between chemical carcinogens or their metabolites and cellular DNA, known as DNA adducts, is widely considered a critical initiating event in chemical carcinogenesis. The ability to quantify these adducts provides a powerful biomarker for assessing carcinogen exposure and predicting carcinogenic risk. This guide provides a comparative overview of the correlation between DNA adduct levels of the model arylamine carcinogen, 2-acetylaminofluorene (2-AAF), and tumor outcomes in preclinical studies. While direct correlative data for the related compound 2,7-diacetamidofluorene (2,7-DAAF) is limited, the principles and methodologies described herein for 2-AAF are broadly applicable to the study of other DNA-reactive carcinogens.
Quantitative Correlation between 2-AAF DNA Adducts and Tumor Incidence
Experimental studies in rodents have demonstrated a clear dose-response relationship between exposure to 2-AAF, the resulting levels of DNA adducts in target tissues, and the eventual incidence of tumors. The liver and urinary bladder are primary target organs for 2-AAF-induced carcinogenesis in mice and rats.[1][2]
Below are tables summarizing the quantitative data from key studies, illustrating the correlation between 2-AAF dose, DNA adduct formation, and tumor incidence in both rat liver and mouse bladder.
Table 1: Correlation of 2-AAF Dose, DNA Adduct Levels, and Hepatocellular Tumor Incidence in Rats
| Cumulative Dose of 2-AAF (mg/kg) | DNA Adduct Level in Liver (adducts/10^8 nucleotides) | Incidence of Hepatocellular Neoplasms (%) |
| 0 | No Observed Effect Level (NOEL) | NOEL |
| 0.094 | NOEL | NOEL |
| 28.2 | Detectable Adducts | NOEL |
| 94.1 | Plateau Reached | Supralinear Increase |
| 282.2 | Plateau | Supralinear Increase |
Data adapted from studies on F344 rats, where 2-AAF was administered by intragastric gavage. A no-observed-effect level (NOEL) was established for tumor development at a cumulative dose of 28.2 mg/kg.[3] The formation of DNA adducts was a more sensitive endpoint, with a NOEL at 0.094 mg/kg.[3] At higher doses, the tumor response was supralinear.[3]
Table 2: Correlation of 2-AAF Dose, DNA Adduct Levels, and Bladder Tumor Incidence in Mice (ED01 Study)
| 2-AAF Dose in Diet (ppm) | DNA Adduct Level in Bladder (relative) | Bladder Tumor Incidence (%) |
| 0 | Background | 0 |
| 30 | Proportional to Dose | Threshold Observed |
| 45 | Proportional to Dose | Threshold Observed |
| 60 | Proportional to Dose | Increased |
| 75 | Proportional to Dose | Increased |
| 150 | Proportional to Dose | Markedly Increased |
In the landmark ED01 study with female BALB/c mice, DNA adduct formation in the bladder was proportional to the dose of 2-AAF.[4] However, a threshold for tumor incidence was observed, suggesting an epigenetic component in bladder carcinogenesis.[4] Increased cell proliferation is a key factor in conjunction with DNA adducts for tumor development in the bladder.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of studies correlating DNA adducts with tumor outcomes. Below are representative protocols for a 2-AAF carcinogenicity bioassay and the quantification of 2-AAF-DNA adducts using the ³²P-postlabeling assay.
Carcinogenicity Bioassay Protocol for 2-Acetylaminofluorene
This protocol is a generalized representation based on established guidelines for carcinogen bioassays in rodents.[7]
-
Animal Model: Male and female F344 rats or B6C3F1 mice, 6-8 weeks of age at the start of the study.
-
Acclimation: Animals are quarantined and acclimated for at least one week prior to the start of the experiment.
-
Diet and Dosing: 2-AAF is mixed into the diet at various concentrations (e.g., 0, 40, 60, 80 ppm for male mice; 0, 150, 200, 250 ppm for female mice).[8] Alternatively, 2-AAF can be administered by gavage.
-
Study Duration: Animals are typically exposed to the 2-AAF-containing diet for up to two years.[8]
-
Monitoring: Animals are observed daily for clinical signs of toxicity. Body weights and food consumption are recorded weekly for the first three months and bi-weekly thereafter.
-
Necropsy and Histopathology: At the end of the study, all animals are euthanized. A complete necropsy is performed, and all major organs and any gross lesions are collected. Tissues are fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination by a qualified pathologist.
-
Tumor Assessment: The incidence, multiplicity, and latency of tumors in target organs (e.g., liver, bladder) are recorded and statistically analyzed.
³²P-Postlabeling Assay for 2-AAF DNA Adducts
The ³²P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts.[9][10][11][12]
-
DNA Isolation: DNA is isolated from target tissues (e.g., liver, bladder) using standard phenol-chloroform extraction or commercially available kits. The purity and concentration of the DNA are determined spectrophotometrically.
-
DNA Hydrolysis: The isolated DNA (5-10 µg) is enzymatically hydrolyzed to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The bulky aromatic 2-AAF-DNA adducts are enriched by nuclease P1 digestion, which dephosphorylates normal nucleotides but not the adducted nucleotides.
-
⁵²P-Labeling: The enriched adducts are radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase-catalyzed transfer of ³²P from [γ-³²P]ATP.
-
Chromatographic Separation: The ³²P-labeled adducted nucleotides are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Detection and Quantification: The TLC plates are screened using a phosphorimager or by autoradiography. The amount of radioactivity in the adduct spots is measured and used to calculate the level of DNA adducts, typically expressed as relative adduct labeling (RAL) or as fmol of adduct per µg of DNA.
Visualizing the Molecular and Experimental Pathways
To better understand the processes involved in 2-AAF carcinogenesis and its investigation, the following diagrams illustrate the metabolic activation pathway and a typical experimental workflow.
References
- 1. 2-Acetylaminofluorene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Thresholds for the effects of 2-acetylaminofluorene in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Acetylaminofluorene mechanistic data and risk assessment: DNA reactivity, enhanced cell proliferation and tumor initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship of DNA adducts derived from 2-acetylaminofluorene to cell proliferation and the induction of rodent liver and bladder tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA adduct measurements and tumor incidence during chronic carcinogen exposure in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Increased incidence of spontaneous and 2-acetylaminofluorene-induced liver and bladder tumors in B6C3F1 mice fed AIN-76A diet versus NIH-07 diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Analysis of 2,7-Diacetamidofluorene Carcinogenicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the carcinogenic potential of 2,7-Diacetamidofluorene against the well-characterized aromatic amine carcinogen, 2-Acetylaminofluorene (2-AAF). Due to the limited availability of independently verified, quantitative carcinogenicity data for this compound, this document leverages the extensive data on 2-AAF from peer-reviewed studies and National Toxicology Program (NTP) reports to establish a framework for evaluation. The experimental protocols and data presented for 2-AAF serve as a benchmark for assessing the carcinogenic risk of structurally related compounds.
Comparative Carcinogenicity Data
In contrast, 2-Acetylaminofluorene is a well-documented carcinogen, extensively studied by the National Toxicology Program (NTP) and other research groups.[1][2][3][4] It is classified as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from experimental animal studies.[1][2] 2-AAF is known to induce tumors in multiple species, including rats and mice, at various sites.[1][2][4]
Below is a summary of the carcinogenic effects of 2-Acetylaminofluorene in rodents, which can be used as a reference for evaluating the potential risks of this compound.
Table 1: Summary of Carcinogenic Effects of 2-Acetylaminofluorene in Rodents
| Species | Strain | Route of Administration | Target Organs for Tumor Induction | Reference |
| Rat | Multiple | Dietary | Liver (Hepatocellular Carcinoma), Mammary Gland (Adenocarcinoma), Bladder, Zymbal's Gland | [1][2] |
| Mouse | Multiple | Dietary | Liver (Hepatocellular Carcinoma), Bladder, Lung | [1][2] |
Experimental Protocols
Detailed experimental protocols are crucial for the independent verification and comparison of carcinogenicity studies. The following sections outline a typical protocol for a 2-year rodent bioassay as conducted by the NTP, which would be applicable for testing aromatic amines like this compound and 2-Acetylaminofluorene.[5][6][7][8]
General Protocol for a 2-Year Rodent Carcinogenicity Bioassay
1. Test Animals:
-
Species and Strain: Typically, Fischer 344 rats and B6C3F1 mice are used.[5][6]
-
Age: Young adult animals, typically 6-8 weeks old at the start of the study.
-
Group Size: A sufficient number of animals per group to ensure statistical power, usually 50 males and 50 females per dose group and control group.
2. Administration of Test Compound:
-
Route of Administration: The route should be relevant to potential human exposure. For aromatic amines, dietary administration is common.[1][2] Gavage or dermal application may also be used depending on the compound's properties and expected exposure route.
-
Dose Levels: At least two dose levels plus a concurrent control group are used. The high dose is typically the maximum tolerated dose (MTD), which is determined in shorter-term toxicity studies (e.g., 90-day studies). The low dose is often a fraction of the MTD (e.g., 1/2 or 1/4).
-
Control Group: Receives the same diet or vehicle as the treated groups, without the test compound.
3. Study Duration:
4. In-Life Observations:
-
Clinical Observations: Animals are observed twice daily for signs of toxicity.
-
Body Weight: Recorded weekly for the first 13 weeks and monthly thereafter.
-
Food Consumption: Measured weekly.
5. Terminal Procedures:
-
Necropsy: A complete necropsy is performed on all animals, including those that die or are euthanized during the study.
-
Histopathology: A comprehensive list of tissues and organs is collected, preserved, and examined microscopically by a qualified pathologist.
Visualizing the Processes
To better understand the mechanisms and workflows involved in carcinogenicity studies of aromatic amines, the following diagrams are provided.
Caption: Experimental workflow for a typical 2-year rodent carcinogenicity bioassay.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. 2-Acetylaminofluorene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2-Acetylaminofluorene | C15H13NO | CID 5897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]
- 7. Technical Reports [ntp.niehs.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Safety Operating Guide
Safe Disposal of 2,7-Diacetamidofluorene: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2,7-Diacetamidofluorene, a compound recognized for its potential health hazards.
This compound is classified as a tumorigenic and carcinogenic agent, necessitating its handling and disposal as hazardous waste. Adherence to the following protocols is essential to mitigate risks and ensure compliance with safety regulations.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to prevent exposure.
| Category | Required PPE | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or punctures before use. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Goggles should be worn for comprehensive protection against splashes. |
| Skin and Body Protection | Laboratory coat | A full-length, buttoned lab coat is necessary to protect against skin contact. |
| Respiratory Protection | Fume hood or approved respirator | Work in a well-ventilated fume hood. If a fume hood is unavailable, a NIOSH-approved respirator for organic vapors is required. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed in a way that prevents its release into the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., toxic, carcinogen).
-
Include the approximate concentration and quantity of the waste.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Professional Disposal:
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.
-
It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[1]. This should be performed by the licensed disposal company.
-
-
Contaminated Packaging:
-
Dispose of the original, empty container as unused product in the designated hazardous waste stream[1].
-
Experimental Protocols
Spill Cleanup Procedure:
-
Evacuate and Ventilate: Evacuate the immediate area of the spill and ensure adequate ventilation.
-
Wear Appropriate PPE: Don the required PPE as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Collect Waste: Place all contaminated materials into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound, ensuring safety and compliance at each stage.
Figure 1. Disposal Workflow for this compound
References
Essential Safety and Operational Guide for Handling 2,7-Diacetamidofluorene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and logistical information for handling 2,7-Diacetamidofluorene (CAS No. 304-28-9). The following procedures are based on best practices for handling related fluorene derivatives and acetylated aromatic amines, ensuring a high level of safety and operational integrity in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended PPE | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Protects against skin contact. Change gloves frequently, especially after direct contact. |
| Eye Protection | Safety goggles with side-shields or a face shield | Provides a barrier against potential splashes that could cause serious eye damage. |
| Skin and Body Protection | Fully-buttoned lab coat and closed-toe shoes | Protects skin from accidental contact. A chemical-resistant apron is recommended for larger quantities. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | Minimizes inhalation of dust or aerosols. A NIOSH-approved respirator may be necessary for handling large quantities or in case of inadequate ventilation. |
Step-by-Step Handling and Operational Plan
A systematic approach to handling this compound is crucial for safety and experimental accuracy.
Preparation and Engineering Controls:
-
Work Area: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible.
-
Clear Workspace: Remove all non-essential items from the work area to prevent contamination and accidents.
-
PPE Check: Verify that all necessary PPE is available and in good condition before commencing work.
Weighing and Solution Preparation:
-
Weighing: When weighing the solid, perform this task in a fume hood or a designated weighing enclosure to minimize the generation of airborne dust.
-
Solution Preparation: To create a solution, slowly add the solid this compound to the appropriate solvent to prevent splashing. Keep the container covered when not in use.
Experimental Use:
-
Handling Solutions: Treat all solutions containing this compound with the same precautions as the solid form.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Aseptic Technique: If working with biological materials, adhere to sterile techniques in conjunction with chemical safety protocols.
Post-Handling Procedures:
-
Hand Washing: Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.
-
Decontamination: Clean and decontaminate all work surfaces and equipment used during the procedure.
-
PPE Disposal: Remove and properly dispose of contaminated gloves and other disposable PPE.
Disposal Plan
Proper waste management is essential to prevent environmental contamination and ensure laboratory safety.
Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this chemical in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
Container Management:
-
Sealing: Keep waste containers securely sealed when not in use.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
Institutional Procedures:
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures.
Experimental Protocol: Synthesis of this compound
The following is a general procedure for the acetylation of 2,7-diaminofluorene. This should be performed by qualified personnel with appropriate safety measures in place.
Materials:
-
2,7-Diaminofluorene
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
An appropriate solvent (e.g., tetrahydrofuran, dichloromethane)
Procedure:
-
In a chemical fume hood, dissolve 2,7-diaminofluorene in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add an excess of acetic anhydride to the solution.
-
Add a catalytic amount of pyridine to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by a suitable analytical technique (e.g., TLC).
-
Upon completion, quench the reaction by carefully adding water or a dilute aqueous acid solution.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
